Lamivudine Triphosphate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14N3O12P3S |
|---|---|
Molecular Weight |
469.2 g/mol |
IUPAC Name |
[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H14N3O12P3S/c9-5-1-2-11(8(12)10-5)6-4-27-7(21-6)3-20-25(16,17)23-26(18,19)22-24(13,14)15/h1-2,6-7H,3-4H2,(H,16,17)(H,18,19)(H2,9,10,12)(H2,13,14,15)/t6-,7+/m0/s1 |
InChI Key |
YLEQMGZZMCJKCN-NKWVEPMBSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](S1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |
Canonical SMILES |
C1C(OC(S1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |
Synonyms |
3TC-TP lamivudine triphosphate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Lamivudine Triphosphate in HIV Replication
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lamivudine, a cornerstone of antiretroviral therapy, is a potent nucleoside reverse transcriptase inhibitor (NRTI). Its efficacy relies on its intracellular conversion to the active metabolite, lamivudine triphosphate (3TC-TP). This document provides a comprehensive technical overview of the molecular mechanisms by which 3TC-TP inhibits HIV-1 replication. It details the intracellular phosphorylation pathway, the dual mechanisms of competitive inhibition and chain termination of viral DNA synthesis, and the development of drug resistance, primarily through the M184V mutation in the reverse transcriptase enzyme. This guide consolidates quantitative data on the drug's potency and pharmacokinetics, outlines key experimental methodologies for its study, and provides visual representations of the critical pathways and processes involved.
Intracellular Activation and Mechanism of Action
Lamivudine is a prodrug that requires intracellular phosphorylation to its active triphosphate form to exert its antiviral effect.[1][2] This process is carried out by host cellular kinases.
Intracellular Phosphorylation Pathway
Once inside the host cell, lamivudine is sequentially phosphorylated to lamivudine monophosphate (3TC-MP), lamivudine diphosphate (3TC-DP), and finally to the active this compound (3TC-TP).[1][2] This multi-step enzymatic conversion is crucial for the drug's antiviral activity.
Dual Inhibition of HIV-1 Reverse Transcriptase
This compound inhibits HIV-1 reverse transcriptase (RT) through a dual mechanism:
-
Competitive Inhibition: 3TC-TP is a structural analog of the natural substrate, deoxycytidine triphosphate (dCTP).[3] It competes with dCTP for the active site of the HIV-1 RT enzyme.[3] This competition reduces the rate of viral DNA synthesis.
-
Chain Termination: Once incorporated into the growing viral DNA chain, 3TC-TP acts as a chain terminator.[1] Lamivudine lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide, thereby halting DNA elongation.[4]
Quantitative Analysis of this compound Activity
The antiviral potency of lamivudine and its active triphosphate form has been quantified through various in vitro and intracellular assays.
In Vitro Inhibitory Concentrations
The half-maximal inhibitory concentration (IC50) of lamivudine against HIV-1 varies depending on the cell line and viral strain.
| Compound | Parameter | Value | Cell Line/Virus Strain | Reference |
| Lamivudine | IC50 | 0.002 - 1.14 µM | Various cell lines and HIV-1 strains | [5] |
| Lamivudine | IC50 | 1.6 ± 0.13 µM | Wild-type HIV-1 | [6] |
| This compound | IC50 | ~50-100 fold increase for M184V vs WT | Recombinant HIV-1 RT | [7] |
Pharmacokinetic Parameters
The intracellular concentrations of 3TC-TP are critical for its antiviral efficacy.
| Parameter | Value (300 mg once daily) | Value (150 mg twice daily) | Reference |
| Intracellular 3TC-TP | |||
| AUC₀₋₂₄ (pmol·h/10⁶ cells) | 59.5 (51.8 to 68.3) | 44.0 (38.0 to 51.0) | [8] |
| Cmax (pmol/10⁶ cells) | 4.10 (3.59 to 4.69) | 2.95 (2.47 to 3.51) | [8] |
| C₂₄ (pmol/10⁶ cells) | 1.49 (1.19 to 1.86) | 1.23 (1.00 to 1.52) | [8] |
| Plasma Lamivudine | |||
| AUC₀₋₂₄ (ng·h/mL) | 8,354 (7,609 to 9,172) | 4,773 (4,408 to 5,169) | [8] |
Values are presented as geometric mean (90% confidence interval).
Drug Resistance
The primary mechanism of resistance to lamivudine is the selection of a single amino acid substitution, M184V, in the HIV-1 reverse transcriptase enzyme.[2]
The M184V Mutation
The M184V mutation reduces the affinity of the reverse transcriptase for 3TC-TP, allowing the enzyme to preferentially bind the natural substrate, dCTP.[4] This leads to a significant increase in the IC50 for lamivudine. While conferring high-level resistance to lamivudine, the M184V mutation can also reduce viral fitness and, in some cases, increase susceptibility to other NRTIs like zidovudine and tenofovir.[3]
Experimental Protocols
Quantification of Intracellular this compound
A validated ion-pair reversed-phase high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is commonly used.[8]
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
-
Cell Lysis and Extraction: A known number of cells are lysed, and intracellular contents are extracted, typically using a methanol-based solution.
-
Sample Preparation: An internal standard (e.g., 2-chloroadenosine 5′-triphosphate) is added to the cell extract.
-
Chromatographic Separation: The extract is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate 3TC-TP from other cellular components.
-
Mass Spectrometric Detection: A triple-quadrupole mass spectrometer operating in negative ionization mode is used for detection and quantification using multiple reaction monitoring (MRM).
-
Quantification: A calibration curve is generated using known concentrations of 3TC-TP to determine the concentration in the samples.
HIV-1 Reverse Transcriptase Inhibition Assay (Phenotypic Assay)
This assay measures the susceptibility of HIV-1 RT to 3TC-TP.[8]
Methodology:
-
Virus/Enzyme Source: HIV-1 particles can be obtained from patient plasma or cell culture supernatants. Alternatively, recombinant wild-type or mutant HIV-1 RT can be used.
-
Reaction Mixture: A reaction buffer is prepared containing a template-primer (e.g., poly(A)·oligo(dT)), deoxynucleoside triphosphates (dATP, dGTP, dTTP, and a low concentration of dCTP), and a radiolabeled or fluorescently labeled nucleotide for detection.
-
Inhibition: The reaction is performed in the presence and absence of varying concentrations of 3TC-TP.
-
Incubation: The reaction mixtures are incubated at 37°C to allow for DNA synthesis.
-
Detection: The amount of newly synthesized DNA is quantified. For radiolabeled assays, this can be done by measuring the incorporation of the radiolabeled nucleotide. For other assays, techniques like PCR-based amplification of the product can be used.[8]
-
Data Analysis: The percentage of inhibition is calculated for each concentration of 3TC-TP, and the IC50 value is determined.
Conclusion
This compound remains a critical component of HIV-1 therapy due to its potent and specific inhibition of the viral reverse transcriptase. Its dual mechanism of competitive inhibition and chain termination effectively suppresses viral replication. Understanding the intricacies of its intracellular activation, the quantitative aspects of its inhibitory activity, and the molecular basis of resistance is paramount for the continued development of effective antiretroviral strategies and the management of HIV-1 infection. The experimental protocols outlined provide a framework for the continued investigation and monitoring of lamivudine's efficacy and the evolution of viral resistance.
References
- 1. Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Lamivudine. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lamivudine (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with β-branched amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid non-culture-based assay for clinical monitoring of phenotypic resistance of human immunodeficiency virus type 1 to lamivudine (3TC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of Reverse Transcriptase (RT) Mutations Conferring Resistance to Lamivudine and Etravirine: Effects on Fitness and RT Activity of Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lamivudine Can Exert a Modest Antiviral Effect against Human Immunodeficiency Virus Type 1 Containing the M184V Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Rapid Non-Culture-Based Assay for Clinical Monitoring of Phenotypic Resistance of Human Immunodeficiency Virus Type 1 to Lamivudine (3TC) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Intracellular Phosphorylation Pathway of Lamivudine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lamivudine, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone in the treatment of HIV-1 and Hepatitis B virus (HBV) infections. Its therapeutic efficacy is entirely dependent on its intracellular conversion to the active triphosphate metabolite, lamivudine triphosphate (L-TP). This technical guide provides a comprehensive overview of the intracellular phosphorylation pathway of lamivudine, detailing the enzymatic steps, kinetic parameters, and established experimental protocols for its study. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the core knowledge required to investigate the intracellular metabolism of lamivudine and similar nucleoside analogs.
Introduction
Lamivudine (2'-deoxy-3'-thiacytidine, 3TC) is a synthetic pyrimidine nucleoside analog that requires intracellular anabolic phosphorylation to exert its antiviral activity.[1] Once transported into the cell, either by passive diffusion or via uptake transporters, lamivudine undergoes a three-step phosphorylation cascade to form lamivudine monophosphate (L-MP), lamivudine diphosphate (L-DP), and finally the active moiety, this compound (L-TP).[1][2] L-TP acts as a competitive inhibitor of viral reverse transcriptase and as a chain terminator upon its incorporation into the nascent viral DNA, thereby halting viral replication.[2] Understanding the intricacies of this phosphorylation pathway is crucial for optimizing drug efficacy, overcoming resistance mechanisms, and designing novel nucleoside analog-based therapies.
The Intracellular Phosphorylation Pathway
The conversion of lamivudine to its active triphosphate form is a sequential process catalyzed by host cellular kinases. The efficiency of this pathway can vary between different cell types and can be influenced by various factors, including the proliferative state of the cell and the presence of other drugs.
Caption: Intracellular phosphorylation pathway of lamivudine.
Step 1: Lamivudine to Lamivudine Monophosphate (L-MP)
The initial and often rate-limiting step in the activation of lamivudine is its phosphorylation to L-MP. This reaction is catalyzed by the enzyme deoxycytidine kinase (dCK) .[1] The activity of dCK is highly dependent on the cell cycle, with significantly higher activity in proliferating cells.
Step 2: Lamivudine Monophosphate to Lamivudine Diphosphate (L-DP)
L-MP is subsequently phosphorylated to L-DP by UMP/CMP kinase (CMPK) , also known as cytidylate kinase.[1] This enzyme is responsible for the phosphorylation of both uridine and cytidine monophosphates and their analogs.
Step 3: Lamivudine Diphosphate to this compound (L-TP)
The final phosphorylation step, converting L-DP to the active L-TP, is catalyzed by nucleoside diphosphate kinase (NDPK) .[1] NDPK is a housekeeping enzyme with broad substrate specificity, responsible for the transfer of the terminal phosphate group from a nucleoside triphosphate (usually ATP) to a nucleoside diphosphate.
Quantitative Data: Enzyme Kinetics
The efficiency of each phosphorylation step is determined by the kinetic parameters of the respective enzymes. While comprehensive kinetic data for lamivudine and its metabolites with human enzymes are not exhaustively available in all literature, the following table summarizes the known and relative values.
| Enzyme | Substrate | Km (µM) | Vmax (relative activity) | Cell Type/Source |
| Deoxycytidine Kinase (dCK) | Lamivudine | Data not found | Data not found | Human |
| UMP/CMP Kinase (CMPK) | Lamivudine Monophosphate | Data not found | Efficient substrate | Human recombinant |
| Nucleoside Diphosphate Kinase (NDPK) | Lamivudine Diphosphate | Data not found | Data not found | Human erythrocytes |
Note: The search for specific Km and Vmax values for the phosphorylation of lamivudine and its metabolites by human kinases yielded limited direct quantitative data. The provided information is based on qualitative descriptions of substrate efficiency from the available literature.
Experimental Protocols
The study of the intracellular phosphorylation of lamivudine typically involves cell culture, incubation with the drug, extraction of intracellular metabolites, and subsequent analysis by high-performance liquid chromatography (HPLC).
Cell Culture
4.1.1. HepG2 Cells (Human Hepatocellular Carcinoma)
HepG2 cells are a commonly used model for studying the metabolism of drugs in hepatocytes.
-
Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, wash with phosphate-buffered saline (PBS), detach with a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a 1:3 to 1:6 ratio.
4.1.2. Peripheral Blood Mononuclear Cells (PBMCs)
PBMCs are a primary cell model for studying the metabolism of antiretroviral drugs.
-
Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Culture Medium: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine. For studies requiring cell proliferation, phytohemagglutinin (PHA) can be added.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Drug Incubation and Metabolite Extraction
Caption: General experimental workflow for studying lamivudine phosphorylation.
-
Cell Seeding: Seed an appropriate number of cells (e.g., 1 x 10^6 cells/well in a 6-well plate) and allow them to adhere overnight (for adherent cells like HepG2).
-
Drug Incubation: Treat the cells with the desired concentration of lamivudine (e.g., 10 µM) for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Harvesting:
-
Adherent Cells (HepG2): Aspirate the medium, wash the cells twice with ice-cold PBS, and then detach them using a cell scraper in the presence of a small volume of PBS.
-
Suspension Cells (PBMCs): Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove any extracellular drug.
-
Metabolite Extraction:
-
Resuspend the cell pellet in 200 µL of ice-cold 70% methanol.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 30 minutes to allow for protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the cell debris.
-
Carefully collect the supernatant containing the intracellular metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable mobile phase for HPLC analysis.
-
HPLC Analysis of Lamivudine and its Metabolites
A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly used for the simultaneous quantification of lamivudine and its phosphorylated metabolites.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., ammonium acetate or potassium phosphate) and an organic modifier (e.g., methanol or acetonitrile).
-
Example Mobile Phase A: 50 mM Ammonium acetate, pH 5.0
-
Example Mobile Phase B: Methanol
-
-
Gradient Program: A linear gradient from a low to a high percentage of the organic modifier is used to elute the more retained phosphorylated metabolites.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 270 nm.
-
Quantification: The concentrations of lamivudine, L-MP, L-DP, and L-TP are determined by comparing their peak areas to those of known standards.
Conclusion
The intracellular phosphorylation of lamivudine is a critical determinant of its antiviral activity. This guide has outlined the key enzymatic steps, provided a summary of the available kinetic data, and detailed the experimental protocols necessary for the investigation of this pathway. A thorough understanding of these processes is essential for the rational design of new nucleoside analog drugs with improved activation profiles and for the optimization of existing therapeutic regimens. Further research is warranted to fully elucidate the kinetic parameters of the human enzymes involved in lamivudine phosphorylation to refine our understanding of its intracellular metabolism.
References
A Technical Guide to the Stereoselective Synthesis of Lamivudine for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lamivudine, the (-)-enantiomer of 2'-deoxy-3'-thiacytidine (3TC), is a potent nucleoside reverse transcriptase inhibitor (NRTI) with significant clinical importance in the treatment of HIV/AIDS and Hepatitis B. Its therapeutic efficacy is critically dependent on its stereochemistry, with the desired biological activity residing exclusively in the (-)-β-L-enantiomer, while the (+)-β-D-enantiomer is associated with cytotoxicity. Consequently, the development of efficient and highly stereoselective synthetic routes to lamivudine is of paramount importance in medicinal chemistry and pharmaceutical manufacturing. This technical guide provides an in-depth overview of the core strategies for the stereoselective synthesis of lamivudine, focusing on enzymatic resolutions, the use of chiral auxiliaries, and stereocontrolled glycosylation reactions. Detailed experimental protocols for key methodologies are provided, alongside a comparative analysis of their efficiencies.
Introduction to Lamivudine and the Importance of Stereochemistry
Lamivudine is a synthetic nucleoside analogue that inhibits the reverse transcriptase of HIV and the hepatitis B virus.[1][2] The molecule possesses two chiral centers, leading to four possible stereoisomers. The biological activity resides in the cis-(-)-enantiomer, which highlights the critical need for precise stereochemical control during its synthesis.[3][4] Early synthetic methods often produced racemic mixtures, necessitating challenging and often inefficient resolution steps.[1] Modern approaches focus on establishing the desired stereochemistry early in the synthetic sequence to maximize yield and purity.
Key Stereoselective Synthetic Strategies
The stereoselective synthesis of lamivudine primarily revolves around two key challenges: the formation of the 1,3-oxathiolane ring with the correct relative stereochemistry (cis) and the control of the absolute stereochemistry at the C2 and C5 positions. The principal strategies employed to address these challenges are:
-
Enzymatic Kinetic Resolution (EKR) and Dynamic Kinetic Resolution (DKR): These methods utilize enzymes to selectively react with one enantiomer of a racemic intermediate, allowing for the separation of the desired stereoisomer. DKR offers the advantage of theoretically converting 100% of the starting material to the desired product.
-
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed, yielding the enantiomerically enriched product.
-
Stereoselective Glycosylation: This approach focuses on the crucial step of coupling the 1,3-oxathiolane moiety with the cytosine base, controlling the stereochemistry at the anomeric center (C5).
Data Presentation: Comparison of Synthetic Routes
The following tables summarize quantitative data from various stereoselective synthetic methods for lamivudine, providing a basis for comparison of their efficiencies.
| Method | Key Reagents/Catalysts | Intermediate | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Overall Yield | Reference |
| Enzymatic Dynamic Kinetic Resolution | Surfactant-treated subtilisin Carlsberg | Acetylated 1,3-oxathiolane | 85% ee for the intermediate | 40% (3 steps) | [1][5] |
| Enzymatic Kinetic Resolution | Candida antarctica lipase B (CAL B) | Acetylated 1,3-oxathiolane | 84% ee for the enantiomeric intermediate | - | [1][6] |
| Chiral Auxiliary | L-menthol | Menthyl glyoxylate derived oxathiolane | >99% de after crystallization | - | |
| Stereoselective Glycosylation | Zirconium (IV) chloride (ZrCl4) | N-glycosylated product | Preferential formation of the cis-(-)-isomer | Quantitative (for the glycosylation step) | [7] |
| Stereoselective Glycosylation | Silanes (Et3SiH or PMHS) and I2 | N-glycosylated product | β:α > 50:1 | 95% (for glycosylation and reduction) | [8][9] |
| Crystallization-Induced DKR | L-menthol | Menthyl ester of the oxathiolane | - | High | [10] |
| Cocrystal Resolution | (S)-(-)-1,1'-Bi(2-naphthol) [(S)-BINOL] | Lamivudine | >99.9% ee | - | [4] |
Experimental Protocols
Enzymatic Dynamic Kinetic Resolution of a 1,3-Oxathiolane Intermediate
This protocol is based on the work described by Hu et al. and provides a method for the asymmetric synthesis of a key lamivudine intermediate using a surfactant-treated subtilisin Carlsberg.[1][6]
Materials:
-
2-(Dimethoxymethyl)-1,3-oxathiolan-5-one
-
Surfactant-treated subtilisin Carlsberg (STS)
-
Triethylamine (TEA)
-
Phenyl acetate
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of 2-(dimethoxymethyl)-1,3-oxathiolan-5-one (0.1 mmol) in THF (1 mL) at 4 °C, add triethylamine (0.1 mmol) and phenyl acetate (0.3 mmol).
-
Add surfactant-treated subtilisin Carlsberg (20 mg) to initiate the reaction.
-
Stir the mixture at 4 °C for 48 hours.
-
Monitor the reaction progress by chiral HPLC.
-
Upon completion, filter off the enzyme and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the enantioenriched acetylated 1,3-oxathiolane intermediate.
Chiral Auxiliary-Mediated Diastereoselective Synthesis
This method, adapted from Goodyear et al., utilizes L-menthol as a chiral auxiliary to control the stereochemistry of the 1,3-oxathiolane ring.[10]
Materials:
-
Menthyl glyoxylate hydrate
-
1,4-Dithiane-2,5-diol
-
Toluene
Procedure:
-
A mixture of menthyl glyoxylate hydrate and 1,4-dithiane-2,5-diol is heated in toluene.
-
This procedure initially produces a mixture of four diastereoisomers.
-
Through a crystallization-induced dynamic kinetic resolution, the desired diastereomer is obtained in high yield after crystallization.
-
The purified diastereomer is then carried forward in the synthesis.
ZrCl4-Mediated Stereoselective N-Glycosylation
This protocol, described by Aher et al., employs zirconium (IV) chloride as a Lewis acid to promote the stereoselective coupling of the 1,3-oxathiolane acetate with silylated cytosine.[11][7]
Materials:
-
Enantiomerically pure 1,3-oxathiolane acetate
-
Silylated N4-acetylcytosine
-
Zirconium (IV) chloride (ZrCl4)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of silylated N4-acetylcytosine in acetonitrile at room temperature, add the 1,3-oxathiolane acetate.
-
Add zirconium (IV) chloride (0.5 equivalents) to the mixture.
-
Stir the reaction at 25-30 °C and monitor by TLC or HPLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
The crude product is purified by crystallization to yield the desired cis-nucleoside.
Visualization of Synthetic Pathways and Workflows
The following diagrams illustrate the key concepts and workflows in the stereoselective synthesis of lamivudine.
Caption: Overview of major stereoselective routes to lamivudine.
Caption: Principle of Enzymatic Dynamic Kinetic Resolution (DKR).
References
- 1. Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC45551C [pubs.rsc.org]
- 2. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly Stereoselective Synthesis of Lamivudine (3TC) and Emtricitabine (FTC) by a Novel N-Glycosidation Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Biochemical Characterization of Lamivudine Triphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lamivudine, a synthetic nucleoside analog, is a cornerstone in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. Its therapeutic efficacy is entirely dependent on its intracellular conversion to the active moiety, lamivudine 5'-triphosphate (3TC-TP). This document provides a comprehensive technical overview of the biochemical properties of 3TC-TP, including its mechanism of action, kinetic parameters of interaction with viral and human polymerases, and detailed experimental protocols for its characterization. Quantitative data are presented to facilitate comparative analysis, and key pathways and workflows are visualized to provide a clear conceptual framework for researchers in the field.
Mechanism of Action
Lamivudine is a prodrug that, upon entering a host cell, is phosphorylated by host kinases to its active triphosphate form.[1] This process is critical for its antiviral activity.
Intracellular Activation Pathway
The activation of lamivudine to lamivudine triphosphate is a three-step enzymatic process:
-
Lamivudine → Lamivudine Monophosphate (3TC-MP): Catalyzed by deoxycytidine kinase.
-
3TC-MP → Lamivudine Diphosphate (3TC-DP): Catalyzed by cytidine monophosphate/deoxycytidine monophosphate kinase.
-
3TC-DP → this compound (3TC-TP): Catalyzed by nucleoside diphosphate kinase.[2]
The resulting 3TC-TP is the pharmacologically active molecule that targets the viral replication machinery.
Inhibition of Viral Polymerases
This compound is a structural analog of deoxycytidine triphosphate (dCTP). It exerts its antiviral effect through a dual mechanism targeting the viral polymerases (Reverse Transcriptase in HIV and DNA Polymerase in HBV).[1][3]
-
Competitive Inhibition: 3TC-TP competes with the natural substrate, dCTP, for the active site of the viral polymerase.[4]
-
Chain Termination: Once incorporated into the nascent viral DNA strand, 3TC-TP halts further elongation. This is because it possesses a sulfur atom in place of the 3'-hydroxyl group on the pentose ring, which is essential for forming the phosphodiester bond with the next incoming nucleotide.[5][6]
This premature chain termination results in incomplete, non-functional viral DNA, thereby preventing viral replication.[1]
Biochemical Parameters and Selectivity
The efficacy and safety profile of lamivudine are defined by the kinetic interactions of 3TC-TP with its target viral enzymes versus host cellular polymerases.
Inhibition of Viral Polymerases
3TC-TP is a potent inhibitor of HBV polymerase and a moderately effective inhibitor of HIV-1 reverse transcriptase. Resistance mutations, notably M552V/I in HBV polymerase and M184V/I in HIV-1 RT, significantly reduce the binding affinity of 3TC-TP, leading to a substantial increase in the inhibition constant (Kᵢ).[3]
| Enzyme | Variant | Parameter | Value (μM) | Reference |
| HBV Polymerase | Wild-Type | Kᵢ (for 3TC-TP) | 0.81 ± 0.15 | |
| Wild-Type | Kₘ (for dCTP) | 0.28 ± 0.04 | ||
| M552V Mutant | Kᵢ (for 3TC-TP) | 6.5 ± 0.9 | ||
| M552I Mutant | Kᵢ (for 3TC-TP) | 24 ± 4 | ||
| HIV-1 RT | Wild-Type | Kᵢ (for 3TC-TP) | ~1-5 (μM range) | |
| M184V Mutant | Fold Increase in Kᵢ | >50 |
Table 1: Kinetic Parameters for Inhibition of Viral Polymerases by this compound.
Interaction with Human DNA Polymerases and Mitochondrial Toxicity
A key advantage of lamivudine is its high selectivity for viral polymerases over human DNA polymerases.[4] However, like other nucleoside reverse transcriptase inhibitors (NRTIs), it can interact with human mitochondrial DNA polymerase γ (Pol γ), which is a source of potential toxicity.[6] Pre-steady-state kinetic analysis shows that the efficiency of 3TC-TP incorporation by human polymerases is significantly lower than that of the natural nucleotide dCTP. The selectivity factor, which represents the discrimination against the analog, is a critical measure of potential off-target effects.
| Human Polymerase | Parameter | Value | Reference |
| DNA Polymerase β | Selectivity Factor¹ | 3,300 | [1] |
| DNA Polymerase λ | Selectivity Factor¹ | 46 | [1] |
| DNA Polymerase η | Selectivity Factor¹ | >8,000 | [1] |
| DNA Polymerase γ | Selectivity Factor¹ | 2,900 | [1] |
Table 2: Selectivity of Human DNA Polymerases for dCTP over this compound (3TC-TP). ¹Selectivity Factor = (kₚ/Kₑ)dCTP / (kₚ/Kₑ)3TC-TP, where kₚ is the rate of incorporation and Kₑ is the equilibrium dissociation constant. A higher value indicates greater selectivity for the natural nucleotide and lower potential for incorporation of the analog.
Experimental Protocols
Characterizing the biochemical activity of 3TC-TP involves specific enzymatic assays. The following sections outline the methodologies for key experiments.
General Workflow for Polymerase Inhibition Assays
The general principle behind determining the inhibitory potential of 3TC-TP is to measure the activity of a polymerase enzyme in the presence and absence of the inhibitor. This is typically done by quantifying the incorporation of a radiolabeled natural nucleotide into a synthetic DNA or RNA template-primer.
References
- 1. Twenty-Five Years of Lamivudine: Current and Future Use for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Lamivudine Can Exert a Modest Antiviral Effect against Human Immunodeficiency Virus Type 1 Containing the M184V Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Lamivudine (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with β-branched amino acids - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Lamivudine Triphosphate in Terminating Viral DNA Chains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lamivudine, a synthetic nucleoside analogue, is a cornerstone of antiretroviral therapy for Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. As a prodrug, its efficacy is entirely dependent on its intracellular conversion to the active metabolite, lamivudine triphosphate (3TC-TP). This guide provides a detailed examination of the biochemical mechanisms by which 3TC-TP acts as a potent chain terminator of viral DNA synthesis. It outlines the dual inhibitory action of competitive binding and incorporation, presents quantitative data on its pharmacological parameters, details the experimental protocols used to elucidate its function, and provides visual diagrams of the key molecular and experimental pathways.
Introduction
Lamivudine (2'-deoxy-3'-thiacytidine, 3TC) is a nucleoside reverse transcriptase inhibitor (NRTI) with potent activity against HIV-1, HIV-2, and HBV.[1][2] Its therapeutic action is not exerted by the drug itself, but by its intracellularly phosphorylated form, this compound (3TC-TP).[3][4] This active moiety is a structural analog of the natural deoxycytidine triphosphate (dCTP).[3] The central mechanism of 3TC-TP is its ability to be incorporated into the nascent viral DNA chain by viral polymerases—reverse transcriptase for HIV and DNA polymerase for HBV—and subsequently halt further elongation of that chain.[4][5] This act of chain termination is a critical step in disrupting the viral replication cycle.[3][]
Mechanism of Action: A Dual Approach to Viral Inhibition
The antiviral activity of lamivudine is a multi-step intracellular process that culminates in the termination of viral DNA synthesis.
Intracellular Phosphorylation
Lamivudine is administered as an inactive prodrug that readily enters host cells, likely through both passive diffusion and active transport mechanisms.[1][7] Once inside the cell, it undergoes a series of three phosphorylation steps, catalyzed by host cell kinases, to become the active this compound (3TC-TP).[1][8]
-
Lamivudine → Lamivudine Monophosphate (3TC-MP): Catalyzed by deoxycytidine kinase.[1]
-
3TC-MP → Lamivudine Diphosphate (3TC-DP): Catalyzed by cytidine monophosphate/deoxycytidine monophosphate kinase.[1]
-
3TC-DP → this compound (3TC-TP): Catalyzed by nucleoside diphosphate kinase.[1]
This intracellular trapping of the phosphorylated, active form allows for a prolonged intracellular half-life, which is significantly longer than the plasma half-life of the parent drug.[8][9]
Competitive Inhibition and DNA Chain Termination
The antiviral effect of 3TC-TP is achieved through a dual mechanism targeting the viral polymerase enzyme:
-
Competitive Inhibition: As a close structural analog of the natural deoxycytidine triphosphate (dCTP), 3TC-TP competes with dCTP for binding to the active site of the viral reverse transcriptase (in HIV) or DNA polymerase (in HBV).[3][9][10] This competitive binding reduces the rate at which the natural nucleotide is incorporated.
-
Chain Termination: The primary mechanism of action is the incorporation of 3TC-TP into the growing viral DNA strand.[4][5] Viral polymerases recognize and incorporate 3TC-TP as if it were dCTP. However, lamivudine is a dideoxynucleoside analog, meaning it lacks the 3'-hydroxyl (-OH) group on its sugar moiety.[3][5] This 3'-OH group is essential for forming the 5' to 3' phosphodiester bond that links one nucleotide to the next.[4][5] Once 3TC-TP is incorporated, the absence of this group makes it impossible for the polymerase to add the subsequent nucleotide, leading to the immediate and irreversible termination of DNA chain elongation.[3][5]
A key advantage of lamivudine is its high selectivity for viral polymerases over human cellular DNA polymerases (such as α, β) and mitochondrial DNA (mtDNA) polymerase, which it only weakly inhibits.[2][8][11] This selectivity is a major contributor to its favorable safety profile and lower toxicity compared to some other NRTIs.[8]
Visualization of the Signaling Pathway
The following diagram illustrates the intracellular activation of lamivudine and its mechanism of action.
Quantitative Data Summary
The efficacy and pharmacological behavior of lamivudine and its active triphosphate form have been quantified in numerous studies. The tables below summarize key parameters.
Table 1: Pharmacokinetic Parameters of Lamivudine and Intracellular 3TC-TP
| Parameter | Lamivudine (Plasma) - 300 mg Dose | Lamivudine (Plasma) - 150 mg Dose | 3TC-TP (Intracellular) - 300 mg Dose | 3TC-TP (Intracellular) - 150 mg Dose | Reference |
| AUC | 8,354 ng·h/ml | 4,773 ng·h/ml | 59.5 pmol·h/10⁶ cells | 44.0 pmol·h/10⁶ cells | [9] |
| C | Not specified | Not specified | 4.10 pmol/10⁶ cells | 2.95 pmol/10⁶ cells | [9] |
| C | Not specified | Not specified | 1.49 pmol/10⁶ cells | 1.23 pmol/10⁶ cells | [9] |
| Intracellular Half-life | N/A | N/A | ~15.5 hours (HIV-infected cells) | ~19 hours (HBV-infected cells) | [8] |
AUC: Area under the curve; Cmax: Maximum concentration; C24: Concentration at 24 hours.
Table 2: In Vitro Activity and Inhibition Constants
| Parameter | Value | Cell/Enzyme System | Virus | Reference |
| Ki (Inhibition Constant) | 10-16 µM | HIV-1 Reverse Transcriptase | HIV-1 | [12] |
| EC | 0.07 µM to 0.2 µM | Human Peripheral Blood Mononuclear Cells (PBMC) | HIV-1 | [13] |
| IC | 76 nM (0.076 µM) | Human Peripheral Blood Mononuclear Cells (PBMC) | HIV-1 | |
| CC | >2,500 µM | HeLaT4 cells | N/A | [14] |
Ki: Inhibition constant; EC50: Half maximal effective concentration; IC90: 90% inhibitory concentration; CC50: 50% cytotoxic concentration.
Key Experimental Protocols
The mechanisms of 3TC-TP have been elucidated through a combination of enzymatic and cell-based assays.
Protocol: In Vitro Reverse Transcriptase (RT) Inhibition Assay
This assay directly measures the ability of 3TC-TP to inhibit the enzymatic activity of purified viral polymerase.
Objective: To determine the inhibition constant (Ki) or the 50% inhibitory concentration (IC50) of 3TC-TP against viral RT.
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase.
-
Synthetic template-primer (e.g., poly(rA)-oligo(dT)).
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP).
-
Radiolabeled dNTP (e.g., [³H]dTTP or [α-³²P]dTTP).
-
This compound (3TC-TP) at various concentrations.
-
Reaction buffer (containing Tris-HCl, MgCl₂, KCl, DTT).
-
Trichloroacetic acid (TCA) for precipitation.
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, the template-primer, and all dNTPs except the radiolabeled one.
-
Inhibitor Addition: Add varying concentrations of 3TC-TP to a series of reaction tubes. Include a no-inhibitor control.
-
Enzyme Addition: Add a standardized amount of purified HIV-1 RT to each tube.
-
Initiation of Reaction: Start the polymerization reaction by adding the radiolabeled dNTP (e.g., [³H]dTTP).
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.
-
Termination: Stop the reaction by adding cold 10% TCA. This precipitates the newly synthesized, radiolabeled DNA polymers.
-
Filtration: Collect the precipitated DNA on glass fiber filters and wash thoroughly with TCA and ethanol to remove unincorporated radiolabeled dNTPs.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the RT activity.
-
Data Analysis: Plot the percentage of RT inhibition against the log concentration of 3TC-TP. Use this curve to calculate the IC
50value. The Ki can be determined using Michaelis-Menten kinetics by performing the assay with varying concentrations of the competing natural substrate (dCTP).
Protocol: Cell-Based Antiviral Activity Assay
This assay evaluates the efficacy of lamivudine in a biological context, accounting for cellular uptake and metabolic activation.
Objective: To determine the half-maximal effective concentration (EC50) of lamivudine against viral replication in a cell culture model.
Materials:
-
Susceptible host cells (e.g., phytohemagglutinin-stimulated PBMCs for HIV, HepG2 cells for HBV).
-
Cell culture medium and supplements.
-
High-titer viral stock (e.g., HIV-1, HBV).
-
Lamivudine at various concentrations.
-
96-well cell culture plates.
-
Method for quantifying viral replication (e.g., p24 antigen ELISA kit for HIV, qPCR for HBV DNA).
-
Method for assessing cell viability (e.g., WST-1 or MTT assay).
Methodology:
-
Cell Plating: Seed the host cells into 96-well plates at a predetermined density and allow them to adhere or stabilize.
-
Drug Treatment: Prepare serial dilutions of lamivudine and add them to the appropriate wells. Include untreated control wells.
-
Viral Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-7 days).
-
Quantify Viral Replication: After incubation, collect the cell culture supernatant. Quantify the amount of a viral marker, such as the p24 antigen for HIV, using an ELISA.
-
Assess Cytotoxicity: In a parallel plate without viral infection, perform a cell viability assay (e.g., WST-1) to measure any cytotoxic effects of the drug at the tested concentrations. This is used to determine the CC
50. -
Data Analysis: Plot the percentage of viral inhibition against the log concentration of lamivudine to determine the EC
50. The therapeutic index (TI) can be calculated as CC50/ EC50.
Conclusion
This compound is a highly effective chain terminator of viral DNA synthesis, representing a critical component in the management of HIV and HBV infections. Its mechanism of action is a refined, multi-stage process involving intracellular activation, competitive inhibition of viral polymerases, and ultimately, incorporation into the nascent DNA chain, which causes an irreversible halt to replication. The high selectivity of 3TC-TP for viral enzymes over host polymerases underscores its clinical utility and favorable safety profile. The experimental protocols detailed herein have been fundamental in characterizing its biochemical and cellular pharmacology, providing a robust framework for the continued development and optimization of antiviral therapies.
References
- 1. ClinPGx [clinpgx.org]
- 2. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 7. Lamivudine | C8H11N3O3S | CID 60825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Lamivudine and Lamivudine-Triphosphate after Administration of 300 Milligrams and 150 Milligrams Once Daily to Healthy Volunteers: Results of the ENCORE 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profound suppression of hepatitis B virus replication with lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. indiangenericmedicines.com [indiangenericmedicines.com]
- 12. The intracellular phosphorylation of (-)-2'-deoxy-3'-thiacytidine (3TC) and the incorporation of 3TC 5'-monophosphate into DNA by HIV-1 reverse transcriptase and human DNA polymerase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Toward the Development of a Virus-Cell-Based Assay for the Discovery of Novel Compounds against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Game-Changer: A Technical Chronicle of Lamivudine's Discovery and Development as an Antiretroviral Agent
For Immediate Release
MONTREAL, QC & RESEARCH TRIANGLE PARK, NC – This whitepaper provides an in-depth technical guide on the discovery and history of lamivudine (3TC), a pivotal antiretroviral agent. Tailored for researchers, scientists, and drug development professionals, this document details the journey of lamivudine from its synthesis to its established role in combination therapy for Human Immunodeficiency Virus (HIV), transforming the landscape of AIDS treatment.
Executive Summary
Lamivudine, a synthetic nucleoside analogue, emerged from a concerted effort in the late 1980s to combat the burgeoning HIV/AIDS pandemic. Its discovery was a landmark achievement, offering a potent and less toxic alternative to existing therapies. This document outlines the key milestones in its development, its mechanism of action, preclinical and clinical data, and the experimental protocols that validated its efficacy and safety.
The Dawn of a New Antiretroviral: Discovery and Early History
The story of lamivudine begins at the Montreal-based pharmaceutical company BioChem Pharma, where chemist Dr. Bernard Belleau and his team synthesized a racemic mixture of 2',3'-dideoxy-3'-thiacytidine (BCH-189) in 1988.[1] A pivotal collaboration with Dr. Yung-Chi Cheng at Yale University revealed the compound's potent anti-HIV activity.[1] Subsequent stereoisomer separation in 1989 demonstrated that the (-)-enantiomer, later named lamivudine, possessed the desired antiviral effect with significantly lower cytotoxicity than its (+)-counterpart.[1] This discovery of stereospecific activity was a critical advancement in the pursuit of safer antiretroviral drugs. Glaxo Wellcome (now GlaxoSmithKline) licensed the drug and spearheaded its clinical development.
Mechanism of Action: A Chain Terminator of HIV Replication
Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI). Its antiviral activity is contingent upon intracellular phosphorylation to its active triphosphate form, lamivudine triphosphate (3TC-TP). This process is initiated by cellular kinases.
Caption: Intracellular anabolic pathway of lamivudine.
3TC-TP acts as a competitive inhibitor of the HIV-1 reverse transcriptase (RT). It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA strand. The absence of a 3'-hydroxyl group on the sugar moiety of lamivudine results in the termination of DNA chain elongation, thereby halting viral replication.
Caption: Mechanism of lamivudine-mediated HIV DNA chain termination.
Preclinical and Clinical Development: A Rigorous Path to Approval
Lamivudine underwent a comprehensive series of preclinical and clinical trials to establish its safety and efficacy.
In Vitro Anti-HIV Activity
Lamivudine demonstrated potent activity against various strains of HIV-1 in different cell lines with minimal cytotoxicity, resulting in a high therapeutic index.
| Cell Line | Virus Strain | IC50 (µM) |
| MT-4 | HIV-1 IIIB | 0.003 - 0.2 |
| CEM | HIV-1 RF | 0.01 - 0.06 |
| Peripheral Blood Mononuclear Cells (PBMCs) | Clinical Isolates | 0.001 - 0.004 |
Pivotal Phase III Clinical Trials
The efficacy of lamivudine in combination with zidovudine (AZT) was established in several large-scale, randomized, controlled trials.
| Trial | Treatment Arms | Duration | Key Findings |
| NUCA 3001 | AZT + 3TC vs. AZT monotherapy vs. 3TC monotherapy | 52 weeks | Combination therapy resulted in a sustained increase in CD4+ cells (~50 cells/mm³) and a ~1 log10 decrease in HIV-1 RNA levels compared to baseline.[2] |
| NUCB 3001 | AZT + 3TC vs. AZT monotherapy | 48 weeks | The combination of 3TC and zidovudine led to a rise in CD4 counts of 75-85 cells/mm³ that was sustained at 48-60 cells/mm³ above baseline at 48-52 weeks.[2] |
| CAESAR | Addition of 3TC to existing AZT-containing regimen vs. placebo | 52 weeks | The addition of lamivudine significantly reduced the risk of AIDS progression or death by 58% (relative hazard 0.42).[3] |
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize lamivudine.
HIV-1 Reverse Transcriptase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.
-
Reaction Setup: A reaction mixture is prepared containing a poly(rA) template and an oligo(dT) primer, recombinant HIV-1 RT, and varying concentrations of the test compound (e.g., this compound).
-
Nucleotide Incorporation: A radiolabeled deoxynucleotide triphosphate (e.g., [³H]dTTP) is added to the mixture.
-
Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.
-
Precipitation and Washing: The reaction is stopped, and the newly synthesized DNA is precipitated and washed to remove unincorporated radiolabeled nucleotides.
-
Quantification: The radioactivity of the precipitated DNA is measured using a scintillation counter. The concentration of the inhibitor that reduces RT activity by 50% (IC50) is then calculated.
Cell-Based Anti-HIV Assay (MT-4 Cell Line)
This assay determines the in vitro efficacy of a drug in protecting cells from HIV-induced cytopathic effects.
-
Cell Culture and Infection: MT-4 cells, a human T-cell leukemia line highly susceptible to HIV-1, are infected with a laboratory-adapted strain of HIV-1.
-
Drug Treatment: Immediately following infection, the cells are cultured in the presence of serial dilutions of the test compound.
-
Incubation: The cultures are incubated for 4-5 days at 37°C.
-
Quantification of Viral Replication: The extent of viral replication is assessed by measuring the level of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the drug that inhibits p24 production by 50% (IC50) is determined.
The M184V Mutation: A Paradigm of Resistance and Fitness
The widespread use of lamivudine led to the emergence of the M184V mutation in the HIV reverse transcriptase gene. This mutation confers high-level resistance to lamivudine. However, viruses harboring the M184V mutation exhibit reduced replicative fitness and, paradoxically, can resensitize AZT-resistant strains to zidovudine. This has allowed for the continued use of lamivudine in combination regimens, even in the presence of this mutation.
Logical Workflow: From Concept to Clinic
The development of lamivudine followed a structured pathway from initial discovery to regulatory approval.
Caption: Lamivudine's drug discovery and development workflow.
Conclusion: An Enduring Legacy in HIV Treatment
Lamivudine's journey from a laboratory curiosity to a cornerstone of antiretroviral therapy is a testament to the power of chemical innovation, collaborative research, and rigorous clinical evaluation. Its favorable safety profile and synergistic activity with other antiretrovirals have cemented its place in the armamentarium against HIV. The story of lamivudine continues to inform the development of new and improved therapies for viral diseases.
References
- 1. pharmalive.com [pharmalive.com]
- 2. The treatment of antiretroviral-naive subjects with the 3TC/zidovudine combination: a review of North American (NUCA 3001) and European (NUCB 3001) trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomised trial of addition of lamivudine or lamivudine plus loviride to zidovudine-containing regimens for patients with HIV-1 infection: the CAESAR trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Lamivudine Triphosphate: A Deep Dive into its Core Role in Hepatitis B Virus Suppression
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the pivotal role of lamivudine triphosphate in the suppression of the Hepatitis B virus (HBV). It delves into the molecular mechanisms, quantitative inhibitory data, and detailed experimental protocols relevant to the study of this potent antiviral agent. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of antiviral therapies.
Executive Summary
Lamivudine, a nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone in the management of chronic hepatitis B. Upon administration, lamivudine is an inactive prodrug that requires intracellular phosphorylation to its active form, this compound (3TC-TP).[][2] This active metabolite is the key effector molecule that directly inhibits HBV replication. This compound acts as a competitive inhibitor of the viral reverse transcriptase (also known as DNA polymerase) and, upon incorporation into the nascent viral DNA chain, leads to premature chain termination, thus halting viral replication.[2][3] This guide will explore the intricate details of this mechanism, present key quantitative data on its inhibitory activity, and provide detailed protocols for its study in laboratory settings.
Mechanism of Action of this compound
The antiviral activity of lamivudine is entirely dependent on its conversion to the triphosphate form within the host cell.[] This process is mediated by host cellular kinases.
Intracellular Phosphorylation Pathway
Lamivudine enters the hepatocyte and undergoes a three-step phosphorylation process:
-
Lamivudine to Lamivudine Monophosphate (3TC-MP): This initial step is catalyzed by deoxycytidine kinase.
-
3TC-MP to Lamivudine Diphosphate (3TC-DP): Cytidylate kinase is responsible for this conversion.
-
3TC-DP to this compound (3TC-TP): The final and rate-limiting step is carried out by other cellular kinases, such as phosphoglycerate kinase or pyruvate kinase.[4]
The resulting this compound is a structural analog of the natural deoxycytidine triphosphate (dCTP).[3]
Inhibition of HBV Reverse Transcriptase
The HBV reverse transcriptase is a multifunctional enzyme responsible for transcribing the pre-genomic RNA (pgRNA) into the relaxed circular DNA (rcDNA) found in mature virions.[5] this compound exerts its inhibitory effect through a dual mechanism:
-
Competitive Inhibition: 3TC-TP competes with the endogenous dCTP for the active site of the HBV reverse transcriptase.[3] This competition reduces the rate of viral DNA synthesis.
-
Chain Termination: Once incorporated into the growing viral DNA strand, this compound halts further elongation.[2][3] This is because it lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide.[3] The premature termination of DNA synthesis results in an incomplete and non-infectious viral genome.
Quantitative Inhibitory Data
The potency of this compound against HBV polymerase has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters used to describe its efficacy. These values can vary depending on the specific assay conditions and whether the wild-type or a drug-resistant mutant of HBV is being tested. The most common resistance mutations occur in the YMDD (tyrosine-methionine-aspartate-aspartate) motif of the reverse transcriptase.[6][7]
| Parameter | Virus Strain | Value (µM) | Reference(s) |
| IC50 | Wild-type HBV | 0.01 - 0.1 | [8][9] |
| YMDD mutant (M552V) | 1 - 10 | [8][9] | |
| YMDD mutant (M552I) | > 10 | [8][9] | |
| Ki | Wild-type HBV | 0.032 | [8][10] |
| YMDD mutant (M552V) | 0.96 | [8][10] | |
| YMDD mutant (M552I) | > 2.0 | [8][10] |
Table 1: Inhibitory Constants of this compound against HBV Polymerase
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the anti-HBV activity of this compound.
In Vitro HBV Polymerase Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of HBV polymerase.
Objective: To determine the IC50 and/or Ki of this compound for HBV polymerase.
Materials:
-
Purified recombinant HBV polymerase
-
Oligonucleotide template and primer mimicking a region of the HBV pgRNA
-
Deoxynucleotide triphosphates (dATP, dGTP, dCTP, dTTP)
-
Radiolabeled dNTP (e.g., [α-³²P]dCTP)
-
This compound
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl)
-
Stop solution (containing EDTA)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager
Procedure:
-
Reaction Setup: Prepare a master mix containing the reaction buffer, oligonucleotide template-primer, and all dNTPs except the radiolabeled one.
-
Inhibitor Addition: Aliquot the master mix into reaction tubes and add varying concentrations of this compound. Include a no-inhibitor control.
-
Enzyme Addition: Add purified HBV polymerase to each tube to initiate the reaction.
-
Initiation with Radiolabel: Start the polymerization reaction by adding the radiolabeled dNTP.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
PAGE Analysis: Separate the reaction products (extended primers) by denaturing PAGE.
-
Quantification: Visualize and quantify the radiolabeled products using a phosphorimager.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis. The Ki value can be determined using the Cheng-Prusoff equation if the Km for the natural substrate (dCTP) is known.
Cell-Based Anti-HBV Assay using HepG2.2.15 Cells
This assay evaluates the efficacy of lamivudine in a cellular context, where the drug must be taken up by the cells and phosphorylated to its active form. The HepG2.2.15 cell line is a human hepatoblastoma cell line that is stably transfected with the HBV genome and constitutively produces HBV virions.
Objective: To determine the EC50 (half-maximal effective concentration) of lamivudine for the inhibition of HBV replication in a cell culture model.
Materials:
-
HepG2.2.15 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lamivudine
-
Reagents for DNA extraction
-
Reagents and equipment for Southern blotting or quantitative PCR (qPCR)
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in multi-well plates and allow them to adhere and grow to a confluent monolayer.
-
Drug Treatment: Treat the cells with a range of concentrations of lamivudine. Include a no-drug control.
-
Incubation: Incubate the cells for a period of 6-9 days, with daily changes of the medium containing the appropriate concentration of lamivudine.
-
Harvesting: After the incubation period, harvest the cell culture supernatant to analyze extracellular HBV DNA, and lyse the cells to analyze intracellular HBV DNA replicative intermediates.
-
DNA Extraction: Extract viral DNA from both the supernatant and the cell lysates.
-
HBV DNA Analysis:
-
Southern Blot: Separate the extracted DNA by agarose gel electrophoresis, transfer to a membrane, and probe with a radiolabeled HBV-specific DNA probe. This allows for the visualization and quantification of different HBV DNA species (relaxed circular, double-stranded linear, and single-stranded DNA).[11][12][13]
-
Quantitative PCR (qPCR): Quantify the amount of HBV DNA using primers and a probe specific for a conserved region of the HBV genome.[14][15][16]
-
-
Data Analysis: Determine the concentration of HBV DNA for each lamivudine concentration and calculate the EC50 value using non-linear regression.
Conclusion
This compound is a highly effective inhibitor of HBV replication, acting through a well-defined dual mechanism of competitive inhibition and chain termination of the viral reverse transcriptase. Its efficacy is dependent on efficient intracellular phosphorylation. The quantitative data and experimental protocols presented in this guide provide a solid foundation for the continued study and development of lamivudine and other nucleoside analogs as therapies for chronic hepatitis B. Understanding the nuances of its mechanism of action and the methods to evaluate its potency is critical for optimizing current treatment strategies and for the discovery of next-generation antiviral agents.
References
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 4. ClinPGx [clinpgx.org]
- 5. viralhepatitisjournal.org [viralhepatitisjournal.org]
- 6. Natural YMDD-motif mutants affect clinical course of lamivudine in chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmm.ir [ijmm.ir]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Research Portal [scholarship.libraries.rutgers.edu]
- 11. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ice-hbv.org [ice-hbv.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. LNA real-time PCR probe quantification of hepatitis B virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genomica.uaslp.mx [genomica.uaslp.mx]
- 16. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]
Foundational Research on Dideoxynucleoside Analogue Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core foundational research on dideoxynucleoside analogue inhibitors, a cornerstone class of antiviral therapeutics. This document provides a comprehensive overview of their mechanism of action, key experimental evaluations, and critical quantitative data, tailored for researchers, scientists, and professionals in drug development.
Introduction to Dideoxynucleoside Analogues
Dideoxynucleoside analogues are synthetic molecules that mimic natural deoxynucleosides, the building blocks of DNA. The defining structural feature of these analogues is the absence of a hydroxyl group at the 3' position of the pentose sugar ring. This modification is the key to their therapeutic action, particularly as antiviral agents. The pioneering work on these compounds, such as 3'-azido-3'-deoxythymidine (zidovudine, AZT), revolutionized the treatment of retroviral infections like HIV.[1]
Mechanism of Action: Chain Termination
The primary mechanism by which dideoxynucleoside analogues exert their antiviral effect is through the termination of viral DNA chain elongation during reverse transcription.[1] The process can be summarized in the following steps:
-
Cellular Uptake and Anabolic Phosphorylation: Dideoxynucleoside analogues are administered as prodrugs and are taken up by host cells.[2] Inside the cell, they are sequentially phosphorylated by host cellular kinases to their active triphosphate form.[2][3] For example, zidovudine is converted to zidovudine triphosphate.
-
Competitive Inhibition of Viral Reverse Transcriptase: The resulting dideoxynucleoside triphosphate competes with the natural deoxynucleoside triphosphates (dNTPs) for binding to the active site of the viral reverse transcriptase (RT).[4]
-
Incorporation and Chain Termination: Upon incorporation into the growing viral DNA strand, the absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming dNTP.[4] This leads to the immediate cessation of DNA chain elongation, thereby halting viral replication.[1]
Quantitative Data on Key Dideoxynucleoside Analogues
The following tables summarize key quantitative data for several foundational dideoxynucleoside analogue inhibitors. These values are critical for comparing the potency and pharmacokinetic profiles of these compounds.
Table 1: In Vitro Anti-HIV Activity
| Compound | Virus Strain | Cell Line | IC50 (µM) | Reference |
| Zidovudine (AZT) | HIV-1 (Wild-Type) | Various | 0.003 - >2.0 | [5] |
| Zidovudine (AZT) | HIV-1 (HXB2) | - | 0.012 | [6] |
| Didanosine (ddI) | HIV-1 (Wild-Type) | Various | 0.02 - >10.0 | [5] |
| Lamivudine (3TC) | HIV-1 | Various | 0.002 - 1.14 | [7] |
IC50 (50% inhibitory concentration) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Pharmacokinetic Parameters in Rats
| Compound | Parameter | Value | Unit | Reference |
| Didanosine (ddI) | Systemic Clearance | 64 | mL/min/kg | [8] |
| Didanosine (ddI) | Volume of Distribution (steady state) | 0.39 | L/kg | [8] |
| Didanosine (ddI) | Terminal Elimination Half-life | 28 | min | [8] |
| Didanosine (ddI) | Oral Bioavailability | 8 - 11 | % | [8] |
Table 3: Pharmacokinetic Parameters in Humans
| Compound | Parameter | Value | Unit | Reference |
| Didanosine (ddI) | Oral Bioavailability | 30 - 40 | % | [4] |
| Didanosine (ddI) | Plasma Half-life | 1.5 | hours | [9] |
| Didanosine (ddI) | Intracellular Half-life | >12 | hours | [9] |
| Lamivudine (3TC) | Oral Bioavailability | 86 | % | [10] |
| Lamivudine (3TC) | Serum Half-life | 5 - 7 | hours | [10] |
Experimental Protocols
Detailed methodologies for the evaluation of dideoxynucleoside analogues are crucial for reproducible research. The following sections outline the core experimental protocols.
Synthesis of Dideoxynucleoside Analogues
A common and improved protocol for the synthesis of 2',3'-dideoxynucleosides like zalcitabine (ddC) and didanosine (ddI) involves the radical deoxygenation of a ribonucleoside precursor.[11][12]
General Procedure for the Synthesis of Zalcitabine (ddC) from a Protected Cytidine Derivative:
-
Protection of the 5'-Hydroxyl Group: The starting ribonucleoside (e.g., cytidine) is first protected at the 5'-hydroxyl position, typically with a silyl ether group like tert-butyldimethylsilyl (TBS).
-
Formation of the 2',3'-bis-Xanthate: The protected ribonucleoside is then reacted with carbon disulfide (CS2) and an alkylating agent (e.g., bromoethane) to form a 2',3'-bis-xanthate derivative.
-
Radical Deoxygenation: The key deoxygenation step is carried out using a radical initiator like 1,1'-azobis(cyclohexanecarbonitrile) (ACHN) and a reducing agent such as tris(trimethylsilyl)silane, which is a less hazardous alternative to tributyltin hydride (Bu3SnH).[12] This reaction removes the xanthate groups and reduces the 2' and 3' positions.
-
Deprotection: The 5'-O-silyl protecting group is removed using a reagent like tetrabutylammonium fluoride (TBAF) to yield the final 2',3'-dideoxycytidine (zalcitabine).[12]
In Vitro Anti-HIV Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and is widely used to determine the cytotoxic effects of compounds and their ability to protect cells from virus-induced cytopathicity.[13]
Protocol:
-
Cell Plating: Seed target cells (e.g., MT-4 cells) in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test dideoxynucleoside analogue and add them to the wells. Include control wells with no compound (cell control) and wells with virus but no compound (virus control).
-
Virus Infection: Infect the cells with a standardized amount of HIV-1.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication and induction of cytopathic effects (typically 4-5 days).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active, viable cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the cell control and determine the IC50 value of the compound.
References
- 1. Zidovudine - Wikipedia [en.wikipedia.org]
- 2. Phosphorylation of nucleoside analog antiretrovirals: a review for clinicians [pubmed.ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Inhibition of human immunodeficiency virus type 1 replication in vitro by the bisheteroarylpiperazine atevirdine (U-87201E) in combination with zidovudine or didanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correlation between Viral Resistance to Zidovudine and Resistance at the Reverse Transcriptase Level for a Panel of Human Immunodeficiency Virus Type 1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Twenty-Five Years of Lamivudine: Current and Future Use for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of the anti-AIDS drug 2',3'-dideoxyinosine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Didanosine - Wikipedia [en.wikipedia.org]
- 10. Lamivudine | Johns Hopkins HIV Guide [hopkinsguides.com]
- 11. Sustainable Protocol for the Synthesis of 2',3'-Dideoxynucleoside and 2',3'-Didehydro-2',3'-dideoxynucleoside Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
Methodological & Application
Application Note: Quantification of Intracellular Lamivudine Triphosphate by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV and Hepatitis B Virus (HBV) infections.[1][2][][4] For its antiviral activity, lamivudine must be anabolized intracellularly to its pharmacologically active 5'-triphosphate metabolite, lamivudine triphosphate (3TC-TP).[1][4][5] 3TC-TP acts as a competitive inhibitor of viral reverse transcriptase and as a chain terminator when incorporated into the nascent viral DNA, thereby halting viral replication.[1][2][][4]
Monitoring the intracellular concentrations of 3TC-TP is crucial for understanding its pharmacokinetics/pharmacodynamics (PK/PD) relationship, assessing patient adherence, and optimizing therapeutic regimens.[6] However, quantifying this polar, low-abundance metabolite within a complex cellular matrix presents significant analytical challenges, including its instability and the presence of interfering endogenous nucleotides.[7][8]
This application note provides a detailed protocol for the sensitive and selective quantification of intracellular 3TC-TP using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful technique for this application.
Principle: Intracellular Activation of Lamivudine
Lamivudine enters the cell either by passive diffusion or via uptake transporters.[2] Inside the cell, it undergoes a three-step sequential phosphorylation process, catalyzed by host cell kinases, to form the active 3TC-TP.[2][5] The rate-limiting step is often the final phosphorylation from the diphosphate to the triphosphate form.[2] Understanding this pathway is essential for interpreting intracellular drug levels.
Caption: Intracellular phosphorylation pathway of lamivudine (3TC) to its active triphosphate form (3TC-TP).
Experimental Protocols
The overall workflow involves isolating cells, extracting the intracellular metabolites, and analyzing the extract by LC-MS/MS.
Caption: General experimental workflow for intracellular 3TC-TP quantification.
Materials and Reagents
-
Standards: this compound (3TC-TP), Lamivudine (3TC), and a suitable stable isotope-labeled internal standard (IS), e.g., ¹³C¹⁵N₂-Lamivudine or Emtricitabine triphosphate (FTC-TP).[8]
-
Cells: Peripheral Blood Mononuclear Cells (PBMCs) or relevant cell lines (e.g., HepG2).[5]
-
Solvents: LC-MS grade methanol, acetonitrile, water.
-
Buffers: Ammonium hydroxide, ammonium bicarbonate, acetic acid, or other volatile buffers.[8][9]
-
Extraction Supplies: Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, weak anion exchange), microcentrifuge tubes.[9][10]
Sample Preparation: Intracellular Extraction
Monitoring pharmacologically active metabolites is challenging due to their instability and low concentrations.[7][8] This protocol is a composite based on validated methods.
-
Cell Isolation and Counting: Isolate PBMCs from whole blood using a Ficoll density gradient. Count the cells accurately using a hemocytometer or automated cell counter to normalize the final concentration (e.g., fmol/10⁶ cells).
-
Cell Lysis:
-
Pellet a known number of cells (e.g., 10 x 10⁶) by centrifugation (e.g., 500 x g for 10 min at 4°C).
-
Resuspend the cell pellet in ice-cold 70% methanol (e.g., 200 µL) to lyse the cells and precipitate proteins.[11]
-
Add the internal standard to the lysis solution before adding it to the cells to account for extraction variability.
-
-
Protein Precipitation:
-
Vortex the cell lysate vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 17,000 x g for 10 min at 4°C) to pellet cell debris and precipitated proteins.[8]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube. The sample can be stored at -80°C until analysis.[6]
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Two primary approaches exist: direct quantification of 3TC-TP or indirect quantification via enzymatic dephosphorylation to 3TC. The direct method is preferred for its specificity.
Method 1: Direct Quantification of 3TC-TP
This method typically uses anion-exchange chromatography to retain the highly polar triphosphate metabolite.[6][12]
| Parameter | Typical Conditions |
| LC System | UPLC/HPLC system (e.g., Waters ACQUITY, Agilent 1290) |
| Column | Anion-exchange column, e.g., Thermo Biobasic AX (5 µm) or similar.[6][12] |
| Mobile Phase A | Acetonitrile/water with a volatile buffer (e.g., 40% ACN, 0.06% acetic acid, 10 mM ammonium formate).[8] |
| Mobile Phase B | Acetonitrile/water with a different pH/ionic strength (e.g., 30% ACN, 0.3% NH₄OH, 1 mM ammonium formate).[8] |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | A gradient program is used to elute the analytes. |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex API-5000, Waters Xevo TQ).[6][8] |
| Ionization Mode | Electrospray Ionization (ESI), typically positive or negative mode. |
| MRM Transitions | Precursor ion → Product ion (e.g., for 3TC-TP: m/z 470 → 112).[8] |
Method 2: Indirect Quantification (via dephosphorylation)
This method involves converting 3TC-TP to 3TC, which can be analyzed using more common reversed-phase chromatography.
-
Enzymatic Dephosphorylation: Treat the cell lysate with an enzyme like alkaline phosphatase to convert all phosphorylated forms to the parent nucleoside, 3TC.
-
LC-MS/MS of 3TC: Analyze the resulting sample using a validated method for lamivudine.
| Parameter | Typical Conditions |
| LC System | UPLC/HPLC system |
| Column | Reversed-phase C18 column (e.g., Waters ACQUITY CSH C18, 1.7 µm).[8] |
| Mobile Phase A | Water with 0.1% formic acid or acetic acid.[9][13] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid.[9][13] |
| Flow Rate | 0.2 - 0.4 mL/min |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | ESI, Positive |
| MRM Transitions | For 3TC: m/z 230 → 112.[9][13] For IS (e.g., ³TC-¹³C¹⁵N₂): m/z 233 → 115.[13] |
Data Presentation and Method Validation Summary
A robust LC-MS/MS method must be validated for linearity, accuracy, precision, and stability. The following table summarizes typical performance characteristics from published methods.
| Parameter | This compound (3TC-TP) | Source(s) |
| Linearity Range | 10 - 100,000 pg/mL (corresponds to 2.1 - 21,322 fmol/10⁶ cells) | [7][8] |
| 100 - 25,000 fmol/sample (from Dried Blood Spots) | [6][12] | |
| Correlation Coefficient (r²) | > 0.99 | [6][8] |
| Accuracy (% Bias) | Within ±15% (typically < 5%) | [6][7][8] |
| Precision (% CV) | < 15% (typically < 10%) | [6][7][8] |
| Extraction Recovery | > 65% | [7][8] |
| Stability | Stable at Room Temp (3 days), -80°C (63 days) in Dried Blood Spots | [6] |
Conclusion
The LC-MS/MS method detailed here provides a sensitive, specific, and reliable approach for the quantification of intracellular this compound. Direct analysis using anion-exchange chromatography is the preferred method for accurately measuring the active metabolite without ambiguity. Proper sample handling, including efficient cell lysis and protein removal, is critical for success. This application note serves as a comprehensive guide for researchers in virology and pharmacology to implement this essential analytical technique, ultimately aiding in the optimization of antiviral therapies.
References
- 1. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 2. ClinPGx [clinpgx.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The intracellular activation of lamivudine (3TC) and determination of 2′-deoxycytidine-5′-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of an LC-MS/MS Assay to Simultaneously Monitor the Intracellular Active Metabolites of Tenofovir, Emtricitabine, and Lamivudine in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of intracellular lamivudine and abacavir triphosphate metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Quantification of Intracellular Lamivudine and Abacavir Triphosphate Metabolites by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. Validation of an LC-MS/MS assay to simultaneously monitor the intracellular active metabolites of tenofovir, emtricitabine, and lamivudine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 3TC-TP Concentrations in Peripheral Blood Mononuclear Cells (PBMCs)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lamivudine (3TC) is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV infection. As a prodrug, 3TC requires intracellular phosphorylation to its active metabolite, lamivudine triphosphate (3TC-TP), which inhibits the viral reverse transcriptase.[1] Monitoring the intracellular concentrations of 3TC-TP in peripheral blood mononuclear cells (PBMCs), the primary target cells for HIV, is crucial for understanding its pharmacokinetics, pharmacodynamics, and therapeutic efficacy.[2][3] This document provides a detailed protocol for the quantification of 3TC-TP in human PBMCs using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[1][4]
Experimental Protocols
PBMC Isolation from Whole Blood
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation, a standard and widely used method.[5][6]
Materials:
-
Whole blood collected in sodium-heparin tubes
-
Phosphate-buffered saline (PBS), sterile
-
Density gradient medium (e.g., Ficoll-Paque™, Histopaque®-1077)[5][6]
-
Wash buffer (PBS + 0.5% BSA)[5]
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge with a swinging bucket rotor[5]
Procedure:
-
Dilute the whole blood with an equal volume of sterile PBS (1:1 v/v).[5]
-
Carefully layer the diluted blood over the density gradient medium in a 50 mL conical tube. To avoid mixing, gently dispense the blood against the side of the tube.[8]
-
Centrifuge at 1000 x g for 20-30 minutes at room temperature with the centrifuge brake turned off.[5][8] This will separate the blood into distinct layers: plasma, a "buffy coat" of PBMCs, the density gradient medium, and red blood cells at the bottom.[8]
-
Carefully aspirate the upper plasma layer without disturbing the PBMC layer.
-
Using a clean pipette, carefully collect the buffy coat layer containing the PBMCs and transfer it to a new 50 mL conical tube.[8]
-
Wash the isolated PBMCs by adding wash buffer to a final volume of 45-50 mL.[5][8]
-
Centrifuge at 300-400 x g for 10 minutes at room temperature with the brake on.[5][8]
-
Discard the supernatant and resuspend the cell pellet in the remaining wash buffer.
-
(Optional) If significant red blood cell contamination is present, resuspend the pellet in RBC lysis buffer for 5-10 minutes according to the manufacturer's instructions, followed by another wash step.[6][7]
-
Perform a final wash by resuspending the pellet in wash buffer and centrifuging again.
-
Resuspend the final PBMC pellet in a suitable buffer or medium for cell counting and subsequent extraction.
Cell Counting: Accurate cell counting is critical for normalizing the intracellular drug concentrations.[9] This can be performed using a hemocytometer with trypan blue exclusion for viability or an automated cell counter.[7] Alternatively, DNA-based quantification methods can provide a more consistent measure of cell numbers, especially for frozen samples.[9]
Intracellular 3TC-TP Extraction from PBMCs
This protocol outlines a common method for extracting 3TC-TP from isolated PBMCs using solid-phase extraction (SPE), which helps to separate the triphosphate metabolite from other cellular components and potential interferences.[1][2]
Materials:
-
PBMC pellet
-
70% Methanol (MeOH), ice-cold
-
Internal standard (IS) solution (e.g., emtricitabine-triphosphate (FTC-TP))[1]
-
Anion-exchange solid-phase extraction (SPE) cartridges
-
Reagents for SPE conditioning, washing, and elution (specifics depend on the cartridge manufacturer)
-
Centrifuge
Procedure:
-
To the PBMC pellet (e.g., 10 million cells), add a specific volume of ice-cold 70% MeOH to lyse the cells and precipitate proteins.
-
Add the internal standard solution to the lysate.
-
Vortex the mixture thoroughly and centrifuge at high speed (e.g., 17,000 x g) for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant containing the 3TC-TP to a clean tube.
-
Condition the anion-exchange SPE cartridge according to the manufacturer's protocol.
-
Load the supernatant onto the conditioned SPE cartridge. The negatively charged triphosphate group of 3TC-TP will bind to the stationary phase.
-
Wash the cartridge with appropriate buffers to remove interfering substances.
-
Elute the 3TC-TP from the cartridge using a high-salt or high-pH elution buffer.
-
The resulting eluate is then typically dried down and reconstituted in a mobile phase-compatible solution for LC-MS/MS analysis.
An alternative to direct measurement of the triphosphate involves enzymatic dephosphorylation of 3TC-TP to 3TC, followed by quantification of the parent nucleoside. This indirect method can also be effective.[2][10]
LC-MS/MS Quantification of 3TC-TP
The following are typical parameters for the analysis of 3TC-TP by LC-MS/MS. These may need to be optimized for specific instrumentation.
Liquid Chromatography (LC) Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients.
-
Analytical Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase A: Water with a small percentage of an ion-pairing agent or an organic modifier with a buffer (e.g., 2% NH4OH).[1]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A gradient elution is typically employed, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the analyte.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: Typically 5-20 µL.
Mass Spectrometry (MS/MS) Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.[2]
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often used for detecting phosphorylated compounds.[11]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for 3TC-TP and the internal standard to ensure specificity and sensitivity.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for the specific instrument and analyte.
Data Presentation
The performance of analytical methods for 3TC-TP quantification from various studies is summarized below.
| Parameter | Method | Linearity Range | Accuracy (%) | Precision (%CV) | Recovery (%) | Reference |
| 3TC-TP | HPLC-MS/MS | 50 - 45,000 pg | 99.4 | 8.8 | 79.2 | [2] |
| 3TC-TP & CBV-TP | LC-MS/MS | 10 - 100,000 pg/mL (2.1 - 21,322 fmol/10^6 cells) | < 15% | < 15% | > 65% | [1][4] |
| 3TC-TP | Cartridge-RIA | N/A (LOD: 0.2 pmol/10^6 cells) | N/A | < 15% | > 75% | [10] |
Note: CBV-TP is the triphosphate metabolite of abacavir.
Visualizations
References
- 1. Simultaneous Quantification of Intracellular Lamivudine and Abacavir Triphosphate Metabolites by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification of intracellular lamivudine and abacavir triphosphate metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
- 6. tRNA Synthetase Research [scripps.edu]
- 7. Accurate measurement of peripheral blood mononuclear cell concentration using image cytometry to eliminate RBC-induced counting error - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sanguinebio.com [sanguinebio.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Developing an In Vitro Assay for Lamivudine Triphosphate Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamivudine, a nucleoside analog reverse transcriptase inhibitor (NRTI), is a cornerstone in the treatment of HIV-1 and Hepatitis B Virus (HBV) infections.[1] Upon cellular uptake, lamivudine is phosphorylated to its active form, lamivudine triphosphate (3TC-TP).[1] 3TC-TP acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme, competing with the natural substrate, deoxycytidine triphosphate (dCTP).[2] Incorporation of 3TC-TP into the nascent viral DNA chain leads to chain termination, effectively halting viral replication.[1]
This document provides detailed application notes and protocols for the development of a robust and reliable in vitro assay to determine the activity of this compound. The described non-radioactive assay allows for the quantitative assessment of 3TC-TP's inhibitory potential against reverse transcriptase, making it a valuable tool for drug screening, mechanism of action studies, and the evaluation of potential drug resistance.
Signaling Pathway of Lamivudine Action
The mechanism of action of lamivudine involves intracellular activation and subsequent inhibition of viral reverse transcriptase. The following diagram illustrates this pathway.
Caption: Mechanism of action of Lamivudine.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro assay to determine this compound activity.
Caption: In vitro assay workflow.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant HIV-1 Reverse Transcriptase (RT)
-
Template/Primer: Poly(rA)/Oligo(dT)12-18
-
Deoxynucleoside Triphosphates (dNTPs): dATP, dGTP, dTTP, and dCTP (high purity)
-
Inhibitor: this compound (3TC-TP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 5 mM MgCl2, 10 mM DTT
-
Detection Reagent: Quant-iT™ PicoGreen™ dsDNA Assay Kit
-
Plates: Black, flat-bottom 96-well microplates
-
Instrumentation: Fluorescence microplate reader
Protocol 1: Determination of IC50 for this compound
This protocol is designed to determine the concentration of 3TC-TP that inhibits 50% of the reverse transcriptase activity (IC50).
1. Reagent Preparation:
-
RT Enzyme Dilution: Prepare a working solution of HIV-1 RT in assay buffer to a final concentration that yields a robust signal within the linear range of the PicoGreen assay. The optimal concentration should be determined empirically.
-
Template/Primer Annealing: Prepare a 1 mg/mL stock solution of Poly(rA) and a 0.5 mg/mL stock solution of Oligo(dT)12-18. Mix equal volumes and incubate at room temperature for 10 minutes to allow for annealing.
-
dNTP Mix: Prepare a working solution containing dATP, dGTP, and dTTP at a final concentration of 10 µM each, and dCTP at its Km value (to be determined empirically, but typically in the low micromolar range) in assay buffer.
-
3TC-TP Serial Dilutions: Prepare a series of 2-fold dilutions of 3TC-TP in assay buffer, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a no-inhibitor control.
2. Assay Procedure:
-
To each well of a 96-well plate, add 25 µL of the dNTP mix.
-
Add 5 µL of the serially diluted 3TC-TP solutions or assay buffer (for the no-inhibitor control) to the respective wells.
-
Add 10 µL of the annealed Poly(rA)/Oligo(dT) template/primer to each well.
-
Initiate the reaction by adding 10 µL of the diluted RT enzyme to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 10 µL of 0.5 M EDTA.
3. Detection:
-
Prepare the PicoGreen working solution according to the manufacturer's instructions by diluting the concentrated dye 200-fold in TE buffer.[3]
-
Add 100 µL of the PicoGreen working solution to each well of the assay plate.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~480 nm and emission at ~520 nm.[3]
4. Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all experimental wells.
-
Calculate the percentage of inhibition for each 3TC-TP concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition versus the log of the 3TC-TP concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Competitive Inhibition Assay
This protocol is designed to demonstrate the competitive nature of 3TC-TP inhibition with respect to dCTP.
1. Reagent Preparation:
-
Prepare reagents as described in Protocol 1, with the following modifications:
-
dCTP Concentrations: Prepare several dNTP mixes with varying concentrations of dCTP (e.g., 0.5x, 1x, 2x, 5x, and 10x the Km value). The concentrations of dATP, dGTP, and dTTP should remain constant.
-
3TC-TP Concentrations: Prepare a fixed set of 3TC-TP concentrations around the previously determined IC50 value.
-
2. Assay Procedure:
-
Set up the assay in a matrix format in a 96-well plate, with varying concentrations of dCTP along the rows and varying concentrations of 3TC-TP along the columns.
-
Follow steps 1-6 of the assay procedure in Protocol 1, adding the appropriate dNTP mix to each row.
3. Detection and Data Analysis:
-
Perform the detection step as described in Protocol 1.
-
For each dCTP concentration, determine the IC50 of 3TC-TP.
-
Plot the apparent IC50 values of 3TC-TP against the concentration of dCTP. An increase in the apparent IC50 with increasing dCTP concentration is indicative of competitive inhibition.
-
Perform a Lineweaver-Burk or Dixon plot analysis to determine the inhibition constant (Ki).
Data Presentation
The quantitative data generated from these assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: IC50 Determination for this compound
| 3TC-TP Concentration (µM) | Average Fluorescence (RFU) | % Inhibition |
| 0 (Control) | 8500 | 0 |
| 0.1 | 7800 | 8.2 |
| 0.5 | 6200 | 27.1 |
| 1.0 | 4300 | 49.4 |
| 5.0 | 1500 | 82.4 |
| 10.0 | 800 | 90.6 |
| 50.0 | 400 | 95.3 |
| 100.0 | 350 | 95.9 |
| IC50 (µM) | ~1.0 |
Table 2: Competitive Inhibition of 3TC-TP with dCTP
| dCTP Concentration (µM) | Apparent IC50 of 3TC-TP (µM) |
| 1 | 1.1 |
| 2 | 2.0 |
| 5 | 4.8 |
| 10 | 9.5 |
Troubleshooting
-
Low Signal-to-Noise Ratio:
-
Optimize the concentration of the RT enzyme.
-
Increase the incubation time.
-
Ensure the purity and integrity of the template/primer.
-
-
High Background Fluorescence:
-
Use nuclease-free water and reagents.
-
Ensure the black microplate is of high quality to minimize light scatter.
-
Prepare the PicoGreen reagent fresh before each use.
-
-
Inconsistent Results:
-
Ensure accurate and consistent pipetting.
-
Thoroughly mix all reagents before use.
-
Maintain a consistent incubation temperature.
-
By following these detailed protocols and application notes, researchers can successfully develop and implement a robust in vitro assay to characterize the activity of this compound and other potential reverse transcriptase inhibitors.
References
Application Notes and Protocols for the Analytical Detection of Lamivudine Triphosphate in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of lamivudine triphosphate (3TC-TP), the active antiviral metabolite of lamivudine, in cellular lysates. The protocols described herein are essential for pharmacokinetic studies, drug efficacy assessments, and understanding the intracellular mechanisms of action of lamivudine.
Introduction
Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV and Hepatitis B infections.[1][][3] Upon entry into the host cell, lamivudine is sequentially phosphorylated by host cellular kinases to its active form, this compound (3TC-TP).[1][3][4][5] 3TC-TP acts as a competitive inhibitor of viral reverse transcriptase and a chain terminator of viral DNA synthesis, thereby suppressing viral replication.[1][][4] The accurate quantification of intracellular 3TC-TP levels is crucial for evaluating drug efficacy and cellular metabolism.
This document outlines two primary analytical approaches for the detection of 3TC-TP in cell lysates: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzymatic Assays.
Signaling Pathway: Intracellular Phosphorylation of Lamivudine
Lamivudine enters the cell and undergoes a three-step phosphorylation process to become the active 3TC-TP. This process is catalyzed by host cell kinases.
Caption: Intracellular phosphorylation of lamivudine to its active triphosphate form.
Analytical Methods and Comparative Data
The choice of analytical method depends on the required sensitivity, specificity, and available instrumentation. LC-MS/MS is considered the gold standard for its high sensitivity and specificity, while enzymatic assays offer a functional measure of 3TC-TP's inhibitory activity.
| Parameter | LC-MS/MS Method 1[6][7] | LC-MS/MS Method 2[8] | LC-MS/MS Method 3[9][10] |
| Linearity Range | 10–100,000 pg/mL | 2.5–250 pg/µL | 50–45,000 pg |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL (corresponds to 2.1 fmol/10^6 cells) | 2.5 pg/µL (corresponds to 0.1 pmol/10^6 cells) | 50 pg |
| Accuracy (% bias) | < 15% | Not explicitly stated | 99.4% (mean interassay) |
| Precision (% CV) | < 15% | Not explicitly stated | 8.8% (mean interassay) |
| Extraction Recovery | > 65% | Not explicitly stated | 79.2% |
Experimental Protocols
Protocol 1: Sample Preparation from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the initial steps for isolating and preparing PBMCs from whole blood, a common cell type for studying intracellular drug metabolites.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
70% Methanol (ice-cold)
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.
-
Collect the mononuclear cell layer and transfer to a new centrifuge tube.
-
Wash the cells by adding 3 volumes of PBS and centrifuge at 100-250 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in PBS.
-
Count the cells using a hemocytometer or automated cell counter.
-
Centrifuge the required number of cells (e.g., 10 x 10^6 cells) at 400 x g for 15 minutes.[11]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% methanol to lyse the cells and precipitate proteins.[11]
-
Vortex the cell lysate for 3-5 minutes to ensure complete lysis.[11]
-
Store the cell lysate at -80°C until analysis.[11]
Caption: General workflow for cell sample preparation and analysis.
Protocol 2: Quantification of 3TC-TP by LC-MS/MS
This protocol provides a general overview of an LC-MS/MS method for the quantification of 3TC-TP. Specific parameters will need to be optimized based on the instrument used.
Materials:
-
Cell lysate (from Protocol 1)
-
Internal standard (e.g., 2-chloroadenosine 5′-triphosphate (Cl-ATP))[11]
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
N,N-dimethylhexylamine (DMHA)
-
LC-MS/MS system with a triple quadrupole mass spectrometer
-
Anion exchange or reversed-phase column
Procedure:
-
Sample Preparation:
-
Thaw the cell lysate on ice.
-
Add 1 mL of acetonitrile to the sample, vortex, and centrifuge at 13,000 rpm at 4°C.[11]
-
Transfer the supernatant to a new tube.
-
Add the internal standard (e.g., 20 µL of 4 µg/mL Cl-ATP).[11]
-
Evaporate the sample to dryness under a stream of nitrogen at 20°C.[11]
-
Reconstitute the sample in 100 µL of 5 mM ammonium formate and 50 mM DMHA (1:1, v/v).[11]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use an appropriate column (e.g., anion exchange) with a gradient elution program. The mobile phase often consists of an aqueous buffer (e.g., ammonium formate with DMHA) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-product ion transitions for 3TC-TP and the internal standard.
-
Quantification: Generate a standard curve using known concentrations of 3TC-TP spiked into blank cell lysates. Calculate the concentration of 3TC-TP in the samples by interpolating from the standard curve based on the peak area ratio of the analyte to the internal standard.
-
Protocol 3: Quantification of 3TC-TP by Enzymatic Assay
This method is based on the inhibition of HIV reverse transcriptase (RT) by 3TC-TP.[12][13]
Materials:
-
Cell lysate (from Protocol 1)
-
HIV Reverse Transcriptase (RT)
-
Synthetic template primer (e.g., poly(rA)-oligo(dT))
-
Radiolabeled deoxynucleoside triphosphate (e.g., [³H]dCTP)
-
Unlabeled dCTP
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures containing the reaction buffer, template primer, and HIV RT.
-
Add known standard amounts of 3TC-TP to a series of tubes to generate a standard inhibition curve.
-
Add an aliquot of the cell lysate to the sample tubes.
-
-
Pre-incubation (for 3TCTP assay):
-
Incubate the reaction mixtures (without [³H]dCTP) for 30 minutes at 37°C to allow for the incorporation of 3TC-TP.[12]
-
-
Incorporation Reaction:
-
Add [³H]dCTP to each reaction mixture and incubate for an additional 30 minutes at 37°C.[12]
-
-
Termination and Measurement:
-
Stop the reaction by adding ice-cold trichloroacetic acid (TCA).
-
Filter the reaction mixtures through glass fiber filters to capture the precipitated DNA.
-
Wash the filters with TCA and ethanol to remove unincorporated [³H]dCTP.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Generate a standard curve by plotting the percentage of inhibition of RT activity versus the concentration of the 3TC-TP standards.
-
Determine the concentration of 3TC-TP in the cell lysates by comparing their inhibitory effect to the standard curve.
-
Conclusion
The analytical methods described provide robust and reliable means for quantifying intracellular this compound. The choice between LC-MS/MS and enzymatic assays will depend on the specific research question, available resources, and the desired level of sensitivity and specificity. Proper sample preparation is critical for obtaining accurate and reproducible results with either method.
References
- 1. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 3. Clinical pharmacokinetics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ClinPGx [clinpgx.org]
- 6. Simultaneous Quantification of Intracellular Lamivudine and Abacavir Triphosphate Metabolites by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of intracellular lamivudine and abacavir triphosphate metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of Lamivudine and Lamivudine-Triphosphate after Administration of 300 Milligrams and 150 Milligrams Once Daily to Healthy Volunteers: Results of the ENCORE 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Enzymatic Assays for Quantification of Intracellular Lamivudine and Carbovir Triphosphate Levels in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: HPLC-Based Separation of Lamivudine and Its Phosphate Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV and Hepatitis B infections. As a prodrug, lamivudine requires intracellular phosphorylation to its active moiety, lamivudine 5'-triphosphate (3TC-TP), to exert its antiviral effect. The phosphorylation occurs in a stepwise manner, forming lamivudine 5'-monophosphate (3TC-MP) and 5'-diphosphate (3TC-DP) as intermediates. Quantifying the intracellular concentrations of these phosphate metabolites is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, drug interaction studies, and understanding the mechanism of action.[1]
This application note provides a detailed protocol for the separation and analysis of lamivudine and its phosphate metabolites from cellular extracts using a combination of solid-phase extraction (SPE) and ion-pair high-performance liquid chromatography (HPLC).
Experimental Protocols
1. Intracellular Extraction of Lamivudine Metabolites
This protocol is adapted for extracting metabolites from peripheral blood mononuclear cells (PBMCs) or cultured cell lines like HepG2.
Materials:
-
Cell pellets (e.g., 1 x 10⁶ PBMCs)
-
Cold 70% Methanol in water
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Centrifuge capable of 17,000 x g and 4°C
Protocol:
-
Wash the cell pellet with cold PBS and centrifuge at 400 x g for 10 minutes to remove extracellular medium.
-
Discard the supernatant and add 200 µL of cold 70% methanol to the cell pellet to lyse the cells and precipitate proteins.[2]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for at least 30 minutes to ensure complete protein precipitation.
-
Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains lamivudine and its phosphate metabolites, and transfer it to a new tube.
-
The extract can be stored at -20°C until analysis or evaporated to dryness under a stream of nitrogen and reconstituted in mobile phase buffer for analysis.[1]
2. Anion-Exchange Solid-Phase Extraction (SPE) for Phosphate Metabolite Enrichment
This step selectively isolates the negatively charged phosphate metabolites from the parent lamivudine and other cellular components.
Materials:
-
Strong anion-exchange (SAX/QMA) SPE cartridges (e.g., Sep-Pak QMA)[2]
-
SPE vacuum manifold
-
Potassium chloride (KCl) solutions (5 mM and 500 mM)
-
Methanol
-
Deionized water
Protocol:
-
Cartridge Conditioning: Condition the QMA cartridge by passing 10 mL of 500 mM KCl, followed by 10 mL of 5 mM KCl.[2] This prepares the stationary phase for binding.
-
Sample Loading: Load the cell extract (supernatant from the previous step) onto the conditioned cartridge.
-
Washing: Wash the cartridge with deionized water or a low-molarity buffer to elute the neutral parent drug (lamivudine) and other non-retained components.
-
Elution: Elute the retained phosphate metabolites using a stepwise or gradient increase in salt concentration. A common approach is to use a high-molarity buffer (e.g., 500 mM KCl) to elute all phosphorylated species.[2] The collected eluate contains the enriched mono-, di-, and triphosphate metabolites.
-
The eluate is then typically desalted or directly injected into the HPLC system.
3. Ion-Pair Reversed-Phase HPLC Method
Due to their high polarity and negative charge, phosphate metabolites are poorly retained on standard reversed-phase columns. Ion-pair chromatography is employed, where a positively charged reagent is added to the mobile phase to form a neutral ion pair with the analytes, enabling their separation on a C18 column.
Data Presentation
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
|---|---|
| HPLC System | Standard HPLC or UHPLC system with a binary pump and UV or Mass Spectrometer (MS) detector |
| Column | C18 Reversed-Phase Column (e.g., Hypersil BDS C18, 250 x 4.6 mm, 5 µm)[3][4] |
| Mobile Phase A | 20 mM Phosphate Buffer with 8 mM 1-octanesulfonic acid sodium salt (ion-pairing agent), pH adjusted to 3.2-4.5[5][6] |
| Mobile Phase B | Acetonitrile or Methanol[5][6] |
| Flow Rate | 0.7 - 1.0 mL/min[5][7] |
| Gradient Program | Example: 0-5 min (5% B), 5-20 min (5-40% B), 20-25 min (40% B), 25-30 min (return to 5% B) |
| Column Temperature | 30-35°C[3][8] |
| Injection Volume | 10 - 20 µL |
| Detector | UV at 265-280 nm or Tandem Mass Spectrometry (MS/MS) for higher sensitivity and specificity[6][7] |
Table 2: Representative Chromatographic Data The exact retention times will vary based on the specific HPLC system, column, and mobile phase conditions.
| Compound | Expected Elution Order | Representative Retention Time (min) |
| Lamivudine (3TC) | 1 | ~4-6 |
| Lamivudine Monophosphate (3TC-MP) | 2 | ~8-10 |
| Lamivudine Diphosphate (3TC-DP) | 3 | ~12-15 |
| Lamivudine Triphosphate (3TC-TP) | 4 | ~17-20 |
Note on Quantification: Calibration curves for quantification should be prepared by spiking known concentrations of this compound standards into blank cell lysate that has undergone the same extraction procedure.[2] Due to the commercial unavailability of mono- and diphosphate standards, their quantification often relies on relative measurements or the use of surrogate standards.[2]
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to final analysis.
Caption: Workflow for Lamivudine Phosphate Metabolite Analysis.
Conclusion The described methodology, combining cellular extraction, anion-exchange SPE, and ion-pair reversed-phase HPLC, provides a robust framework for the separation and quantification of lamivudine and its critical phosphate metabolites. This approach is essential for detailed pharmacological studies, enabling researchers to investigate the intracellular kinetics of lamivudine activation. For enhanced sensitivity and specificity, coupling the HPLC system to a tandem mass spectrometer is highly recommended.
References
- 1. The intracellular activation of lamivudine (3TC) and determination of 2′-deoxycytidine-5′-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of Intracellular Lamivudine and Abacavir Triphosphate Metabolites by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpar.com [ijpar.com]
- 4. Development and validation of analytical method for the estimation of lamivudine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. scholars.direct [scholars.direct]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Radioimmunoassay-Based Quantification of Intracellular Lamivudine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 and Hepatitis B virus (HBV) infections.[1][2][] Its therapeutic efficacy relies on its intracellular conversion to the active metabolite, lamivudine triphosphate (3TC-TP).[4][5] Cellular enzymes phosphorylate lamivudine to its triphosphate derivative, which then acts as a competitive inhibitor of viral reverse transcriptase and leads to the termination of the growing viral DNA chain.[4][6] Monitoring the intracellular concentrations of 3TC-TP is crucial for understanding its pharmacodynamics, optimizing dosing regimens, and assessing therapeutic efficacy.
This document provides a detailed application note and protocol for the quantification of intracellular this compound using a sensitive cartridge-based radioimmunoassay (RIA). This method involves the separation of 3TC-TP from other cellular components, its enzymatic dephosphorylation to lamivudine, and subsequent quantification by competitive radioimmunoassay.
Principle of the Method
The quantification of intracellular 3TC-TP is achieved through a multi-step process. First, peripheral blood mononuclear cells (PBMCs) are collected and the intracellular nucleotides are extracted. The 3TC-TP is then separated from the parent drug and its mono- and di-phosphate metabolites using Sep-Pak cartridges.[1][7] The isolated 3TC-TP is subsequently dephosphorylated to lamivudine using acid phosphatase. Finally, the concentration of the resulting lamivudine is determined by a competitive radioimmunoassay, utilizing a specific anti-lamivudine antibody and a radiolabeled tracer. The amount of radioactivity measured is inversely proportional to the concentration of lamivudine in the sample.
Data Presentation
Assay Performance Characteristics
| Parameter | Value | Reference |
| Limit of Quantitation | 0.195 ng/mL (0.212 pmol/10⁶ cells) | [1][7] |
| Cross-reactivity | < 0.016% with various nucleoside analogs | [1][7] |
| Assay Error | < 21% | [1][7] |
| Required Cell Sample | 3-4 million cells | [1][7] |
| Recovery | > 75% | [1] |
Comparison with High-Performance Liquid Chromatography (HPLC)
| Lamivudine Concentration (µM) | Intracellular 3TC-TP by Cartridge-RIA (pmol/10⁶ cells) | Intracellular 3TC-TP by HPLC (pmol/10⁶ cells) |
| 1 | 1.94 | Data not explicitly provided, but difference is <15% |
| 50 | 9.22 | Data not explicitly provided, but difference is <15% |
| [Note: The source article states the difference between the levels of 3TC-TP determined by cartridge-RIA and HPLC was less than 15%.[1]] |
In Vivo Intracellular Concentrations
In a study of seven HIV-infected subjects treated with a combination of lamivudine and zidovudine, the following intracellular concentrations were observed:[7]
| Analyte | Intracellular Concentration Range (pmol/10⁶ cells) |
| This compound (3TC-TP) | 2.21 - 7.29 |
| Zidovudine Monophosphate (ZDV-MP) | < 0.01 - 1.76 |
| Zidovudine Triphosphate (ZDV-TP) | 0.01 - 0.07 |
Experimental Protocols
Materials and Reagents
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Lamivudine (3TC) standard
-
This compound (3TC-TP) standard
-
Anti-lamivudine serum (antibody)
-
Radiolabeled lamivudine (e.g., ³H-lamivudine)
-
Sep-Pak C18 cartridges
-
Acid Phosphatase
-
Scintillation fluid
-
Buffers and solutions (e.g., phosphate-buffered saline, trichloroacetic acid, assay buffer)
-
Microcentrifuge tubes
-
Scintillation counter
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of intracellular this compound.
Detailed Protocol
1. Preparation of Peripheral Blood Mononuclear Cells (PBMCs) a. Isolate PBMCs from whole blood using standard density gradient centrifugation (e.g., Ficoll-Paque). b. Wash the isolated PBMCs twice with ice-cold phosphate-buffered saline (PBS). c. Count the cells and determine cell viability. Resuspend the cell pellet in PBS to a concentration of approximately 10⁷ cells/mL.
2. Intracellular Nucleotide Extraction a. To the cell suspension, add an equal volume of ice-cold 10% (w/v) trichloroacetic acid (TCA). b. Vortex vigorously for 30 seconds to lyse the cells and precipitate proteins. c. Incubate on ice for 10 minutes. d. Centrifuge at 14,000 x g for 5 minutes at 4°C. e. Carefully collect the supernatant containing the acid-soluble nucleotides.
3. Separation of this compound a. Condition a Sep-Pak C18 cartridge by washing with 10 mL of methanol followed by 10 mL of water. b. Apply the nucleotide extract supernatant to the conditioned Sep-Pak cartridge. c. Wash the cartridge with 10 mL of water to remove polar compounds, including lamivudine mono- and di-phosphates. d. Elute the 3TC-TP from the cartridge with an appropriate solvent (e.g., a methanol/water mixture). The exact elution conditions should be optimized.
4. Dephosphorylation of 3TC-TP to Lamivudine a. To the eluted 3TC-TP fraction, add acid phosphatase. b. Incubate at 37°C for a sufficient time to ensure complete dephosphorylation (e.g., 1-2 hours). The optimal incubation time should be determined empirically. c. Stop the enzymatic reaction, for example, by heat inactivation or addition of a specific inhibitor.
5. Radioimmunoassay a. Prepare a standard curve using known concentrations of lamivudine. b. In microtiter plates or tubes, add the dephosphorylated sample or lamivudine standards. c. Add a fixed amount of radiolabeled lamivudine (tracer) to each well/tube. d. Add the anti-lamivudine antibody to initiate the competitive binding reaction. e. Incubate the mixture for a specified time and temperature to reach equilibrium. f. Separate the antibody-bound radiolabeled lamivudine from the free radiolabeled lamivudine (e.g., using a secondary antibody precipitation or charcoal adsorption). g. Measure the radioactivity in the bound fraction using a scintillation counter. h. Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the lamivudine standards. i. Determine the concentration of lamivudine in the samples by interpolating their radioactivity measurements on the standard curve. j. Calculate the initial intracellular concentration of 3TC-TP based on the measured lamivudine concentration, accounting for the initial number of cells and any dilution factors.
Lamivudine Mechanism of Action and Phosphorylation Pathway
Lamivudine, a synthetic nucleoside analog, is transported into the cell where it undergoes sequential phosphorylation by cellular kinases to its active triphosphate form.[8] Deoxycytidine kinase catalyzes the initial phosphorylation to lamivudine monophosphate (3TC-MP).[8] Subsequently, other cellular kinases convert 3TC-MP to the diphosphate (3TC-DP) and finally to the active triphosphate (3TC-TP) form.[8] 3TC-TP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the elongating viral DNA chain by the reverse transcriptase enzyme.[6] The incorporation of 3TC-TP results in chain termination due to the absence of a 3'-hydroxyl group, thereby inhibiting viral replication.[4][6]
Caption: Intracellular phosphorylation of lamivudine and its mechanism of action.
References
- 1. Development of a New Cartridge Radioimmunoassay for Determination of Intracellular Levels of this compound in the Peripheral Blood Mononuclear Cells of Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Lamivudine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 7. Development of a new cartridge radioimmunoassay for determination of intracellular levels of this compound in the peripheral blood mononuclear cells of human immunodeficiency virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
Application Notes and Protocols: Measuring the Intracellular Half-Life of Lamivudine Triphosphate
Introduction
Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 and Hepatitis B Virus (HBV) infections.[1][] As a prodrug, lamivudine requires intracellular phosphorylation to its active moiety, lamivudine 5'-triphosphate (3TC-TP).[3][4] This active metabolite competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into viral DNA, leading to chain termination and inhibition of viral replication.[][5] The efficacy of lamivudine is closely linked to the concentration and persistence of 3TC-TP within the target cells.[6] Therefore, determining the intracellular half-life of 3TC-TP is critical for understanding its pharmacodynamics, optimizing dosing regimens, and developing new antiretroviral therapies. These application notes provide detailed protocols for measuring the intracellular half-life of 3TC-TP, primarily focusing on the widely accepted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Metabolic Activation of Lamivudine
Lamivudine enters the cell via passive diffusion or active transport and undergoes a three-step phosphorylation process catalyzed by host cell kinases to form the active 3TC-TP.[5] Deoxycytidine kinase initiates the first phosphorylation to lamivudine monophosphate (3TC-MP), which is the rate-limiting step. Subsequently, cytidine monophosphate/deoxycytidine monophosphate kinase and nucleoside diphosphate kinase catalyze the formation of lamivudine diphosphate (3TC-DP) and the final active triphosphate (3TC-TP), respectively.[5]
Quantitative Data Summary
The intracellular half-life of 3TC-TP is significantly longer than the plasma half-life of the parent drug (approximately 5-7 hours), which allows for once or twice-daily dosing.[6][7] The half-life varies depending on the cell type.
| Cell Type | Intracellular Half-life of 3TC-TP (hours) | Citation(s) |
| HIV-infected Cell Lines | 10.5 - 15.5 | [1][7][8] |
| HBV-infected Cell Lines | 17 - 19 | [1][7] |
| Peripheral Blood Mononuclear Cells (PBMCs) | ~15 - 18.4 | [4][6][9][10] |
| Seminal Mononuclear Cells | 159 | [7] |
Experimental Protocols
The accurate measurement of intracellular 3TC-TP concentrations is challenging due to its polar nature, low physiological concentrations, and the presence of interfering endogenous nucleotides. The most robust and widely used method is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). An alternative, older method involves a Radioimmunoassay (RIA).
General Experimental Workflow
The overall process for determining the intracellular half-life involves incubating cells with lamivudine, collecting samples at various time points after drug removal, extracting the intracellular metabolites, and quantifying the amount of 3TC-TP.
Protocol 1: Quantification by HPLC-MS/MS
This protocol is the gold standard, offering high sensitivity and specificity for quantifying 3TC-TP.[6][11]
1. Materials and Reagents:
-
Cells: Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors, or a relevant cell line (e.g., HepG2, CEM).
-
Culture Media: RPMI-1640 or DMEM, supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
Lamivudine (3TC): Analytical grade standard.
-
Lamivudine-TP (3TC-TP): Analytical grade standard for calibration curves.
-
Internal Standard (IS): A stable isotope-labeled 3TC-TP or a structurally similar triphosphate analog (e.g., 2-chloroadenosine 5′-triphosphate).[6][12]
-
Reagents: Phosphate-buffered saline (PBS), 70% cold methanol, potassium chloride (KCl) solutions (various concentrations), ammonium acetate, acid phosphatase.
-
Equipment: Centrifuge, liquid scintillation counter, solid-phase extraction (SPE) cartridges (e.g., Sep-Pak QMA), HPLC system, and a triple quadrupole mass spectrometer.
2. Experimental Procedure:
-
Step 2.1: Cell Culture and Treatment
-
Culture cells (e.g., PBMCs) to a density of approximately 2 x 10⁶ cells/mL.
-
Incubate the cells with a known concentration of lamivudine (e.g., 10 µM) for a sufficient duration to allow intracellular 3TC-TP to reach a steady state (e.g., 24 hours).
-
After incubation, wash the cells three times with ice-cold PBS to remove all extracellular lamivudine. This marks the t=0 time point.
-
Resuspend the cells in fresh, drug-free media and collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 18, 24 hours) to measure the decay of intracellular 3TC-TP.
-
-
Step 2.2: Intracellular Metabolite Extraction
-
At each time point, harvest the cell aliquots by centrifugation (e.g., 500 x g for 10 minutes at 4°C).
-
Count the cells in each pellet for normalization.
-
Lyse the cells and precipitate proteins by adding 200-500 µL of ice-cold 70% methanol.
-
Vortex vigorously and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet cell debris.
-
Transfer the supernatant containing the intracellular metabolites to a new tube. This is the cell extract.
-
-
Step 2.3: Solid-Phase Extraction (SPE) for Triphosphate Isolation This "indirect" method simplifies analysis by dephosphorylating the isolated triphosphate fraction before LC-MS/MS.
-
Condition a strong anion-exchange SPE cartridge (e.g., Sep-Pak QMA) with 10 mL of 500 mM KCl, followed by 10 mL of 5 mM KCl.[11]
-
Load the cell extract onto the cartridge.
-
Wash the cartridge with water or low-molarity KCl to elute the parent drug (lamivudine).
-
Elute the monophosphate and diphosphate fractions with intermediate concentrations of KCl (e.g., 75-120 mM KCl).[11][13]
-
Elute the target triphosphate fraction (containing 3TC-TP) with a high concentration of KCl (e.g., 400-500 mM).[11][13]
-
Dephosphorylate the eluted 3TC-TP fraction to lamivudine by adding acid phosphatase and incubating at 37°C for 30-60 minutes.[11] This converts 3TC-TP back to 3TC, which is more amenable to standard reverse-phase chromatography.
-
Add the internal standard.
-
-
Step 2.4: LC-MS/MS Quantification
-
Analyze the dephosphorylated samples using a validated LC-MS/MS method for lamivudine.[14][15]
-
Chromatography: Use a C18 reversed-phase column with a mobile phase typically consisting of an aqueous solution with an organic modifier (e.g., acetonitrile) and an acid (e.g., formic or acetic acid).[6][14]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for lamivudine and its internal standard.[15]
-
Generate a standard curve using known concentrations of lamivudine standard.
-
Calculate the concentration of 3TC-TP in the original samples based on the standard curve, normalizing to the cell count (e.g., pmol/10⁶ cells).
-
3. Data Analysis:
-
Plot the intracellular 3TC-TP concentration (on a logarithmic scale) versus time.
-
Perform a linear regression on the data points corresponding to the elimination phase.
-
Calculate the elimination rate constant (k) from the slope of the regression line (slope = -k/2.303).
-
Determine the intracellular half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .
Protocol 2: Quantification by Radioimmunoassay (RIA)
This method is highly sensitive but requires radiolabeled compounds and specific antibodies. It is less common now but was foundational in early studies.[16][17][18]
1. Principle: This assay indirectly measures 3TC-TP. The triphosphate is first isolated from cell extracts and then dephosphorylated to 3TC. The resulting 3TC is quantified using a competitive RIA, where unlabeled 3TC from the sample competes with a radiolabeled 3TC tracer for binding to a limited number of anti-3TC antibodies.
2. Abbreviated Procedure:
-
Perform cell culture, treatment, and extraction as described in the HPLC-MS/MS protocol (Steps 2.1 and 2.2).
-
Isolate the 3TC-TP fraction using Sep-Pak cartridges (as in Step 2.3).[16][17]
-
Dephosphorylate the 3TC-TP to 3TC using acid phosphatase.[18]
-
Perform the radioimmunoassay using an anti-3TC antibody and a radiolabeled 3TC tracer.
-
Measure the radioactivity of the antibody-bound fraction using a scintillation counter.
-
Quantify the amount of 3TC in the sample by comparing the results to a standard curve generated with known amounts of unlabeled 3TC.
-
Calculate the half-life as described in the data analysis section above.
The limit of quantitation for this type of assay has been reported to be around 0.212 pmol/10⁶ cells, requiring a sample of about 4 million cells.[17][18]
References
- 1. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. journals.asm.org [journals.asm.org]
- 5. ClinPGx [clinpgx.org]
- 6. Pharmacokinetics of Lamivudine and Lamivudine-Triphosphate after Administration of 300 Milligrams and 150 Milligrams Once Daily to Healthy Volunteers: Results of the ENCORE 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Twenty-Five Years of Lamivudine: Current and Future Use for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Intracellular pharmacokinetics of once versus twice daily zidovudine and lamivudine in adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular pharmacokinetics of tenofovir diphosphate, carbovir triphosphate, and this compound in patients receiving triple-nucleoside regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous Quantification of Intracellular Lamivudine and Abacavir Triphosphate Metabolites by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of an LC-MS/MS assay to simultaneously monitor the intracellular active metabolites of tenofovir, emtricitabine, and lamivudine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. High throughput LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Development of a new cartridge radioimmunoassay for determination of intracellular levels of this compound in the peripheral blood mononuclear cells of human immunodeficiency virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of a New Cartridge Radioimmunoassay for Determination of Intracellular Levels of this compound in the Peripheral Blood Mononuclear Cells of Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Lamivudine Triphosphate (3TC-TP) Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lamivudine triphosphate (3TC-TP). The information provided is designed to address common challenges related to sample instability and degradation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the intracellular stability of this compound (3TC-TP)?
A1: this compound (3TC-TP) is known to have a long intracellular half-life, which contributes to its therapeutic efficacy. In vitro studies have reported the intracellular half-life to be between 10.5 to 15.5 hours in HIV-infected cell lines and 17 to 19 hours in HBV-infected cell lines.[1][2] Once formed within the cell, 3TC-TP is relatively stable.
Q2: How should I store my cell pellets or lysates to ensure the stability of 3TC-TP?
A2: For long-term storage, it is recommended to store cell pellets or methanolic lysates at -80°C.[3] Storage at -20°C has also been reported for shorter periods.[4][5] Rapid freezing of samples is crucial to minimize enzymatic degradation.
Q3: Can I perform multiple freeze-thaw cycles on my 3TC-TP samples?
A3: It is best to minimize freeze-thaw cycles. While one study has suggested a lack of degradation of 3TC-TP in spiked peripheral blood mononuclear cell (PBMC) extracts after repeated thawing and analysis, it is a general best practice for analyzing phosphorylated metabolites to aliquot samples after the initial extraction to avoid repeated freeze-thaw cycles.[6]
Q4: What are the primary degradation pathways for lamivudine?
A4: Studies on the parent drug, lamivudine, have shown it is susceptible to degradation under acidic and alkaline conditions through hydrolysis.[7] It also degrades in the presence of oxidative stress. While these studies do not directly address the triphosphate metabolite, it is prudent to avoid harsh pH conditions and strong oxidizing agents during sample preparation.
Q5: What are the key steps in the intracellular conversion of lamivudine to 3TC-TP?
A5: Lamivudine is a prodrug that requires intracellular phosphorylation to become active.[3][8] The process involves a three-step enzymatic conversion:
-
Lamivudine is first phosphorylated to lamivudine monophosphate (3TC-MP).[9][10]
-
3TC-MP is then converted to lamivudine diphosphate (3TC-DP).[10]
-
Finally, 3TC-DP is phosphorylated to the active this compound (3TC-TP).[10][11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of intracellular 3TC-TP.
Issue 1: Low or No Detectable 3TC-TP Signal
| Possible Cause | Troubleshooting Step |
| Inefficient Cell Lysis | Ensure complete cell lysis to release intracellular contents. 60-70% methanol is commonly used for this purpose.[3][4] Incubation on ice can aid in the lysis process.[4] |
| Degradation during Sample Processing | Keep samples on ice at all times to minimize enzymatic activity. Process samples as quickly as possible. |
| Suboptimal Extraction of 3TC-TP | The extraction of phosphorylated nucleotides can be challenging. Solid-phase extraction (SPE) with anion exchange columns is a common and effective method.[4][12] |
| Matrix Effects in LC-MS/MS | Biological matrices can cause ion suppression or enhancement. Use a stable isotope-labeled internal standard for 3TC-TP to normalize for matrix effects.[4] |
| Instrument Sensitivity | Confirm that the mass spectrometer is tuned and calibrated according to the manufacturer's specifications. Ensure the LC method is optimized for the separation of 3TC-TP from other cellular components. |
Issue 2: High Variability in 3TC-TP Concentrations Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Counting | Ensure accurate and consistent cell counting for normalization of the final 3TC-TP concentration. |
| Incomplete Cell Pellet Washing | Residual extracellular lamivudine can interfere with the accurate quantification of the intracellular triphosphate form. Ensure thorough washing of the cell pellet. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of cell lysates and standards. |
| Sample Evaporation | Keep sample tubes capped and on ice as much as possible to prevent evaporation, which can concentrate the sample and lead to erroneously high readings. |
Data Summary
Table 1: this compound Stability
| Condition | Matrix | Stability Finding | Reference |
| Intracellular Half-life | HIV-infected cell lines | 10.5 - 15.5 hours | [1][2] |
| Intracellular Half-life | HBV-infected cell lines | 17 - 19 hours | [1][2] |
| Freeze-Thaw | Spiked PBMC extracts | No significant degradation observed with repeated thawing and analysis | [6] |
| Long-term Storage | Cell Lysates | Stable at -80°C | [3] |
| Short-term Storage | Cell Lysates | Stable at -20°C | [4][5] |
Table 2: Lamivudine (Parent Drug) Forced Degradation
| Stress Condition | Observation | Reference |
| Acidic Hydrolysis | Degradation observed | [7] |
| Alkaline Hydrolysis | Degradation observed | [7] |
| Neutral Hydrolysis | Stable | |
| Oxidative (H₂O₂) | Extensive degradation | |
| Photolytic | Stable | |
| Thermal | Stable |
Experimental Protocols
Protocol 1: Intracellular 3TC-TP Extraction from PBMCs
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Cell Counting: Count the cells to ensure an accurate number for normalization.
-
Cell Lysis: Resuspend the cell pellet in a known volume of cold 60-70% methanol.[3][4] For example, use 0.6 mL of 60% methanol for a cell pellet.[4]
-
Incubation: Incubate the cell suspension on ice for 15 minutes to ensure complete cell lysis.[4]
-
Centrifugation: Centrifuge the lysate to pellet the cellular debris.[4]
-
Storage: Transfer the supernatant containing the intracellular metabolites to a new tube and store at -80°C until analysis.[3]
Protocol 2: Quantification of 3TC-TP by LC-MS/MS
-
Sample Preparation: Combine an aliquot of the methanolic cellular extract with a stable isotopically labeled 3TC-TP internal standard.[4]
-
Solid-Phase Extraction (SPE):
-
Dephosphorylation (optional, for indirect quantification):
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a liquid chromatography system coupled to a tandem mass spectrometer.
-
Use an appropriate chromatographic method to separate lamivudine (or 3TC-TP if analyzing directly) from other components.
-
Detect and quantify the analyte using multiple reaction monitoring (MRM).
-
Visualizations
References
- 1. microsynth.com [microsynth.com]
- 2. Clinical pharmacokinetics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Equivalent Steady-State Pharmacokinetics of Lamivudine in Plasma and this compound within Cells following Administration of Lamivudine at 300 Milligrams Once Daily and 150 Milligrams Twice Daily - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prospects and challenges of photocatalysis for degradation and mineralization of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The intracellular activation of lamivudine (3TC) and determination of 2′-deoxycytidine-5′-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of Lamivudine and Lamivudine-Triphosphate after Administration of 300 Milligrams and 150 Milligrams Once Daily to Healthy Volunteers: Results of the ENCORE 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Modeling of Lamivudine and Zidovudine Triphosphates Predicts Differential Pharmacokinetics in Seminal Mononuclear Cells and Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lamivudine Triphosphate (3TC-TP) Extraction from Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of lamivudine triphosphate (3TC-TP) from cells.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of 3TC-TP from cellular samples.
| Problem | Potential Cause | Recommended Solution |
| Low 3TC-TP Yield | Incomplete Cell Lysis: The extraction buffer did not efficiently break open the cells to release the intracellular contents. | - Ensure the cell pellet is fully resuspended in the lysis buffer. Vortexing for 3-5 minutes can aid in complete lysis.[1] - For adherent cells, ensure complete scraping and collection. - Consider using a stronger lysis method, such as sonication on ice, especially for difficult-to-lyse cell lines. |
| Degradation of 3TC-TP: 3TC-TP is susceptible to enzymatic degradation by phosphatases released during cell lysis and to acidic or alkaline conditions.[2] | - Perform all extraction steps on ice or at 4°C to minimize enzymatic activity. - Immediately process samples after cell harvesting. If storage is necessary, store cell pellets at -80°C and process them as soon as possible.[1] - If using perchloric acid extraction, ensure rapid neutralization to minimize acid-catalyzed hydrolysis. | |
| Inefficient Extraction: The chosen solvent may not be optimal for 3TC-TP extraction from your specific cell type. | - For peripheral blood mononuclear cells (PBMCs), 70% methanol is a commonly used and effective extraction solvent.[1] - For other cell types, it may be necessary to compare different extraction methods, such as methanol versus perchloric acid, to determine the optimal procedure. | |
| High Variability Between Replicates | Inconsistent Cell Numbers: Variation in the number of cells between samples will lead to different amounts of extracted 3TC-TP. | - Accurately count cells before harvesting. Ensure that the same number of cells is used for each replicate. - When possible, normalize the final 3TC-TP concentration to the cell number (e.g., pmol/10^6 cells). |
| Incomplete Removal of Extraction Solvent: Residual solvent can affect the accuracy of subsequent quantification steps. | - Ensure complete evaporation of the organic solvent (e.g., methanol) under a stream of nitrogen before reconstitution for analysis.[3] | |
| Matrix Effects in LC-MS/MS Analysis: Co-extracted cellular components can interfere with the ionization of 3TC-TP, leading to signal suppression or enhancement. | - Incorporate a solid-phase extraction (SPE) cleanup step to remove interfering substances. Anion exchange cartridges are effective for purifying triphosphates. - Use a stable isotope-labeled internal standard for 3TC-TP to correct for matrix effects and variations in extraction recovery. | |
| Poor Chromatographic Peak Shape (Tailing, Broadening) | Column Contamination: Buildup of cellular debris or other contaminants on the analytical column. | - Use an in-line filter to protect the column from particulates.[4] - Implement a robust sample clean-up procedure, such as SPE. - Regularly flush the column with a strong solvent to remove contaminants. |
| Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and retention of 3TC-TP. | - Optimize the mobile phase pH to ensure consistent and sharp peak shapes. For ion-pair reversed-phase chromatography, a slightly acidic to neutral pH is often used. | |
| Injection of Sample in a Stronger Solvent than the Mobile Phase: This can cause peak distortion. | - Ensure the sample is reconstituted in a solvent that is of similar or weaker strength than the initial mobile phase. |
Frequently Asked Questions (FAQs)
Q1: Which extraction method is better for 3TC-TP: methanol or perchloric acid?
Both methods are widely used for the extraction of nucleoside triphosphates.
-
Methanol (typically 60-70%) is a milder extraction method that simultaneously precipitates proteins and extracts small molecules. It is generally easier to perform and requires fewer downstream cleanup steps. However, it may be less efficient for certain cell types.[3]
-
Perchloric acid (PCA) is a strong acid that effectively lyses cells and precipitates proteins. It can lead to higher extraction efficiency for some applications. However, PCA must be carefully neutralized and removed, as residual acid can cause degradation of the analyte and interfere with chromatographic analysis.[3]
The choice of method may depend on the cell type, the downstream analytical technique, and the specific research question. It is often recommended to validate the chosen method for your specific experimental conditions.
Q2: How can I improve the purity of my 3TC-TP extract before LC-MS/MS analysis?
Solid-phase extraction (SPE) is a highly effective method for cleaning up 3TC-TP extracts. Anion exchange SPE cartridges are particularly well-suited for this purpose, as they can separate the negatively charged triphosphate from other cellular components. A typical workflow involves loading the cell extract onto the cartridge, washing with a low-salt buffer to remove contaminants, and then eluting the 3TC-TP with a high-salt buffer.
Q3: What are the best storage conditions for 3TC-TP samples?
To ensure the stability of 3TC-TP, it is crucial to store samples properly.
-
Cell pellets: Store at -80°C prior to extraction.
-
Cell extracts: After extraction, store at -80°C until analysis.[1] Lamivudine itself is stable to light and thermal stress but can degrade in acidic and alkaline conditions.[2] While specific stability data for 3TC-TP is limited, it is reasonable to assume similar sensitivities. Therefore, maintaining a neutral pH and low temperature is critical.
Q4: My 3TC-TP signal is very low. How can I improve the sensitivity of my LC-MS/MS method?
Several factors can influence the sensitivity of your LC-MS/MS analysis:
-
Optimize ionization source parameters: Adjust the spray voltage, gas flows, and temperature of the mass spectrometer's ion source to maximize the signal for 3TC-TP.
-
Use an appropriate mobile phase: For ion-pair reversed-phase chromatography, the choice and concentration of the ion-pairing agent can significantly impact sensitivity.
-
Enhance chromatographic separation: A well-resolved chromatographic peak will have a better signal-to-noise ratio. Optimize the gradient and flow rate to achieve sharp, symmetrical peaks.
-
Sample pre-concentration: If the concentration of 3TC-TP in your samples is very low, you can concentrate the extract by evaporating the solvent and reconstituting it in a smaller volume.
Data Presentation
Table 1: Comparison of Extraction Efficiencies for Nucleoside Triphosphates
| Extraction Method | Analytes | Cell Type | Average Recovery (%) | Reference |
| Ion-exchange SPE with enzymatic digestion | 3TC-TP, d4T-TP, ZDV-TP | PBMCs | 79.2 (3TC-TP) | [5] |
| 70% Methanol | 3TC-TP | PBMCs | >80% | [6] |
Note: Direct quantitative comparisons of 3TC-TP extraction efficiency across different methods in a single study are limited in the reviewed literature. The provided data is from separate studies and should be interpreted with caution.
Table 2: Performance of a Validated LC-MS/MS Method for Intracellular 3TC-TP Quantification
| Parameter | Value | Reference |
| Linearity Range | 50-45,000 pg | [5] |
| Mean Interassay Accuracy | 99.4% | [5] |
| Mean Interassay Precision (%CV) | 8.8% | [5] |
| Lower Limit of Quantification (LLOQ) | 50 nM | [7] |
Experimental Protocols
Protocol 1: 70% Methanol Extraction of 3TC-TP from PBMCs
This protocol is adapted from a method used for the quantification of intracellular lamivudine-triphosphate from human PBMCs.[1][6]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
70% Methanol in water (v/v), pre-chilled to -20°C
-
Centrifuge capable of 4°C
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Cell Harvesting: Centrifuge the PBMC suspension at 400 x g for 15 minutes at 4°C to pellet the cells.
-
Washing: Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS. Centrifuge again at 400 x g for 15 minutes at 4°C.
-
Cell Lysis and Extraction: Discard the supernatant and add 1 mL of pre-chilled 70% methanol to the cell pellet. Vortex vigorously for 3-5 minutes to ensure complete cell lysis.
-
Incubation: Incubate the samples on ice or at -20°C for at least 30 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the 3TC-TP, to a new microcentrifuge tube.
-
Solvent Evaporation: Evaporate the methanol to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for your LC-MS/MS analysis.
-
Storage: If not analyzing immediately, store the reconstituted samples at -80°C.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of 3TC-TP
This protocol provides a general guideline for the cleanup of 3TC-TP extracts using an anion exchange SPE cartridge. Specific volumes and buffer concentrations may need to be optimized for your particular application.
Materials:
-
Anion exchange SPE cartridges
-
SPE vacuum manifold
-
Low-salt wash buffer (e.g., 50 mM ammonium acetate)
-
High-salt elution buffer (e.g., 500 mM ammonium acetate)
-
Reconstituted cell extract from Protocol 1
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with an organic solvent (e.g., methanol) followed by equilibration with the low-salt wash buffer.
-
Sample Loading: Load the reconstituted cell extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with the low-salt wash buffer to remove unbound and weakly bound impurities.
-
Elution: Elute the 3TC-TP from the cartridge using the high-salt elution buffer.
-
Desalting (Optional but Recommended): The high salt concentration in the elution buffer may need to be reduced before LC-MS/MS analysis. This can be achieved by drying the eluate and reconstituting it in a smaller volume of a low-salt solvent.
-
Analysis: The purified extract is now ready for LC-MS/MS analysis.
Mandatory Visualizations
Caption: Intracellular phosphorylation pathway of lamivudine.
Caption: General experimental workflow for 3TC-TP extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The intracellular activation of lamivudine (3TC) and determination of 2′-deoxycytidine-5′-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of Lamivudine and Lamivudine-Triphosphate after Administration of 300 Milligrams and 150 Milligrams Once Daily to Healthy Volunteers: Results of the ENCORE 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing YMDD Motif Mutations in HBV Resistance to Lamivudine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Hepatitis B Virus (HBV) resistance to lamivudine, specifically focusing on mutations in the YMDD (tyrosine-methionine-aspartate-aspartate) motif of the viral polymerase.
Frequently Asked Questions (FAQs)
Q1: What is the YMDD motif and why is it important in HBV lamivudine resistance?
The YMDD motif is a highly conserved region within the C domain of the HBV reverse transcriptase (RT), which is a part of the viral polymerase enzyme.[1] This motif is critical for the catalytic activity of the enzyme, which is essential for viral replication. Lamivudine, a nucleoside analogue, acts by inhibiting this polymerase activity.[2] However, mutations in the YMDD motif, most commonly the substitution of methionine (M) at position 204 with either valine (V) or isoleucine (I) (rtM204V/I), can confer resistance to lamivudine.[3][4] These mutations sterically hinder the incorporation of lamivudine into the growing viral DNA chain, thus allowing the virus to continue replicating in the presence of the drug.[5]
Q2: What are the primary YMDD mutations associated with lamivudine resistance?
The primary mutations conferring lamivudine resistance occur at codon 204 of the reverse transcriptase domain of the HBV polymerase. The most common mutations are:
-
rtM204V: Methionine is replaced by valine, resulting in a YVDD motif.
-
rtM204I: Methionine is replaced by isoleucine, resulting in a YIDD motif.[3][4]
The rtM204V mutation is often accompanied by a compensatory mutation, rtL180M (leucine to methionine at codon 180), which can restore the replication fitness of the virus that may be reduced by the primary resistance mutation.[3][4]
Q3: What is the clinical significance of detecting YMDD mutations?
Detecting YMDD mutations is crucial for managing patients with chronic hepatitis B undergoing lamivudine therapy. The emergence of these mutations is associated with:
-
Virological breakthrough: A rebound in serum HBV DNA levels despite ongoing treatment.[3]
-
Biochemical breakthrough: An increase in serum alanine aminotransferase (ALT) levels.
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Treatment failure: Lack of response to lamivudine therapy, potentially leading to disease progression, including cirrhosis and hepatocellular carcinoma.[6][7]
Monitoring for YMDD mutations allows for timely adjustments to antiviral therapy, such as switching to or adding another antiviral agent with a different resistance profile.[7][8]
Q4: Can YMDD mutations exist in treatment-naïve patients?
Yes, YMDD mutations can be present as naturally occurring variants in a small percentage of patients who have never been treated with lamivudine. This is referred to as primary or pre-existing resistance. The frequency of these naturally occurring mutations is generally low.[2][9] However, their presence before starting therapy could predict a suboptimal response to lamivudine.
Q5: How do YMDD mutations affect HBV replication fitness?
In vitro studies have shown that lamivudine-resistant mutants, particularly those with the rtM204I/V mutation alone, may have a reduced replication capacity compared to the wild-type virus.[1][3] However, the co-occurrence of compensatory mutations, such as rtL180M, can partially or fully restore the replication efficiency of the resistant strains.[3] This allows the resistant virus to become the dominant species under the selective pressure of lamivudine treatment.
Troubleshooting Guides
Genotypic Assays for YMDD Mutation Detection
Issue 1: No PCR amplification of the HBV polymerase gene.
-
Possible Cause 1: Low viral load.
-
Troubleshooting: Confirm the patient's HBV DNA level. Most sequencing assays require a minimum viral load (e.g., >1000 IU/mL).[10] If the viral load is too low, PCR amplification may fail. Consider using a more sensitive nested PCR protocol or concentrating the viral DNA from a larger volume of plasma/serum.
-
-
Possible Cause 2: Poor DNA extraction.
-
Troubleshooting: Evaluate the efficiency of your DNA extraction method. Ensure the use of a validated kit for viral nucleic acid extraction from serum or plasma. Include an internal control to monitor extraction efficiency and PCR inhibition.
-
-
Possible Cause 3: PCR inhibitors in the sample.
-
Troubleshooting: Dilute the extracted DNA to reduce the concentration of inhibitors. Alternatively, re-purify the DNA using a different method or a kit specifically designed to remove inhibitors.
-
-
Possible Cause 4: Primer-template mismatch.
-
Troubleshooting: HBV is genetically diverse. The primers you are using may not be optimal for the specific HBV genotype you are trying to amplify. If the genotype is known, use genotype-specific primers. If unknown, use primers targeting highly conserved regions of the polymerase gene.
-
Issue 2: Ambiguous sequencing results or mixed populations (wild-type and mutant).
-
Possible Cause 1: True mixed infection.
-
Troubleshooting: The patient may be infected with both wild-type and mutant HBV strains. This is common during the emergence of resistance. Standard Sanger sequencing may show double peaks at the mutation site. To quantify the proportion of mutant and wild-type virus, more sensitive methods like pyrosequencing or deep sequencing can be employed.[11] Line probe assays (LiPA) are also effective at detecting mixed populations.[12][13]
-
-
Possible Cause 2: PCR artifacts.
-
Troubleshooting: Errors introduced by the DNA polymerase during PCR can lead to what appears to be a mixed population. Use a high-fidelity DNA polymerase to minimize this risk. If the issue persists, consider cloning the PCR products and sequencing individual clones to confirm the presence of a true mixed population.
-
-
Possible Cause 3: Contamination.
-
Troubleshooting: Ensure strict adherence to protocols to prevent cross-contamination between samples or from positive controls. Use separate pre- and post-PCR work areas.
-
Issue 3: Discrepancy between genotypic and phenotypic results.
-
Possible Cause 1: Presence of minor resistant variants.
-
Troubleshooting: Genotypic assays like Sanger sequencing may not detect resistant variants that constitute a small fraction of the total viral population (<20%). Phenotypic assays, which measure drug susceptibility in cell culture, might be more sensitive to the effects of these minor populations. Use more sensitive genotypic assays like deep sequencing to detect low-frequency mutations.
-
-
Possible Cause 2: Complex mutation patterns.
-
Troubleshooting: Resistance may be influenced by a combination of primary, compensatory, and other novel mutations outside the YMDD motif that are not being routinely screened for. A full polymerase gene sequence analysis may be necessary.
-
-
Possible Cause 3: In vitro vs. in vivo differences.
-
Troubleshooting: Phenotypic assays are conducted in artificial cell culture systems, which may not perfectly replicate the in vivo environment.[8] Factors like host immune pressure and drug metabolism in the patient are not accounted for. Interpret results in the context of clinical data.
-
Phenotypic Assays for Lamivudine Susceptibility
Issue 4: Low transfection efficiency of HBV constructs into hepatoma cells (e.g., HepG2, Huh7).
-
Possible Cause 1: Suboptimal cell health.
-
Troubleshooting: Ensure cells are in the logarithmic growth phase and have a high viability (>95%) at the time of transfection. Avoid over-confluency.
-
-
Possible Cause 2: Inefficient transfection reagent or protocol.
-
Troubleshooting: Optimize the DNA-to-transfection reagent ratio. Try different transfection reagents (lipid-based, electroporation) to find the most effective one for your specific cell line. Ensure the quality and purity of the plasmid DNA.
-
-
Possible Cause 3: Cell line characteristics.
Issue 5: High variability in viral replication levels between experiments.
-
Possible Cause 1: Inconsistent cell passage number.
-
Troubleshooting: Use cells within a consistent and limited passage number range, as cell characteristics can change over time in culture.
-
-
Possible Cause 2: Variation in experimental conditions.
-
Troubleshooting: Standardize all experimental parameters, including cell seeding density, incubation times, and reagent concentrations.
-
-
Possible Cause 3: Instability of the HBV construct.
-
Troubleshooting: Verify the integrity of your HBV plasmid constructs by restriction digest and sequencing to ensure no unintended mutations or rearrangements have occurred.
-
Data Presentation
Table 1: Common Genotypic Assays for YMDD Mutation Detection
| Assay Type | Principle | Advantages | Disadvantages | Detection Limit (Minority Species) |
| Direct (Sanger) Sequencing | Amplification of the polymerase gene followed by dideoxy chain termination sequencing. | Provides the full sequence of the amplified region, detecting both known and novel mutations. | Low sensitivity for minor variants, can be labor-intensive. | 15-25% |
| PCR-RFLP | PCR amplification followed by digestion with restriction enzymes that recognize either the wild-type or mutant sequence.[15] | Simple, rapid, and cost-effective for known mutations.[15] | Can only detect specific, pre-defined mutations; not suitable for discovering new mutations. | 5-10% |
| Line Probe Assay (LiPA) | Reverse hybridization of biotinylated PCR products to specific oligonucleotide probes immobilized on a strip.[12] | Can detect multiple mutations simultaneously and is good for identifying mixed populations.[12][13] | Limited to the mutations represented by the probes on the strip. | 5-10% |
| Real-Time PCR with Mutant-Specific Probes | Uses fluorescently labeled probes that specifically bind to either the wild-type or mutant sequence during PCR. | High sensitivity, quantitative, and high-throughput. | Can be costly and is limited to known mutations. | 0.1-1% |
| Pyrosequencing | Sequencing-by-synthesis method that detects the release of pyrophosphate upon nucleotide incorporation.[11] | High throughput, provides quantitative data on the proportion of mutant and wild-type sequences.[11] | Reads are relatively short, may require specialized equipment. | 1-5% |
| Deep Sequencing (NGS) | Massively parallel sequencing of millions of DNA fragments. | Extremely high sensitivity, can detect very rare variants and complex quasispecies. | Data analysis is complex and computationally intensive, higher cost. | <1% |
Experimental Protocols
Protocol 1: Genotypic Detection of YMDD Mutations by PCR and Sanger Sequencing
1. DNA Extraction:
-
Extract viral DNA from 200 µL of patient serum or plasma using a commercial viral nucleic acid extraction kit according to the manufacturer's instructions.
-
Elute the DNA in 50 µL of nuclease-free water.
2. PCR Amplification of the Polymerase Gene:
-
Prepare a PCR master mix containing a high-fidelity DNA polymerase.
-
Primers for the YMDD region:
- Forward Primer: 5'-CCTGCTGGTGGCTCCAGTTC-3'
- Reverse Primer: 5'-AGGGTTTAAATGTATACCCAAAGA-3'
-
PCR Cycling Conditions:
- Initial Denaturation: 95°C for 5 minutes.
- 40 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55°C for 30 seconds.
-
Extension: 72°C for 1 minute. 3. Final Extension: 72°C for 7 minutes.
-
Analyze the PCR product on a 1.5% agarose gel to confirm the amplification of the correct size fragment.
3. PCR Product Purification:
-
Purify the amplified DNA using a PCR purification kit or enzymatic cleanup to remove excess primers and dNTPs.
4. Sanger Sequencing:
-
Set up sequencing reactions using the purified PCR product as a template and one of the PCR primers.
-
Perform cycle sequencing and subsequent purification of the sequencing products.
-
Analyze the products on a capillary electrophoresis-based DNA sequencer.
5. Data Analysis:
-
Align the obtained sequence with a wild-type HBV polymerase reference sequence.
-
Inspect the chromatogram at codon 204 (and 180) to identify wild-type (ATG for Methionine) or mutant codons (GTG for Valine, ATA for Isoleucine).
Protocol 2: Phenotypic Analysis of Lamivudine Resistance in Cell Culture
1. Site-Directed Mutagenesis:
-
Introduce the desired YMDD mutations (e.g., rtM204V, rtM204I) into a replication-competent HBV plasmid construct using a commercial site-directed mutagenesis kit.
-
Verify the presence of the mutation and the absence of other unintended mutations by Sanger sequencing of the entire plasmid.
2. Cell Culture and Transfection:
-
Culture HepG2 or Huh7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in 6-well plates to reach 70-80% confluency on the day of transfection.
-
Transfect the cells with the wild-type or mutant HBV plasmid constructs using a suitable transfection reagent.
3. Drug Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of lamivudine (e.g., 0, 0.01, 0.1, 1, 10, 100 µM).
4. Analysis of Viral Replication:
-
Harvest the cell culture supernatant and intracellular core particles 4-5 days post-transfection.
-
For supernatant: Quantify secreted HBV DNA using qPCR. This measures the amount of enveloped virions released.
-
For intracellular core particles: Isolate the core particles, extract the encapsidated HBV DNA, and quantify using qPCR.
5. Data Analysis and IC50 Determination:
-
Normalize the HBV DNA levels in the drug-treated wells to the no-drug control for each construct.
-
Plot the percentage of inhibition against the log of the lamivudine concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) for both wild-type and mutant viruses using non-linear regression analysis. A significant increase in the IC50 for the mutant virus compared to the wild-type indicates resistance.
Mandatory Visualizations
Caption: Mechanism of lamivudine action and HBV resistance via YMDD mutations.
Caption: General workflow for genotypic detection of HBV YMDD mutations.
Caption: Troubleshooting logic for failed PCR amplification in YMDD mutation analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular diagnosis and treatment of drug-resistant hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture Models for the Investigation of Hepatitis B and D Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and purification of a functional human hepatitis B virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an oligonucleotide ligation assay to detect lamivudine resistance in hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell and Animal Models for Studying Hepatitis B Virus Infection and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Lamivudine resistance mutations in patients infected with hepatitis B virus genotype D - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chl.co.nz [chl.co.nz]
- 11. Pyrosequencing for Detection of Lamivudine-Resistant Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring Drug Resistance in Chronic Hepatitis B Virus (HBV)-Infected Patients during Lamivudine Therapy: Evaluation of Performance of INNO-LiPA HBV DR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. YMDD variants of HBV DNA polymerase gene: Rapid detection and clinicopathological analysis with long-term lamivudine therapy after liver transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bioanalysis of Intracellular Nucleoside Triphosphates
Welcome to the technical support center for the bioanalysis of intracellular nucleoside triphosphates (NTPs). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of these critical cellular metabolites. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the accuracy and reproducibility of your results.
Troubleshooting Guides
This section addresses specific issues that may arise during the bioanalysis of intracellular NTPs, providing potential causes and recommended solutions in a question-and-answer format.
| Problem / Question | Potential Cause(s) | Recommended Solution(s) |
| Low or no analyte signal for NTPs in my LC-MS/MS analysis. | 1. Analyte Degradation: NTPs are susceptible to enzymatic and non-enzymatic degradation during sample handling and extraction.[1] 2. Inefficient Extraction: The chosen extraction solvent may not be effectively lysing the cells and solubilizing the highly polar NTPs. 3. Poor Ionization: The inherent negative charge and polarity of NTPs can lead to poor ionization efficiency in electrospray ionization (ESI). | 1. Rapid Quenching & Cold Chain: Immediately stop all enzymatic activity by quenching the cells in a pre-chilled solvent (e.g., -20°C to -80°C methanol).[2][3] Maintain samples at low temperatures throughout the extraction process. 2. Optimized Extraction Solvent: Use a polar extraction solvent like 60-80% methanol or acetonitrile.[4][5] Sonication in an ice bath can enhance cell lysis and deproteinization.[4] 3. Ion-Pairing Chromatography: Employ an ion-pairing reagent in the mobile phase, such as triethylamine (TEA) with hexafluoroisopropanol (HFIP), to improve retention on reversed-phase columns and enhance MS signal intensity.[6][7] |
| High variability between replicate samples. | 1. Inconsistent Quenching: Variations in the timing and temperature of the quenching step can lead to differing levels of metabolic activity between samples.[2] 2. Incomplete Cell Lysis: Inconsistent cell lysis will result in variable extraction efficiency. 3. Matrix Effects: Components of the cell lysate can suppress or enhance the ionization of the target analytes, leading to inconsistent quantification.[8][9] | 1. Standardized Quenching Protocol: Ensure a rapid and consistent quenching procedure for all samples. For suspension cells, adding excess ice-cold saline can rapidly inactivate metabolism.[10][11] 2. Robust Lysis Method: Incorporate a vigorous lysis step such as sonication or repeated freeze-thaw cycles.[4][12] 3. Dilution & Internal Standards: Dilute the cell extracts to minimize matrix effects.[8] The use of stable isotope-labeled internal standards for each analyte is highly recommended to compensate for matrix effects and variations in extraction recovery.[6][7] |
| Co-elution of isobaric compounds, specifically ATP and dGTP. | Chromatographic Resolution: ATP and dGTP have very similar masses and can be difficult to separate chromatographically, especially with standard reversed-phase methods.[4][13] | 1. Optimized Chromatography: Develop a robust chromatographic method with sufficient resolution. Ion-pair chromatography is often necessary to achieve separation.[6][7] 2. Boronate Affinity Chromatography: This technique can be used to selectively remove ribonucleosides (like ATP) from the sample, but be aware that high salt concentrations in the elution buffer can cause ion suppression in the mass spectrometer.[4] |
| Poor peak shape and shifting retention times. | 1. Matrix Overload: High concentrations of cellular components in the extract can disrupt the chromatography.[8] 2. Inappropriate Mobile Phase: The mobile phase may not be suitable for the separation of highly polar analytes. | 1. Sample Dilution: Diluting the cell extract can significantly improve peak shape and retention time stability.[8] 2. Mobile Phase Optimization: For ion-pair chromatography, optimize the concentration of the ion-pairing reagent and the organic content of the mobile phase.[6][7] |
| Analyte degradation in the autosampler. | Sample Stability: NTPs can degrade over time, even at refrigerated temperatures. | 1. Maintain Low Temperature: Keep the autosampler at a low temperature (e.g., 4°C). 2. Stability Assessment: Conduct stability studies to determine how long the extracted samples are stable under the autosampler conditions. One study found dNTPs and NTPs to be stable at 4°C for up to 24 hours in K562 cell matrices.[4] |
Frequently Asked Questions (FAQs)
1. What is the most critical step in the bioanalysis of intracellular NTPs?
The most critical step is the rapid and effective quenching of metabolic activity.[2][12] Due to the high turnover rate of NTPs, any delay or inconsistency in this step can lead to significant changes in their intracellular concentrations, compromising the accuracy of the results.
2. Which quenching solution should I use?
The choice of quenching solution can depend on the cell type. For suspension CHO cells, pre-cooled phosphate-buffered saline (PBS) at 0.5°C has been shown to be effective at maintaining cell membrane integrity and providing high yields of intracellular metabolites.[2] For other cell types, cold methanol solutions (e.g., 60% methanol at -20°C) are commonly used.[2][3] It is crucial to validate the quenching method for your specific cell line to ensure minimal leakage of intracellular metabolites.
3. How can I minimize matrix effects in my analysis?
Several strategies can be employed to minimize matrix effects:
-
Sample Dilution: This is a simple and effective method to reduce the concentration of interfering matrix components.[8]
-
Optimized Sample Preparation: Incorporate protein precipitation and filtration steps to remove a significant portion of the cellular matrix.[8]
-
Chromatographic Separation: Improve the separation of analytes from co-eluting matrix components.[9]
-
Use of Stable Isotope-Labeled Internal Standards: This is the most reliable method to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.[6][7]
4. What are the typical concentration ranges for intracellular NTPs?
Intracellular NTP concentrations can vary significantly between different cell lines. For example, in five different leukemia cell lines, the concentrations (in pmol/10^6 cells) were found to be in the following ranges: dATP (1-10), dCTP (1-5), dTTP (4-18), GTP (550-1045), CTP (85-330), UTP (134-1185), and dGTP/ATP (2393-3532).[4]
5. Is it possible to simultaneously measure ribonucleoside triphosphates (NTPs) and deoxyribonucleoside triphosphates (dNTPs)?
Yes, several LC-MS/MS methods have been developed for the simultaneous quantification of NTPs and dNTPs.[4][6][13] These methods typically utilize ion-pair reversed-phase chromatography to achieve the necessary separation of these highly polar molecules.
Data Presentation
The following tables summarize key quantitative data from validated bioanalytical methods for intracellular NTPs.
Table 1: Lower Limits of Quantitation (LLOQ) for Intracellular NTPs and dNTPs
| Analyte | LLOQ (nM)[6][7] | LLOQ (nM)[13] |
| ATP | 1 | 50 |
| CTP | 0.5 | 50 |
| GTP | 5 | 50 |
| UTP | 0.5 | 50 |
| dATP | 0.5 | 50 |
| dCTP | 0.5 | 50 |
| dGTP | 5 | 50 |
| dTTP | 0.5 | 50 |
Table 2: Precision and Accuracy of a Validated LC-MS/MS Method
| Analyte Type | Concentration Range (nM) | Within-Day CV (%)[13][14] | Between-Day CV (%)[13][14] | Within-Day Accuracy (%)[13][14] |
| dNTPs | LLOQ (50) | 12.0 - 18.0 | 9.0 - 13.0 | 93.0 - 119.0 |
| 500 - 5000 | 3.0 - 9.0 | 3.0 - 11.0 | 93.0 - 119.0 | |
| NTPs | LLOQ (50) | 8.0 - 15.0 | 9.0 - 13.0 | 93.0 - 119.0 |
| 500 - 5000 | 2.0 - 6.0 | 3.0 - 6.0 | 93.0 - 119.0 |
Table 3: Recovery of NTPs and dNTPs from Cell Extracts
| Method | Recovery Range (%) |
| Trichloroacetic acid extraction followed by HPLC-UV[15] | 82.4 - 120.5 |
Experimental Protocols
Protocol 1: Quenching and Extraction of Intracellular NTPs from Suspension Cells
This protocol is adapted from methods described for leukemia cell lines.[4]
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
60% Methanol, pre-chilled to -20°C
-
Centrifuge capable of reaching 1,000 x g at 4°C
-
Sonicator bath
Procedure:
-
Count and assess the viability of the cells using a method like trypan blue exclusion.
-
Harvest the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.
-
Deproteinize the cell pellet by adding 1 mL of pre-chilled 60% methanol.
-
Vortex the mixture for 20 seconds.
-
Incubate the samples at -20°C for 30 minutes.
-
Further enhance deproteinization by sonicating the samples in an ice bath for 15 minutes.
-
Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully collect the supernatant containing the intracellular NTPs for LC-MS/MS analysis.
Protocol 2: Ion-Pair Reversed-Phase LC-MS/MS Analysis
This protocol is based on an optimized method for the simultaneous analysis of NTPs and dNTPs.[6][8]
Instrumentation:
-
HPLC system coupled to a tandem mass spectrometer (e.g., a hybrid triple quadrupole/linear ion trap).
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP) and 8.6 mM Triethylamine (TEA) in water.
-
Mobile Phase B: 10% Acetonitrile in Mobile Phase A.
-
Gradient: A gradient from 0% to 10% Mobile Phase B over several minutes, followed by a re-equilibration step.
-
Flow Rate: 0.5 mL/min.
-
Autosampler Temperature: 4°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize the MRM transitions (precursor ion -> product ion) and collision energies for each NTP and dNTP, as well as their corresponding stable isotope-labeled internal standards.
Mandatory Visualizations
Caption: Experimental workflow for intracellular NTP bioanalysis.
Caption: Troubleshooting logic for common NTP analysis issues.
References
- 1. The degradation of nucleotide triphosphates extracted under boiling ethanol conditions is prevented by the yeast cellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing high-throughput metabolomic biomarker screening: a study of quenching solutions to freeze intracellular metabolism in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 11. Quenching methods for the analysis of intracellular metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Storage and Handling of Lamivudine Triphosphate
Welcome to the technical support center for lamivudine triphosphate (3TC-TP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage, handling, and troubleshooting for experiments involving this critical nucleoside analog.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For long-term stability, this compound, both as a solid and in stock solutions, should be stored at or below -20°C. The recommended temperature for optimal long-term preservation is -80°C.
Q2: How should I prepare aqueous solutions of this compound?
A2: It is recommended to prepare aqueous solutions of this compound using nuclease-free water or a slightly alkaline buffer (pH 7.5-8.3). Nucleoside triphosphates are susceptible to hydrolysis, especially in acidic conditions. A buffer such as 10 mM Tris-HCl at a pH between 7.5 and 8.0 can help maintain stability.
Q3: How stable are aqueous solutions of this compound?
A3: The stability of aqueous solutions is dependent on temperature and pH. At room temperature, degradation can occur more rapidly. For short-term storage (a few hours), solutions should be kept on ice. For longer-term storage, it is crucial to aliquot the solution into single-use volumes and store them at -80°C to minimize freeze-thaw cycles.
Q4: What are the primary degradation products of this compound?
A4: The primary degradation pathway for this compound is the hydrolysis of the phosphate chain, leading to the formation of lamivudine diphosphate (3TC-DP) and lamivudine monophosphate (3TC-MP).
Q5: Can I repeatedly freeze and thaw my this compound solution?
A5: It is strongly advised to avoid multiple freeze-thaw cycles as this can lead to the degradation of the triphosphate. Aliquoting the stock solution into smaller, single-use volumes is the best practice to maintain the integrity of the compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected activity in enzymatic assays (e.g., reverse transcriptase assays). | 1. Degradation of 3TC-TP: The triphosphate may have hydrolyzed to the di- or monophosphate form, which are not active inhibitors. 2. Incorrect concentration: Errors in dilution or degradation of the stock solution. 3. Assay conditions: Suboptimal pH, temperature, or presence of interfering substances in the assay buffer. | 1. Use a fresh aliquot of 3TC-TP. Verify the purity of your stock using HPLC (see Experimental Protocols). 2. Re-quantify the concentration of your stock solution using UV spectrophotometry. 3. Optimize assay conditions. Ensure the pH of your reaction buffer is within the optimal range for both the enzyme and 3TC-TP stability (typically pH 7.5-8.0). |
| High background signal or non-specific inhibition. | 1. Contaminants in the 3TC-TP stock: Impurities from synthesis or degradation products might interfere with the assay. 2. High concentration of organic solvent: If 3TC-TP was dissolved in an organic solvent, residual amounts in the assay might inhibit the enzyme. | 1. Purify the 3TC-TP stock if necessary. Analyze the purity by HPLC. 2. Ensure the final concentration of any organic solvent in the assay is minimal and does not affect enzyme activity. If possible, prepare aqueous stock solutions. |
| Variability between experimental replicates. | 1. Pipetting errors: Inaccurate pipetting of small volumes of concentrated stock solution. 2. Incomplete mixing: The 3TC-TP solution may not be homogenously mixed in the reaction well. 3. Temperature fluctuations: Inconsistent incubation temperatures across the plate. | 1. Prepare a series of dilutions to work with larger, more accurate volumes. Use calibrated pipettes. 2. Gently vortex or pipette mix all components thoroughly before starting the reaction. 3. Ensure uniform temperature across the incubation plate. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Expected Stability | Notes |
| Solid (Lyophilized Powder) | -20°C to -80°C | > 1 year | Store in a desiccated environment to prevent moisture absorption. |
| Aqueous Stock Solution | -80°C | Several months to a year | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| Aqueous Working Dilutions | -20°C | Short-term (days to weeks) | For immediate use, keep on ice. Avoid prolonged storage at -20°C. |
Table 2: General Stability of Nucleoside Triphosphates in Aqueous Solution
| Condition | Effect on Stability | Recommendation |
| pH | Prone to hydrolysis in acidic conditions (pH < 7.0). More stable in slightly alkaline conditions. | Maintain solutions at a pH between 7.5 and 8.3 for optimal stability. |
| Temperature | Degradation rate increases significantly with temperature. | Store solutions frozen at -80°C for long-term storage. Keep on ice during experimental use. |
| Freeze-Thaw Cycles | Repeated cycles can lead to significant degradation. | Aliquot stock solutions into single-use volumes. |
| Divalent Cations (e.g., Mg²⁺, Mn²⁺) | Can catalyze the hydrolysis of the phosphate chain. | While necessary for many enzymatic reactions, prolonged exposure in storage buffers should be avoided. Add divalent cations to the reaction mixture immediately before the assay. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Nuclease-free water or 10 mM Tris-HCl, pH 7.5
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of solid 3TC-TP in a sterile microcentrifuge tube.
-
Add the appropriate volume of nuclease-free water or Tris-HCl buffer to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to dissolve the solid completely.
-
Centrifuge the tube briefly to collect the solution at the bottom.
-
Aliquot the stock solution into single-use, sterile, nuclease-free tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Immediately store the aliquots at -80°C.
-
Protocol 2: Assessment of this compound Purity by HPLC
This protocol is a general guideline and may require optimization based on the specific HPLC system and column used.
-
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A reverse-phase C18 column is commonly used.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-5 min: 100% Mobile Phase A
-
5-20 min: Linear gradient to 50% Mobile Phase B
-
20-25 min: Hold at 50% Mobile Phase B
-
25-30 min: Return to 100% Mobile Phase A and equilibrate.
-
-
-
Sample Preparation:
-
Dilute a small amount of the 3TC-TP stock solution in Mobile Phase A to a final concentration of approximately 100 µM.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram for the main 3TC-TP peak and any potential degradation products (3TC-DP, 3TC-MP), which will have shorter retention times.
-
Calculate the purity based on the peak area of 3TC-TP relative to the total peak area of all related substances.
-
Visualizations
Caption: Intracellular phosphorylation pathway of lamivudine to its active triphosphate form.
Caption: Recommended experimental workflow for using this compound.
Caption: A logical troubleshooting workflow for common experimental issues.
minimizing ion suppression in mass spectrometry for 3TC-TP analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression in the mass spectrometric analysis of Lamivudine triphosphate (3TC-TP).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant issue in 3TC-TP analysis?
A: Ion suppression is a type of matrix effect where the signal of the analyte of interest, in this case, 3TC-TP, is reduced due to the presence of other co-eluting components from the sample matrix.[1] This phenomenon can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of intracellular 3TC-TP levels. Given that 3TC-TP is an intracellular analyte, the cellular matrix is complex and contains numerous endogenous compounds that can interfere with its ionization in the mass spectrometer's source.
Q2: What are the primary sources of ion suppression in a typical 3TC-TP assay?
A: The main sources of ion suppression in 3TC-TP analysis originate from the biological matrix, which includes:
-
Endogenous Nucleotides: High concentrations of endogenous nucleoside triphosphates (e.g., ATP, GTP) can compete with 3TC-TP for ionization.
-
Phospholipids: Remnants from cell membranes are notoriously problematic for causing ion suppression in LC-MS analysis.
-
Salts and Buffers: High concentrations of non-volatile salts from cell lysis buffers or other reagents can contaminate the ion source and suppress the analyte signal.
-
Metabolites: Other small molecule metabolites present in the cell lysate can co-elute with 3TC-TP and interfere with its ionization.
Q3: How can I assess the level of ion suppression in my 3TC-TP assay?
A: A common method to evaluate ion suppression is the post-extraction spike method. This involves comparing the peak area of 3TC-TP in a neat solution to the peak area of 3TC-TP spiked into a blank matrix extract (a sample processed without the analyte). A significant decrease in the peak area in the matrix sample indicates the presence of ion suppression.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating common issues related to ion suppression in 3TC-TP analysis.
Problem: Low or No 3TC-TP Signal
| Potential Cause | Recommended Solution | Expected Outcome |
| Significant Ion Suppression | 1. Optimize Sample Preparation: Switch from protein precipitation to a more rigorous clean-up method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Weak anion exchange (WAX) SPE is particularly effective for isolating triphosphates. 2. Improve Chromatographic Separation: Modify the LC gradient to better separate 3TC-TP from interfering matrix components. Utilize ion-pair chromatography with reagents like triethylamine (TEA) and hexafluoroisopropanol (HFIP) to enhance retention and selectivity. | Increased signal intensity and improved signal-to-noise ratio. |
| Inefficient Ionization | 1. Adjust Ion-Pairing Reagents: The combination of TEA and HFIP has been shown to increase MS signal intensity by approximately 50-fold compared to less volatile reagents like triethylammonium acetate. 2. Optimize MS Source Parameters: Adjust spray voltage, gas flows, and temperatures to find the optimal conditions for 3TC-TP ionization. | Enhanced signal intensity and improved assay sensitivity. |
| Analyte Degradation | 1. Ensure Sample Stability: Keep samples on ice or at 4°C during processing to prevent enzymatic degradation of 3TC-TP. 2. Use Freshly Prepared Standards: Analyte degradation in stock solutions can lead to a perceived loss of signal in samples. | Consistent and reproducible signal for standards and quality controls. |
Problem: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Potential Cause | Recommended Solution | Expected Outcome |
| Secondary Interactions with Column Hardware | For phosphorylated compounds, interactions with the stainless steel components of the HPLC column can lead to poor peak shape and signal loss. | Consider using a metal-free or PEEK-lined column to minimize these interactions. |
| Inappropriate Injection Solvent | Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. | Dilute the sample in a solvent that matches the initial mobile phase composition. |
| Column Contamination or Void | Accumulation of matrix components on the column can degrade performance. | 1. Implement a robust column washing step after each injection. 2. Use a guard column to protect the analytical column. 3. If a void is suspected, try reversing and flushing the column (if permitted by the manufacturer) or replace the column. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for 3TC-TP from PBMCs
This protocol is adapted from methods developed for the extraction of nucleoside triphosphates from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
70% Methanol (ice-cold)
-
Weak Anion Exchange (WAX) SPE cartridges
-
Reconstitution solution (e.g., initial mobile phase)
Procedure:
-
Cell Lysis: Resuspend the PBMC pellet (e.g., 10 million cells) in 1 mL of ice-cold 70% methanol. Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the intracellular components, including 3TC-TP.
-
SPE Cartridge Conditioning: Condition the WAX SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by an equilibration step with an appropriate buffer.
-
Sample Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak buffer to remove neutral and weakly retained matrix components.
-
Elution: Elute the triphosphates, including 3TC-TP, using a stronger buffer (e.g., a higher salt concentration or a change in pH).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of reconstitution solution for LC-MS/MS analysis.
LC-MS/MS Method: Ion-Pair Chromatography for 3TC-TP Analysis
This method utilizes ion-pair chromatography for enhanced retention and separation of 3TC-TP.
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 8.6 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-30% B (linear gradient)
-
10-12 min: 30-95% B (column wash)
-
12-15 min: 2% B (re-equilibration)
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transition: Monitor the specific precursor-to-product ion transition for 3TC-TP.
-
Source Parameters: Optimize parameters such as spray voltage, source temperature, and gas flows for maximum 3TC-TP signal.
Visualizations
Caption: Experimental workflow for 3TC-TP analysis.
Caption: Troubleshooting flowchart for low 3TC-TP signal.
References
Technical Support Center: Intracellular Lamivudine Phosphorylation Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the intracellular phosphorylation of lamivudine (3TC). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to specific questions and solutions to common problems that may arise during the measurement of intracellular lamivudine phosphorylation.
Q1: Why am I observing low or no detectable levels of lamivudine triphosphate (3TC-TP)?
A1: Low or undetectable 3TC-TP levels can stem from several factors, ranging from suboptimal experimental conditions to issues with the analytical methodology.
-
Suboptimal Cell Health or Lysis: Ensure that the cells are viable and metabolically active at the time of the experiment. Inefficient cell lysis will result in incomplete extraction of intracellular metabolites. Consider optimizing your lysis protocol by adjusting the buffer composition, incubation time, and temperature. For adherent cells, scraping is often preferred over trypsinization to minimize metabolite leakage.
-
Low Deoxycytidine Kinase (dCK) Activity: Deoxycytidine kinase is the primary enzyme responsible for the initial phosphorylation of lamivudine. The activity of this enzyme can vary significantly between different cell types. For instance, peripheral blood mononuclear cells (PBMCs) that have been stimulated with phytohaemagglutinin (PHA) show greater phosphorylation compared to resting cells.[1] Cell lines like HepG2 may have lower levels of the necessary enzymes compared to cell lines like U937.[2]
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Cell Cycle Phase: The activity of dCK is cell cycle-dependent, with higher activity during the S phase.[3] If your cell population is not actively dividing, the rate of lamivudine phosphorylation may be low. Consider synchronizing your cells to enrich for the S-phase population.
-
Inappropriate Incubation Time: The optimal phosphorylation of lamivudine is typically achieved after a 24-hour incubation period.[1] Shorter incubation times may not be sufficient for the accumulation of detectable levels of 3TC-TP.
-
Analytical Sensitivity: Your analytical method, whether it's HPLC-MS/MS or a radiometric assay, may not be sensitive enough to detect low concentrations of 3TC-TP. Verify the limit of quantification (LOQ) of your assay. For radiometric assays, ensure the specific activity of the radiolabeled lamivudine is adequate.
Q2: My HPLC chromatogram shows poor separation of lamivudine and its phosphorylated metabolites. What can I do to improve this?
A2: Achieving good chromatographic separation of highly polar compounds like nucleoside phosphates can be challenging.
-
Mobile Phase Optimization: The composition of your mobile phase is critical. For reversed-phase HPLC, using an ion-pairing agent such as triethylamine (TEA) or tributylamine can improve the retention and separation of the negatively charged phosphate groups. The concentration of the ion-pairing reagent and the pH of the mobile phase should be carefully optimized.
-
Column Selection: A standard C18 column may not provide sufficient retention for these polar analytes. Consider using a column specifically designed for polar compounds or a porous graphitic carbon (PGC) column.
-
Gradient Elution: A gradient elution program, where the concentration of the organic solvent in the mobile phase is gradually increased, will likely be necessary to resolve the parent drug from its mono-, di-, and tri-phosphate metabolites.
-
Flow Rate: Optimizing the flow rate can also improve peak shape and resolution. Slower flow rates generally lead to better separation but longer run times.
Q3: I am observing high variability in my results between replicate experiments. What are the potential sources of this variability?
A3: High variability is a common issue in intracellular metabolite studies and can be attributed to both biological and technical factors.
-
Cell Density and Growth Phase: The metabolic state of cells can be influenced by their density. Ensure that you are seeding and harvesting cells at a consistent density and growth phase for all experiments.
-
Inconsistent Cell Lysis and Extraction: The efficiency of metabolite extraction can be a major source of variability. It is crucial to have a standardized and reproducible protocol for cell lysis and extraction. Ensure complete cell disruption and consistent solvent-to-cell ratios.
-
Sample Handling and Stability: Nucleoside triphosphates are susceptible to enzymatic degradation. All sample processing steps should be performed on ice or at 4°C to minimize enzymatic activity. Samples should be stored at -80°C until analysis. Repeated freeze-thaw cycles should be avoided.
-
Pipetting Errors: Accurate and consistent pipetting is essential, especially when dealing with small volumes. Calibrate your pipettes regularly.
Q4: Can co-administered drugs in my experiment affect the rate of lamivudine phosphorylation?
A4: Yes, several drugs can influence the intracellular phosphorylation of lamivudine.
-
Inhibitors: Deoxycytidine (dC) and zidovudine (ZDV) can inhibit the phosphorylation of lamivudine.[1] This is particularly important to consider in combination therapy studies.
-
Enhancers: Drugs like hydroxyurea, methotrexate, and fludarabine have been shown to increase the intracellular levels of 3TC-TP.[2] Hydroxyurea, for example, can lead to a significant increase in 3TC-TP levels.[2][4]
Data Presentation
The following tables summarize the quantitative effects of various compounds on lamivudine phosphorylation in different cell lines.
Table 1: Effect of Co-administered Drugs on Lamivudine Phosphorylation in HepG2 Cells [2]
| Compound | Concentration (µM) | 3TC-MP (% of Control) | 3TC-DP (% of Control) | 3TC-TP (% of Control) | Total Phosphates (% of Control) |
| Hydroxyurea | 10 | 148 | 158 | 151 | 154 |
| 100 | 280 | 405 | 361 | 364 | |
| Methotrexate | 0.1 | 181 | 208 | 196 | 196 |
| 1 | 239 | 290 | 267 | 275 | |
| Fludarabine | 10 | 129 | 127 | 125 | 127 |
| 100 | 185 | 204 | 155 | 193 |
Table 2: Inhibition of Lamivudine Phosphorylation in Different Cell Types [1]
| Cell Type | Inhibitor | Concentration (µM) | 3TC-TP Production (% of Control) |
| PBMCs | Deoxycytidine | 100 | 0 |
| U937 Cells | Deoxycytidine | 100 | 66 |
| PBMCs | Zidovudine | - | Significant Reduction |
| U937 Cells | Zidovudine | - | Significant Reduction |
Experimental Protocols
Below are detailed methodologies for key experiments used to quantify intracellular lamivudine phosphorylation.
Protocol 1: Radiometric Assay for Lamivudine Phosphorylation
This protocol is adapted from studies investigating lamivudine phosphorylation in cell culture.[2]
1. Cell Culture and Treatment: a. Plate cells at a desired density and allow them to adhere overnight. b. Treat the cells with [³H]-lamivudine at a final concentration of 1 µM. If investigating drug interactions, co-administer the test compounds at the desired concentrations. c. Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.
2. Cell Harvesting and Extraction: a. Following incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. For adherent cells, scrape them into a known volume of ice-cold 60% methanol. For suspension cells, pellet them by centrifugation and resuspend in 60% methanol. c. Vortex the cell lysate vigorously and incubate on ice for 10 minutes to ensure complete lysis. d. Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris. e. Transfer the supernatant to a new tube. A small aliquot can be taken for scintillation counting to determine total intracellular radioactivity.
3. Sample Preparation for HPLC: a. Evaporate the methanol from the supernatant under a stream of nitrogen gas. b. Reconstitute the dried extract in a small volume (e.g., 50 µL) of HPLC mobile phase.
4. HPLC Analysis: a. Inject the reconstituted sample onto an appropriate HPLC column (e.g., a strong anion exchange column). b. Use a gradient of a low concentration phosphate buffer (mobile phase A) and a high concentration phosphate buffer (mobile phase B) to separate lamivudine and its phosphorylated metabolites. c. Collect fractions at regular intervals and determine the radioactivity in each fraction using a scintillation counter. d. Identify the peaks corresponding to 3TC, 3TC-MP, 3TC-DP, and 3TC-TP based on the retention times of known standards. e. Quantify the amount of each metabolite by integrating the peak areas.
Protocol 2: LC-MS/MS Method for Intracellular this compound
This protocol provides a general workflow for the sensitive and specific quantification of 3TC-TP using LC-MS/MS.
1. Cell Culture and Treatment: a. Follow the same procedure as in Protocol 1a-c, but using non-radiolabeled lamivudine.
2. Cell Harvesting and Extraction: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells with an ice-cold extraction solvent, typically a mixture of methanol and water (e.g., 70% methanol). An internal standard (e.g., a stable isotope-labeled 3TC-TP) should be added to the extraction solvent to account for extraction efficiency and matrix effects. c. Incubate on ice for 10 minutes, then centrifuge at high speed to pellet debris. d. Collect the supernatant for analysis.
3. Sample Preparation: a. Depending on the method, the supernatant may be directly injected or may require a solid-phase extraction (SPE) step to concentrate the analytes and remove interfering substances.
4. LC-MS/MS Analysis: a. Use a column suitable for polar analytes, such as a PGC or HILIC column. b. The mobile phase will typically consist of an aqueous component with an ion-pairing agent or a volatile buffer (e.g., ammonium acetate) and an organic component (e.g., acetonitrile). c. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 3TC-TP and the internal standard need to be determined and optimized. d. Quantify 3TC-TP by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
Visualizations
The following diagrams illustrate key pathways and workflows related to lamivudine phosphorylation.
Caption: Intracellular phosphorylation pathway of lamivudine.
Caption: General experimental workflow for measuring lamivudine phosphorylation.
Caption: Key factors influencing the rate of lamivudine phosphorylation.
References
- 1. Lamivudine (3TC) phosphorylation and drug interactions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The intracellular activation of lamivudine (3TC) and determination of 2′-deoxycytidine-5′-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zidovudine and Lamivudine for HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of hydroxyurea on the phosphorylation of zidovudine and lamivudine in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Lamivudine Resistance in Long-Term HBV Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering lamivudine resistance in long-term Hepatitis B Virus (HBV) therapy experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of lamivudine resistance in HBV?
Lamivudine resistance in HBV is primarily caused by specific mutations in the reverse transcriptase (RT) domain of the viral polymerase gene.[1][2][3] The most common mutations occur within the highly conserved Tyrosine-Methionine-Aspartate-Aspartate (YMDD) motif.[1][2][3] Specifically, the methionine at position 204 is substituted by either a valine (rtM204V) or an isoleucine (rtM204I).[3][4] These mutations reduce the binding affinity of lamivudine to the viral polymerase, thereby diminishing its antiviral efficacy. A compensatory mutation, rtL180M, often accompanies the rtM204V mutation.[4]
Q2: What is the typical timeline for the emergence of lamivudine resistance during long-term monotherapy?
The cumulative incidence of lamivudine resistance increases significantly with the duration of monotherapy. After one year of treatment, the incidence of resistance is estimated to be between 14% and 32%. This rate rises to approximately 38% after two years and can exceed 50% after three years of continuous lamivudine treatment.[1][2][5][6]
Q3: How does the emergence of lamivudine resistance affect clinical and virological parameters?
The emergence of lamivudine resistance is characterized by a virological breakthrough, which is a significant increase in serum HBV DNA levels in a patient who previously had a good response to therapy.[5][7] This is often followed by a biochemical breakthrough, indicated by an elevation in serum alanine aminotransferase (ALT) levels. While the resistant viral strains may have a decreased replication capacity compared to the wild-type virus, the rebound in viral load can still lead to disease progression, liver flares, and in severe cases, hepatic decompensation.[1][2][3]
Q4: What are the recommended first-line rescue therapies for patients who have developed lamivudine resistance?
Current clinical guidelines recommend switching to or adding a nucleotide analogue with a high genetic barrier to resistance.[8][9][10] The preferred options are:
-
Tenofovir Disoproxil Fumarate (TDF) Monotherapy: TDF has shown high efficacy against lamivudine-resistant HBV strains.[9][10][11]
-
Entecavir (ETV): While effective, a higher dose of entecavir (1.0 mg daily) is recommended for patients with lamivudine resistance due to some level of cross-resistance.[12]
-
Combination Therapy: Adding Adefovir Dipivoxil (ADV) to ongoing lamivudine therapy has been a common strategy.[13][14] However, TDF is now generally preferred over ADV due to its higher potency and lower rates of resistance.[15]
Troubleshooting Guides
Problem: My in vitro experiment shows a sudden increase in HBV DNA levels despite continuous lamivudine treatment.
This is a classic sign of the emergence of lamivudine-resistant HBV variants in your cell culture model.
Troubleshooting Steps:
-
Confirm Resistance Genotypically:
-
Extract viral DNA from the cell culture supernatant.
-
Perform PCR amplification of the HBV polymerase gene.
-
Sequence the amplified product to detect mutations in the YMDD motif (rtM204V/I) and the compensatory rtL180M mutation.
-
-
Phenotypic Confirmation:
-
Isolate the suspected resistant virus.
-
Perform a drug susceptibility assay to determine the IC50 (half-maximal inhibitory concentration) of lamivudine against the isolated virus and compare it to the wild-type strain. A significant increase in the IC50 value confirms phenotypic resistance.
-
-
Evaluate Alternative Antivirals:
-
Test the efficacy of other nucleos(t)ide analogues such as tenofovir, entecavir, and adefovir against the lamivudine-resistant strain in your in vitro model. This will help identify effective rescue therapy options.
-
Problem: I am unable to detect YMDD mutations using standard Sanger sequencing, but my functional assays suggest resistance.
Standard Sanger sequencing may not be sensitive enough to detect low-frequency mutations, especially in a mixed population of wild-type and resistant viruses.
Troubleshooting Steps:
-
Utilize More Sensitive Detection Methods:
-
Allele-Specific PCR (AS-PCR): Design primers that specifically amplify the mutant sequences. This method is highly sensitive for detecting known mutations.
-
Real-Time PCR with Melting Curve Analysis: This can differentiate between wild-type and mutant sequences based on differences in the melting temperature of the PCR products.
-
Next-Generation Sequencing (NGS): Deep sequencing can detect minor viral populations with resistance mutations at very low frequencies.
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Line Probe Assay (LiPA): This method uses reverse hybridization of PCR products to probes specific for wild-type and mutant sequences and is more sensitive than direct sequencing for detecting mixed populations.[16][17]
-
Data Presentation
Table 1: Comparison of Antiviral Efficacy of Rescue Therapies for Lamivudine-Resistant HBV
| Rescue Therapy | Virological Response (HBV DNA < 300 copies/mL) at 48 Weeks |
| Adefovir Dipivoxil (ADV) add-on to Lamivudine | 35% |
| Entecavir (ETV) 1.0 mg daily | 21% |
| Tenofovir Disoproxil Fumarate (TDF) 300 mg daily | 91% |
Data adapted from studies on HBeAg-positive patients with lamivudine resistance.[12]
Table 2: Cumulative Incidence of Resistance to Various Nucleos(t)ide Analogues
| Antiviral Agent | 1 Year | 2 Years | 3 Years | 4 Years | 5 Years |
| Lamivudine (LAM) | 24% | 38% | 49% | 66% | 70% |
| Adefovir (ADV) | 0% | 3% | 11% | 18% | 29% |
| Telbivudine (LdT) | 4% | 17% | - | - | - |
| Entecavir (ETV) | <1% | <1% | <1% | <1% | 1.2% |
| Tenofovir (TDF) | 0% | 0% | 0% | 0% | 0% |
Data represents pivotal trials in nucleos(t)ide-naïve patients.
Experimental Protocols
Protocol 1: Detection of YMDD Mutations by PCR and Sanger Sequencing
-
Viral DNA Extraction: Extract HBV DNA from 200 µL of patient serum or cell culture supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.
-
PCR Amplification:
-
Amplify a fragment of the HBV polymerase gene encompassing the YMDD motif using nested PCR for increased sensitivity and specificity.
-
First Round PCR Primers: (Example sequences)
-
Forward: 5'-TGGATGTGTCTGCGGCGTTT-3'
-
Reverse: 5'-GAAAGCCAAACAGTGGGGG-3'
-
-
Second Round (Nested) PCR Primers: (Example sequences)
-
Forward: 5'-TCGCTGGTATGGCTTTCGCT-3'
-
Reverse: 5'-AACAAAGGGACCCACCAAA-3'
-
-
PCR Conditions: Optimize annealing temperatures and cycle numbers for your specific primers and polymerase. A typical protocol would involve an initial denaturation at 95°C for 5 minutes, followed by 35-40 cycles of denaturation at 95°C for 30 seconds, annealing at 55-60°C for 30 seconds, and extension at 72°C for 1 minute, with a final extension at 72°C for 7 minutes.
-
-
PCR Product Purification: Purify the nested PCR product using a commercial PCR purification kit to remove primers, dNTPs, and polymerase.
-
Sanger Sequencing:
-
Perform cycle sequencing using the purified PCR product as a template and one of the nested PCR primers.
-
Analyze the sequencing reaction products on an automated DNA sequencer.
-
-
Sequence Analysis: Align the obtained sequence with a wild-type HBV reference sequence to identify mutations at codon 204 (YMDD motif) and codon 180.
Protocol 2: In Vitro Phenotypic Assay for Lamivudine Susceptibility
-
Cell Culture: Culture a human hepatoma cell line that supports HBV replication (e.g., HepG2.2.15 or Huh7 cells transfected with an HBV replicon).[18][19]
-
Drug Treatment:
-
Plate the cells in multi-well plates.
-
Treat the cells with serial dilutions of lamivudine (and other antiviral agents as controls). Include an untreated control.
-
-
Incubation: Incubate the cells for a defined period (e.g., 7-10 days), replacing the medium with fresh drug-containing medium every 2-3 days.
-
Quantification of HBV Replication:
-
Harvest the cell culture supernatant and extract the encapsidated viral DNA.
-
Quantify the amount of HBV DNA using quantitative real-time PCR (qPCR).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HBV replication for each drug concentration compared to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Compare the IC50 value of the test virus to that of a known wild-type HBV strain. A significant fold-change in IC50 indicates resistance.
-
Mandatory Visualizations
Caption: Emergence of lamivudine resistance in HBV.
Caption: Workflow for genotypic resistance testing.
Caption: Decision tree for lamivudine resistance rescue therapy.
References
- 1. Lamivudine resistance in hepatitis B: mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resistance to lamivudine therapy: is there more than meets the eye? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of YMDD mutation using mutant-specific primers in chronic hepatitis B patients before and after lamivudine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro Study of the Effects of Precore and Lamivudine-Resistant Mutations on Hepatitis B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment for hepatitis B in patients with drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Update on rescue therapies in patients with lamivudine-resistant chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Treatment for hepatitis B in patients with drug resistance - Tacke - Annals of Translational Medicine [atm.amegroups.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Antiviral Resistance and Hepatitis B Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lamivudine plus adefovir combination therapy for lamivudine resistance in hepatitis-B-related hepatocellular carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adefovir dipivoxil alone or in combination with lamivudine in patients with lamivudine-resistant chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Management of hepatitis B patients with antiviral resistance [natap.org]
- 16. Monitoring Drug Resistance in Chronic Hepatitis B Virus (HBV)-Infected Patients during Lamivudine Therapy: Evaluation of Performance of INNO-LiPA HBV DR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monitoring drug resistance in chronic hepatitis B virus (HBV)-infected patients during lamivudine therapy: evaluation of performance of INNO-LiPA HBV DR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro models for studying hepatitis B virus drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Lamivudine Triphosphate (3TC-TP) Measurement Protocols
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving consistent and reliable measurements of lamivudine triphosphate (3TC-TP), the active metabolite of the antiretroviral drug lamivudine.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of intracellular 3TC-TP, primarily using LC-MS/MS methods.
Question: Why am I observing low or no 3TC-TP signal in my samples?
Answer:
Several factors can contribute to a weak or absent 3TC-TP signal. Consider the following troubleshooting steps:
-
Inefficient Cell Lysis: Ensure complete cell lysis to release intracellular 3TC-TP. The use of 60-80% cold methanol is a common and effective method for peripheral blood mononuclear cells (PBMCs) and other cell lines.[1][2] Incomplete lysis will result in poor recovery.
-
Sample Degradation: 3TC-TP is susceptible to enzymatic degradation. It is crucial to keep samples on ice or at 4°C during processing and to store extracts at -80°C until analysis.[3] Repeated freeze-thaw cycles should be avoided.
-
Suboptimal Extraction: Solid-phase extraction (SPE) is often used to separate 3TC-TP from other cellular components and less phosphorylated forms of lamivudine.[1] Ensure the SPE cartridges are appropriate for anion exchange and that the elution buffers are correctly prepared.
-
Matrix Effects: Co-eluting endogenous compounds from the cell lysate can suppress the ionization of 3TC-TP in the mass spectrometer.[4] Diluting the sample or improving the chromatographic separation can help mitigate these effects.
-
Incorrect MS/MS Parameters: Verify that the mass spectrometer is set to the correct precursor and product ion masses for 3TC-TP and the internal standard. The instrument should be operated in negative ionization mode for optimal detection.[2]
Question: My results show high variability between replicate samples. What are the likely causes?
Answer:
High variability can stem from inconsistencies in sample handling and preparation. Key areas to investigate include:
-
Inaccurate Cell Counting: Precise cell numbers are critical for normalizing the final 3TC-TP concentration. Ensure accurate and consistent cell counting for each sample before lysis.
-
Inconsistent Extraction Recovery: The efficiency of the extraction process can vary between samples. The use of a stable isotope-labeled internal standard, such as ¹⁵N₃, ¹³C₂-lamivudine-TP, is highly recommended to correct for variability in extraction recovery and matrix effects.[1]
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes of internal standard or reagents, can introduce significant errors. Calibrate your pipettes regularly.
-
Sample Carryover: If a high concentration sample is followed by a low concentration sample, carryover in the autosampler or on the column can lead to artificially high results in the second sample. Implement a robust wash method for the autosampler needle and ensure adequate chromatographic separation.
Question: I am seeing unexpected peaks or a noisy baseline in my chromatogram. How can I resolve this?
Answer:
A noisy baseline or extraneous peaks can interfere with accurate quantification. Consider these potential solutions:
-
Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Contaminants can introduce noise and interfere with ionization.
-
Insufficient Sample Cleanup: If the sample extract is not sufficiently clean, endogenous cellular components can create a high background or appear as interfering peaks. Optimize the solid-phase extraction protocol to improve cleanup.
-
Column Degradation: Over time, HPLC columns can degrade, leading to poor peak shape and a noisy baseline. Flush the column according to the manufacturer's instructions or replace it if necessary.
-
System Contamination: Contamination in the LC-MS system can be a source of noise. Clean the ion source and run system suitability tests to ensure the instrument is performing optimally.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for quantifying intracellular 3TC-TP?
A1: The most widely used and sensitive method is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[2][5] This technique offers high selectivity and allows for the accurate measurement of low concentrations of 3TC-TP in complex biological matrices. Radioimmunoassays (RIAs) have also been developed but are less common now.
Q2: Why is it important to measure the intracellular concentration of 3TC-TP and not just the plasma concentration of lamivudine?
A2: Lamivudine is a prodrug that must be phosphorylated intracellularly to its active triphosphate form (3TC-TP) to exert its antiviral effect.[6] Plasma concentrations of lamivudine do not always correlate well with the intracellular 3TC-TP levels, which are directly responsible for inhibiting viral reverse transcriptase.[2] Therefore, measuring intracellular 3TC-TP provides a more accurate assessment of the drug's pharmacological activity.
Q3: What type of internal standard should be used for 3TC-TP quantification?
A3: A stable isotope-labeled internal standard, such as ¹⁵N₃, ¹³C₂-lamivudine-TP, is the gold standard.[1] This type of internal standard has nearly identical chemical and physical properties to 3TC-TP, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus providing the most accurate correction for experimental variability.
Q4: What are typical intracellular concentrations of 3TC-TP observed in clinical studies?
A4: Intracellular 3TC-TP concentrations can vary depending on the cell type, dosing regimen, and individual patient metabolism. In peripheral blood mononuclear cells (PBMCs) from patients receiving standard doses of lamivudine, concentrations are often in the range of femtomoles to low picomoles per million cells.[2][7]
Q5: How can I ensure the stability of 3TC-TP in my samples during collection and processing?
A5: To maintain the integrity of 3TC-TP, it is crucial to process samples quickly and at low temperatures to minimize enzymatic degradation by phosphatases. Blood samples should be collected in tubes containing an anticoagulant and processed promptly to isolate PBMCs. Cell pellets and extracts should be kept on ice or at 4°C throughout the procedure and stored at -80°C for long-term stability.[3]
Data Presentation
The following tables summarize quantitative data for intracellular 3TC-TP concentrations from published studies, providing a reference for expected values in different experimental settings.
Table 1: Intracellular 3TC-TP Concentrations in Peripheral Blood Mononuclear Cells (PBMCs) from Healthy Volunteers
| Lamivudine Dose | Pharmacokinetic Parameter | Geometric Mean (90% CI) (pmol/10⁶ cells) | Reference |
| 300 mg once daily | Cmax | 4.10 (3.59 to 4.69) | [2][7] |
| 300 mg once daily | C₂₄ | 1.49 (1.19 to 1.86) | [2][7] |
| 150 mg once daily | Cmax | 2.95 (2.47 to 3.51) | [2][7] |
| 150 mg once daily | C₂₄ | 1.23 (1.00 to 1.52) | [2][7] |
Table 2: Intracellular 3TC-TP Area Under the Curve (AUC) in PBMCs from Healthy Volunteers
| Lamivudine Dose | Pharmacokinetic Parameter | Geometric Mean (90% CI) (pmol·h/10⁶ cells) | Reference |
| 300 mg once daily | AUC₀₋₂₄ | 59.5 (51.8 to 68.3) | [2][7] |
| 150 mg once daily | AUC₀₋₂₄ | 44.0 (38.0 to 51.0) | [2][7] |
Table 3: Intracellular 3TC-TP Concentrations in HepG2 Cells
| Lamivudine Concentration | Incubation Time | Intracellular 3TC-TP (pmol/10⁶ cells) | Reference |
| 1 µM | 24 hours | ~0.12 - 2.83 (calculated from original data) | [3] |
Experimental Protocols
This section provides a detailed methodology for the quantification of intracellular 3TC-TP in PBMCs using LC-MS/MS, based on established protocols.
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Dilute the blood with an equal volume of phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets, leaving the mononuclear cell layer undisturbed at the interface.
-
Collect the mononuclear cell layer and transfer to a new tube.
-
Wash the cells twice with PBS, centrifuging at 200 x g for 10 minutes for each wash.
-
After the final wash, resuspend the cell pellet in a small volume of PBS and perform a cell count using a hemocytometer or automated cell counter.
2. Intracellular 3TC-TP Extraction
-
Aliquot a known number of cells (e.g., 2 x 10⁶ cells) into a microcentrifuge tube.
-
Centrifuge at 200 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully remove the supernatant.
-
Add 1 mL of ice-cold 70% methanol to the cell pellet to lyse the cells and precipitate proteins.[2]
-
Vortex the sample vigorously for 1 minute.
-
Incubate on ice for 30 minutes or overnight at -20°C to ensure complete protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the cellular debris.
-
Carefully transfer the supernatant, which contains the 3TC-TP, to a new tube. This extract can be stored at -80°C until analysis.
3. Sample Analysis by LC-MS/MS
-
Chromatography:
-
Use a reversed-phase C18 column.
-
Employ an ion-pair mobile phase system. For example, Mobile Phase A could be an aqueous buffer like ammonium bicarbonate, and Mobile Phase B could be methanol.[5]
-
Run a gradient elution to separate 3TC-TP from other cellular components.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode.
-
Use multiple reaction monitoring (MRM) for quantification.
-
Set the specific precursor-to-product ion transitions for 3TC-TP and the internal standard.
-
Visualizations
The diagrams below illustrate key pathways and workflows related to 3TC-TP measurement.
References
- 1. Equivalent Steady-State Pharmacokinetics of Lamivudine in Plasma and this compound within Cells following Administration of Lamivudine at 300 Milligrams Once Daily and 150 Milligrams Twice Daily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Lamivudine and Lamivudine-Triphosphate after Administration of 300 Milligrams and 150 Milligrams Once Daily to Healthy Volunteers: Results of the ENCORE 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The intracellular activation of lamivudine (3TC) and determination of 2′-deoxycytidine-5′-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Quantification of Intracellular Lamivudine and Abacavir Triphosphate Metabolites by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Validation & Comparative
A Comparative Analysis of the Intracellular Pharmacokinetics of Lamivudine-Triphosphate (3TC-TP) and Emtricitabine-Triphosphate (FTC-TP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the intracellular pharmacokinetics of the active triphosphate forms of two widely used nucleoside reverse transcriptase inhibitors (NRTIs), lamivudine (3TC) and emtricitabine (FTC). Understanding the intracellular behavior of their active moieties, 3TC-triphosphate (3TC-TP) and FTC-triphosphate (FTC-TP), is crucial for optimizing antiretroviral therapies. This comparison is supported by experimental data, detailed methodologies, and visual representations of key processes.
Intracellular Pharmacokinetic Data
The following table summarizes key intracellular pharmacokinetic parameters for 3TC-TP and FTC-TP in peripheral blood mononuclear cells (PBMCs). It is important to note that the data for 3TC-TP and FTC-TP are derived from separate studies and are not from a head-to-head comparative trial. Therefore, direct comparisons should be made with caution.
| Parameter | 3TC-TP | FTC-TP | Reference |
| Intracellular Half-life (t½) | 18.4 hours | >39 hours | [1][2] |
| Cmax (pmol/10⁶ cells) | 4.10 (3.59 to 4.69) | Not directly reported in a comparable study | [3] |
| AUC₂₄ (pmol·h/10⁶ cells) | 59.5 (51.8 to 68.3) | Not directly reported in a comparable study | [3] |
| Median Concentration (fmol/10⁶ cells) | Not reported in this format | 6660 (5650-10000) | [4] |
Key Observations:
-
Intracellular Half-life: FTC-TP exhibits a significantly longer intracellular half-life compared to 3TC-TP.[1][2] This prolonged persistence within the target cells could contribute to a more sustained antiviral effect and may offer a greater margin of forgiveness for missed doses.
-
Intracellular Concentrations: While a direct comparison of Cmax and AUC is challenging due to the lack of head-to-head studies, the available data suggests that FTC achieves high intracellular concentrations.[4] One study reported median FTC-TP concentrations in PBMCs of 6660 fmol/10⁶ cells.[4] For 3TC-TP, a study administering a 300 mg once-daily dose reported a geometric mean Cmax of 4.10 pmol/10⁶ cells and an AUC₂₄ of 59.5 pmol·h/10⁶ cells.[3]
-
Incorporation Efficiency: Mechanistic studies have shown that FTC-TP is incorporated more efficiently by HIV-1 reverse transcriptase than 3TC-TP, which may contribute to its higher in vitro potency.[5]
Intracellular Phosphorylation Pathway
Both lamivudine and emtricitabine are prodrugs that must be anabolized by intracellular host cell kinases to their active triphosphate forms. This three-step phosphorylation process is essential for their antiviral activity.
Caption: Intracellular phosphorylation of 3TC and FTC.
Experimental Protocols
The quantification of intracellular 3TC-TP and FTC-TP is a complex process that requires sensitive and specific analytical methods, typically high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Experimental Workflow for Intracellular Triphosphate Quantification
Caption: Workflow for intracellular triphosphate analysis.
Detailed Methodologies:
-
PBMC Isolation:
-
Whole blood samples are collected in tubes containing an anticoagulant (e.g., EDTA).
-
Peripheral blood mononuclear cells (PBMCs) are isolated using density gradient centrifugation, typically with Ficoll-Paque.
-
The isolated PBMC layer is carefully collected, washed with phosphate-buffered saline (PBS) to remove platelets and plasma components, and counted.
-
-
Intracellular Triphosphate Extraction:
-
A known number of PBMCs are pelleted by centrifugation.
-
The cell pellet is lysed, and proteins are precipitated by adding a cold organic solvent, such as 70% methanol.
-
The mixture is vortexed and centrifuged at a high speed to pellet the cellular debris.
-
The supernatant containing the intracellular triphosphates is carefully collected.
-
-
LC-MS/MS Quantification:
-
The extracted sample is injected into an HPLC system for chromatographic separation. A suitable column, such as an anion-exchange or a porous graphitic carbon column, is used to separate the triphosphate analytes from other cellular components.
-
The separated analytes are then introduced into a tandem mass spectrometer for detection and quantification.
-
Multiple reaction monitoring (MRM) is typically used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for 3TC-TP and FTC-TP, as well as for an internal standard.[4]
-
Calibration curves are generated using standards of known concentrations to quantify the amount of 3TC-TP and FTC-TP in the samples. The results are then normalized to the number of cells used in the extraction.
-
Conclusion
The available data indicates that FTC-TP has a more favorable intracellular pharmacokinetic profile than 3TC-TP, primarily due to its significantly longer intracellular half-life. This suggests that FTC may provide a more sustained intracellular concentration of the active drug, which could be advantageous in clinical settings. However, the lack of direct head-to-head comparative studies for all key pharmacokinetic parameters necessitates further research for a complete and definitive comparison. The methodologies outlined in this guide provide a framework for conducting such studies to further elucidate the intracellular behavior of these critical antiretroviral agents.
References
- 1. Equivalent Steady-State Pharmacokinetics of Lamivudine in Plasma and Lamivudine Triphosphate within Cells following Administration of Lamivudine at 300 Milligrams Once Daily and 150 Milligrams Twice Daily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FTC studies at EACS: reduced incidence of M184V compared to 3TC; side effect profile in clinical practice | HIV i-Base [i-base.info]
- 3. Pharmacokinetics of Lamivudine and Lamivudine-Triphosphate after Administration of 300 Milligrams and 150 Milligrams Once Daily to Healthy Volunteers: Results of the ENCORE 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tenofovir Diphosphate and Emtricitabine Triphosphate Concentrations in Blood Cells Compared with Isolated Peripheral Blood Mononuclear Cells: A New Measure of Antiretroviral Adherence? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic studies show that (-)-FTC-TP is a better inhibitor of HIV-1 reverse transcriptase than 3TC-TP - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Validated Analytical Methods for Lamivudine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantification of lamivudine triphosphate (3TC-TP), the active intracellular metabolite of the antiretroviral drug lamivudine. The objective is to offer a comprehensive resource for selecting the most appropriate analytical technique based on experimental needs, sample matrix, and available instrumentation. The information presented is compiled from peer-reviewed scientific literature.
Methodology Comparison
The primary analytical technique for the sensitive and specific quantification of intracellular 3TC-TP is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This is due to the low intracellular concentrations of the analyte and the complexity of the biological matrices.[2] While Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common method for the parent drug, lamivudine, it generally lacks the sensitivity required for its triphosphate metabolite.[4][5][6][7][8]
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for 3TC-TP quantification.
Table 1: Comparison of LC-MS/MS Methodologies for this compound Quantification
| Parameter | Method 1: Simultaneous Assay in Dried Blood Spots (DBS)[1][3] | Method 2: Simultaneous Assay in Mouse Blood and Tissues[2] | Method 3: Simultaneous Assay in Human PBMCs[9][10] |
| Instrumentation | AB Sciex API-5000 triple quadrupole mass spectrometer | Waters Xevo TQ-XS triple quadrupole mass spectrometer | LC-MS/MS (model not specified) |
| Chromatography | Anion exchange chromatography (Thermo Biobasic AX 5µm column) | Anion-exchange (BioBasic-AX) or Reversed-Phase (CSH C18) | Anion exchange solid phase extraction and LC-MS/MS |
| Sample Matrix | Dried Blood Spots (DBS) | Mouse Peripheral Blood Mononuclear Cells (PBMCs), spleen, lymph nodes, liver cells | Human Peripheral Blood Mononuclear Cells (PBMCs) |
| Linearity Range | 100–25,000 fmol/sample | 10–100,000 pg/ml (corresponds to 2.1–21,322 fmol/10^6 cells) | 2.5-250 pg/µl (corresponds to 0.1-11.0 pmol per million cells) |
| Correlation Coefficient (R²) | >0.996 | Not explicitly stated, but linearity is confirmed | Not explicitly stated |
| Inter-assay Accuracy (%bias) | within ±3.0% | < 15% | Not explicitly stated |
| Inter-assay Precision (%CV) | ≤9.8% | < 15% | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 100 fmol/sample | 10 pg/ml (2.1 fmol/10^6 cells) | 2.5 pg/µl (0.1 pmol per million cells) |
| Internal Standard | Isotopically labeled 13C5-TFVdp | Emtricitabine triphosphate (FTC-TP) | Not explicitly stated |
| Extraction Method | Protein precipitation/liquid-liquid extraction | Anion-exchange solid phase extraction (SPE) | Anion exchange solid phase extraction |
Experimental Protocols
Below are detailed experimental protocols for the key methods cited in this guide.
Protocol 1: LC-MS/MS Assay for 3TC-TP in Dried Blood Spots[1][3]
This method allows for the simultaneous quantification of tenofovir diphosphate (TFV-DP), emtricitabine triphosphate (FTC-TP), and this compound (3TC-TP).
1. Sample Preparation:
-
A single 3-mm DBS punch is obtained from a Whatman 903 Protein Saver card.
-
The punch is placed in a 1.5mL microcentrifuge tube.
-
A simple protein precipitation and liquid-liquid extraction is performed.
-
An isotopically labeled internal standard (¹³C₅-TFVdp) is added.
2. Chromatographic Conditions:
-
LC System: Not specified.
-
Column: Thermo Biobasic AX 5µm anion exchange column.
-
Mobile Phase: Not detailed.
-
Flow Rate: Not specified.
-
Total Run Time: 8 minutes.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: AB Sciex API-5000 triple quadrupole.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
4. Validation Parameters:
-
Calibration Standards: Prepared by spiking drug-free whole blood with known concentrations of analytes.
-
Linearity: Established over the range of 100–25,000 fmol/sample.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.
Protocol 2: LC-MS/MS Assay for 3TC-TP in Mouse PBMCs[2]
This method was developed for the simultaneous quantification of 3TC-TP and abacavir triphosphate (CBV-TP) in mouse blood and tissues.
1. Sample Preparation (Indirect Method):
-
Anion-exchange solid phase extraction (SPE) is used to separate the mono-, di-, and triphosphate metabolites.
-
The triphosphate fraction is then dephosphorylated to the parent nucleoside (lamivudine).
-
The resulting lamivudine is quantified.
2. Chromatographic Conditions (for dephosphorylated samples):
-
LC System: Waters ACQUITY ultra-performance liquid chromatography (UPLC) system.
-
Column: ACQUITY UPLC CSH C18 column (2.1×100 mm, 1.7µm).
-
Mobile Phase A: Ammonium bicarbonate (pH 7, 7.5 mM).
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.25 ml/min.
-
Total Run Time: 13 minutes.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Waters Xevo TQ-XS triple quadrupole with an ESI source.
-
Ionization Mode: Not specified.
-
Detection: MRM.
4. Validation Parameters:
-
Calibration Curves: Linear over the range of 10–100,000 pg/ml for 3TC-TP.
-
Accuracy and Precision: Less than 15% for all QC samples.
-
Extraction Recovery: > 65% for 3TC-TP.
Visualizations
Experimental Workflow for this compound Analytical Method Validation
Caption: Workflow for validating an analytical method for this compound.
Signaling Pathway: Intracellular Activation of Lamivudine
Caption: Intracellular phosphorylation pathway of lamivudine to its active triphosphate form.
References
- 1. Validation of an LC-MS/MS Assay to Simultaneously Monitor the Intracellular Active Metabolites of Tenofovir, Emtricitabine, and Lamivudine in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of Intracellular Lamivudine and Abacavir Triphosphate Metabolites by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS assay to simultaneously monitor the intracellular active metabolites of tenofovir, emtricitabine, and lamivudine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. pharmatutor.org [pharmatutor.org]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japer.in [japer.in]
- 9. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Lamivudine Triphosphate (3TC-TP): LC-MS/MS vs. Radioimmunoassay
For researchers, scientists, and drug development professionals, the accurate quantification of intracellular drug metabolites is paramount for pharmacokinetic and pharmacodynamic studies. This guide provides a detailed comparison of two common analytical methods for measuring lamivudine triphosphate (3TC-TP), the active anabolite of the antiretroviral drug lamivudine: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Radioimmunoassay (RIA).
Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI) that requires intracellular phosphorylation to its active triphosphate form, 3TC-TP, to exert its antiviral effect.[1][2] The concentration of 3TC-TP within peripheral blood mononuclear cells (PBMCs) is a critical biomarker for assessing the efficacy of lamivudine treatment. Therefore, the choice of a robust and reliable quantification method is a crucial consideration in clinical and research settings.
Intracellular Activation of Lamivudine
Lamivudine (3TC) enters the cell and undergoes a three-step phosphorylation process to become the pharmacologically active 3TC-TP.[3] This process is initiated by deoxycytidine kinase, which converts 3TC to its monophosphate form (3TC-MP). Subsequently, 3TC-MP is converted to the diphosphate form (3TC-DP), and finally to 3TC-TP.[3] 3TC-TP acts as a competitive inhibitor of reverse transcriptase and leads to the termination of viral DNA chain elongation.[3][4]
Caption: Intracellular metabolic activation of lamivudine.
Comparative Analysis of Analytical Methods
While both LC-MS/MS and RIA can be employed for the quantification of 3TC-TP, they differ significantly in their principles, performance characteristics, and workflow. The following table summarizes key performance parameters for each method based on published literature.
| Parameter | LC-MS/MS | Radioimmunoassay (RIA) |
| Lower Limit of Quantification (LLOQ) | 6.9 ng/mL[5] | 0.195 ng/mL (0.212 pmol/10^6 cells)[6][7] |
| Linearity Range | 6.9 to 5,137 ng/mL[5] | Not explicitly stated, but assay is sensitive[6][7] |
| Precision (%CV) | Within-day: 3.0-9.0% (dNTPs)[8] Between-day: 3.0-11.0% (dNTPs)[8] | < 21%[6][7] |
| Accuracy (% Deviation) | 93.0-119.0% (dNTPs)[8] | Not explicitly stated |
| Specificity | High, based on mass-to-charge ratio | Dependent on antibody cross-reactivity (<0.016% with other nucleoside analogs)[6][7] |
| Throughput | Higher, amenable to automation | Lower, involves multiple incubation steps |
| Sample Volume | Requires ~2 x 10^6 cells[5] | Requires ~4 x 10^6 cells[6][7] |
| Cost & Complexity | Higher initial instrument cost, requires specialized expertise | Lower instrument cost, but involves handling of radioactive materials |
Experimental Protocols
LC-MS/MS Method for 3TC-TP Quantification
The LC-MS/MS method offers high selectivity and sensitivity for the quantification of 3TC-TP. A typical workflow involves the following steps:
-
Sample Preparation:
-
Isolation of PBMCs from whole blood using density gradient centrifugation.
-
Cell lysis using a solution of 70% methanol.[5]
-
Addition of an internal standard (e.g., a stable isotope-labeled 3TC-TP) to correct for matrix effects and variations in sample processing.
-
Protein precipitation and centrifugation to remove cellular debris.
-
-
Chromatographic Separation:
-
The supernatant containing 3TC-TP is injected into a high-performance liquid chromatography (HPLC) system.
-
Separation is typically achieved on a reversed-phase C18 column with a mobile phase gradient.[5]
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
Quantification is performed using multiple reaction monitoring (MRM) in positive ionization mode. Specific precursor-to-product ion transitions for 3TC-TP and the internal standard are monitored for selective and sensitive detection.[5]
-
Radioimmunoassay (RIA) for 3TC-TP Quantification
RIA is a highly sensitive immunoassay technique that relies on the competition between unlabeled antigen (3TC-TP in the sample) and a radiolabeled antigen for a limited number of antibody binding sites.
-
Sample Preparation:
-
Immunoassay:
-
The dephosphorylated sample (containing 3TC) is incubated with a specific anti-3TC antibody and a known amount of radiolabeled 3TC (e.g., [³H]3TC).[7]
-
During incubation, the unlabeled 3TC from the sample and the radiolabeled 3TC compete for binding to the anti-3TC antibody.
-
-
Separation and Detection:
-
The antibody-bound 3TC is separated from the free 3TC.
-
The radioactivity of the antibody-bound fraction is measured using a scintillation counter.
-
The concentration of 3TC in the original sample is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of unlabeled 3TC.
-
Cross-Validation Workflow
A cross-validation study is essential to ensure that two different analytical methods provide comparable results. The following diagram illustrates a logical workflow for a cross-validation between LC-MS/MS and RIA for 3TC-TP quantification.
Caption: A logical workflow for cross-validating analytical methods.
Conclusion
Both LC-MS/MS and RIA are powerful techniques for the quantification of intracellular 3TC-TP. The choice between the two methods will depend on the specific requirements of the study, including the desired level of sensitivity and specificity, sample throughput, available equipment, and expertise.
-
LC-MS/MS is generally considered the gold standard due to its high specificity, which minimizes the risk of cross-reactivity, and its suitability for high-throughput analysis. However, it requires a significant initial investment in instrumentation and skilled personnel.
-
RIA offers excellent sensitivity and can be a more cost-effective option if a mass spectrometer is not available. The main drawbacks are the reliance on the specificity of the antibody, the handling of radioactive materials, and a generally lower throughput compared to LC-MS/MS.
For drug development and clinical pharmacokinetic studies where accuracy and specificity are paramount, LC-MS/MS is often the preferred method. However, for specific research applications where high sensitivity is the primary concern and resources are limited, RIA remains a viable and valuable tool. A thorough cross-validation is recommended when transitioning between methods or when comparing data from studies that have used different analytical techniques.
References
- 1. The intracellular activation of lamivudine (3TC) and determination of 2′-deoxycytidine-5′-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Lamivudine and Lamivudine-Triphosphate after Administration of 300 Milligrams and 150 Milligrams Once Daily to Healthy Volunteers: Results of the ENCORE 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a new cartridge radioimmunoassay for determination of intracellular levels of this compound in the peripheral blood mononuclear cells of human immunodeficiency virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a New Cartridge Radioimmunoassay for Determination of Intracellular Levels of this compound in the Peripheral Blood Mononuclear Cells of Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Lamivudine Triphosphate and Zidovudine Triphosphate in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamivudine (3TC) and zidovudine (AZT) are nucleoside reverse transcriptase inhibitors (NRTIs) that have long been a cornerstone of combination antiretroviral therapy for HIV-1 infection. Both are prodrugs that must be intracellularly phosphorylated to their active triphosphate forms, lamivudine triphosphate (3TC-TP) and zidovudine triphosphate (ZDV-TP), respectively. These active metabolites act as competitive inhibitors of HIV-1 reverse transcriptase (RT) and terminate the nascent DNA chain, thus halting viral replication. This guide provides a detailed comparison of this compound and zidovudine triphosphate, focusing on their biochemical properties, synergistic interactions, and resistance profiles when used in combination.
Mechanism of Action
Both 3TC-TP and ZDV-TP function as chain terminators during the process of reverse transcription. They are analogs of the natural deoxynucleoside triphosphates (dNTPs), with 3TC-TP mimicking deoxycytidine triphosphate (dCTP) and ZDV-TP mimicking deoxythymidine triphosphate (dTTP). Their incorporation into the growing viral DNA chain by HIV-1 RT prevents the addition of the next nucleotide due to the absence of a 3'-hydroxyl group, leading to premature chain termination.[1]
The combination of lamivudine and zidovudine has demonstrated synergistic antiretroviral activity in vitro.[2] This synergy is attributed to their distinct resistance profiles and complementary mechanisms of action at the molecular level.
Data Presentation
Biochemical and Pharmacokinetic Properties
| Property | This compound (3TC-TP) | Zidovudine Triphosphate (ZDV-TP) | Reference(s) |
| Natural Nucleotide Analog | Deoxycytidine triphosphate (dCTP) | Deoxythymidine triphosphate (dTTP) | [1] |
| Intracellular Half-life | Approximately 22 hours | Approximately 7 hours | [3] |
| Typical Intracellular Concentration (in PBMCs) | 3,000 to 12,000 fmol/million cells | 30 to 150 fmol/million cells | [3] |
Inhibitory Activity Against HIV-1 Reverse Transcriptase
| Parameter | This compound (3TC-TP) | Zidovudine Triphosphate (ZDV-TP) | Reference(s) |
| IC50 (Wild-Type HIV-1 RT) | 554 fmol/10⁶ cells | 269 fmol/10⁶ cells | [4] |
| In vitro EC50 (Parent Drug vs. HIV-1) | ~1 µM | ~0.01 µM | [3] |
Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell types used.
Resistance Profile
| Mutation | Effect on Lamivudine | Effect on Zidovudine | Reference(s) |
| M184V | High-level resistance | Increased susceptibility (resensitization) | [2][5][6] |
| Thymidine Analog Mutations (TAMs) (e.g., M41L, L210W, T215Y) | Generally susceptible | High-level resistance | [2][5] |
The M184V mutation, which confers high-level resistance to lamivudine, paradoxically increases the susceptibility of HIV-1 to zidovudine.[6] This occurs because the M184V mutation reduces the ability of the reverse transcriptase to excise ZDV-monophosphate from the terminated DNA chain.[6] Conversely, the presence of TAMs, which confer resistance to zidovudine, does not significantly affect lamivudine's activity. This reciprocal relationship is a key factor in the synergistic effect of the combination therapy.
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a standard method for determining the inhibitory activity of nucleoside triphosphate analogs against HIV-1 RT.
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (radiolabeled thymidine triphosphate)
-
This compound and Zidovudine triphosphate
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor (3TC-TP or ZDV-TP) in the reaction buffer.
-
In a microcentrifuge tube, combine the reaction buffer, poly(rA)-oligo(dT) template-primer, and [³H]-dTTP.
-
Add the diluted inhibitor to the respective tubes. A control tube with no inhibitor should be included.
-
Initiate the reaction by adding a known amount of purified HIV-1 RT to each tube.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a solution of cold trichloroacetic acid (TCA) to precipitate the newly synthesized DNA.
-
Collect the precipitated DNA on a filter membrane and wash thoroughly with TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Place the filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in the inhibitor-treated samples to the control. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Quantification of Synergy using the Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach to quantify the interaction between two or more drugs. It is based on the median-effect principle and calculates a Combination Index (CI).
Principle:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Procedure:
-
Dose-Response Curves: Determine the dose-response curves for each drug (lamivudine and zidovudine) individually in a relevant cell-based HIV-1 replication assay (e.g., p24 antigen assay). This involves exposing infected cells to a range of concentrations of each drug and measuring the inhibition of viral replication.
-
Combination Experiments: Perform the same assay with the two drugs in combination at a constant ratio (e.g., based on their individual IC50 values).
-
Data Analysis: Use software like CompuSyn to analyze the data. The software will generate the median-effect plot for each drug and for the combination.
-
Combination Index Calculation: The software calculates the CI value at different effect levels (e.g., 50%, 75%, 90% inhibition) based on the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that inhibit x%, and (Dx)₁ and (Dx)₂ are the concentrations of each drug alone that inhibit x%.
-
Interpretation: A CI value consistently less than 1 across various effect levels indicates a synergistic interaction between lamivudine and zidovudine.
Mandatory Visualization
Caption: Intracellular phosphorylation pathways of lamivudine and zidovudine.
Caption: Experimental workflow for determining drug synergy.
Conclusion
The combination of lamivudine and zidovudine provides a potent and synergistic anti-HIV-1 effect. This is largely due to the complementary resistance profiles of their active triphosphate metabolites. While the M184V mutation confers high-level resistance to lamivudine, it restores susceptibility to zidovudine in viruses that have developed thymidine analog mutations. This reciprocal relationship highlights the importance of combination therapy in overcoming drug resistance and achieving durable viral suppression. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of these and other antiretroviral agents.
References
- 1. Impact of the M184V Resistance Mutation on Virological Efficacy and Durability of Lamivudine-Based Dual Antiretroviral Regimens as Maintenance Therapy in Individuals With Suppressed HIV-1 RNA: A Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple Effects of the M184V Resistance Mutation in the Reverse Transcriptase of Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zidovudine and Lamivudine for HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Modeling of Lamivudine and Zidovudine Triphosphates Predicts Differential Pharmacokinetics in Seminal Mononuclear Cells and Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M184V is associated with decreased development of TAMs | HIV i-Base [i-base.info]
- 6. The M184V mutation reduces the selective excision of zidovudine 5'-monophosphate (AZTMP) by the reverse transcriptase of human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Lamivudine Triphosphate's Inhibitory Potency (IC50)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory concentration (IC50) of lamivudine triphosphate (3TC-TP), the active metabolite of the antiretroviral drug lamivudine. The data presented herein is intended to assist researchers and drug development professionals in evaluating the efficacy and selectivity of this compound against its primary targets, the reverse transcriptases (RT) of Human Immunodeficiency Virus Type 1 (HIV-1) and Hepatitis B Virus (HBV), as well as its off-target effects on human DNA polymerases.
Mechanism of Action
Lamivudine is a nucleoside analogue that, once inside the cell, is phosphorylated by cellular kinases to its active triphosphate form, this compound (3TC-TP).[1][2] 3TC-TP acts as a competitive inhibitor of the viral polymerase and is incorporated into the nascent viral DNA chain.[3] Due to the absence of a 3'-hydroxyl group, the incorporation of 3TC-TP results in chain termination, thereby halting viral DNA synthesis.[3]
Inhibitory Potency Against Viral Polymerases
The following table summarizes the IC50 and inhibition constant (Ki) values of this compound against HIV-1 reverse transcriptase and HBV polymerase. For comparison, data for other clinically relevant nucleoside reverse transcriptase inhibitors (NRTIs) are also included.
| Compound (Active Triphosphate Form) | Target Enzyme | IC50 / Ki (µM) | Notes |
| Lamivudine-TP (3TC-TP) | HIV-1 RT (Wild-Type) | 0.316 (IC50) [4] | Potent inhibitor. |
| Lamivudine-TP (3TC-TP) | HIV-1 RT (M184V mutant) | >100 (IC50) | High-level resistance. |
| Lamivudine-TP (3TC-TP) | HBV Polymerase (Wild-Type) | ~0.1 (IC50) [5] | Effective against HBV. |
| Lamivudine-TP (3TC-TP) | HBV Polymerase (L528M/M552V) | Significantly increased | Resistance mutations.[6] |
| Emtricitabine-TP (FTC-TP) | HIV-1 RT (Wild-Type) | Similar to 3TC-TP | Structurally similar to lamivudine. |
| Zidovudine-TP (AZT-TP) | HIV-1 RT (Wild-Type) | 0.03 - 0.1 | Potent inhibitor. |
| Tenofovir-DP (TDF-DP) | HIV-1 RT (Wild-Type) | 0.1 - 0.5 | Potent inhibitor. |
| Adefovir-DP | HBV Polymerase (Wild-Type) | 0.01 - 0.1 | Potent against HBV. |
| Adefovir-DP | HBV Polymerase (Lamivudine-Resistant) | Active | Maintains activity against 3TC-resistant strains.[6] |
Selectivity Profile: Inhibition of Human DNA Polymerases
A critical aspect of any antiviral agent is its selectivity for the viral target over host cellular enzymes. The following table presents the inhibition constants (Ki) of this compound against human DNA polymerases, providing insight into its potential for cellular toxicity.
| Compound (Active Triphosphate Form) | Host Enzyme | Ki (µM) | Selectivity (Ki Human Pol / Ki HIV-1 RT) |
| Lamivudine-TP (3TC-TP) | DNA Polymerase α | >10 [1] | >31 |
| Lamivudine-TP (3TC-TP) | DNA Polymerase β | >10 [1] | >31 |
| Lamivudine-TP (3TC-TP) | DNA Polymerase γ (Mitochondrial) | 10 - 16 [1] | 31 - 50 |
| Zidovudine-TP (AZT-TP) | DNA Polymerase γ (Mitochondrial) | ~0.1 | ~1 |
As an L-enantiomer, lamivudine is not a preferred substrate for human polymerases, which contributes to its favorable safety profile.[2] The triphosphate metabolite of lamivudine weakly inhibits mammalian DNA polymerase α and β, and to a slightly greater extent, mitochondrial DNA polymerase γ.[2] The higher Ki values for human DNA polymerases compared to HIV-1 RT indicate a favorable selectivity profile for this compound.
Experimental Protocols
Determination of IC50 for this compound against HIV-1 Reverse Transcriptase (Enzymatic Assay)
This protocol outlines a typical enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of this compound against purified HIV-1 reverse transcriptase.
1. Materials:
- Purified recombinant HIV-1 Reverse Transcriptase (RT)
- This compound (3TC-TP) of known concentration
- Poly(rA) template
- Oligo(dT) primer
- [³H]-dTTP (radiolabeled deoxythymidine triphosphate)
- Unlabeled dTTP
- Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 10 mM MgCl₂, 1 mM DTT)
- 96-well microplates
- Glass fiber filters
- Scintillation fluid and counter
2. Experimental Workflow:
3. Procedure:
- Prepare Serial Dilutions: Prepare a series of concentrations of this compound in the reaction buffer.
- Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the poly(rA) template, oligo(dT) primer, [³H]-dTTP, and unlabeled dTTP in the reaction buffer.
- Add Inhibitor: Add the serially diluted this compound to the respective wells. Include control wells with no inhibitor.
- Initiate Reaction: Add a standardized amount of purified HIV-1 RT to each well to start the reaction.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for DNA synthesis.
- Stop Reaction: Terminate the reaction by adding a stop solution (e.g., cold trichloroacetic acid).
- Filtration: Transfer the reaction mixtures to glass fiber filters to capture the newly synthesized, radiolabeled DNA.
- Washing: Wash the filters to remove unincorporated [³H]-dTTP.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of inhibition of RT activity against the logarithm of the this compound concentration. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Conclusion
This guide provides a comparative assessment of the inhibitory potency of this compound. The data clearly demonstrates its high efficacy against both HIV-1 reverse transcriptase and HBV polymerase, particularly the wild-type enzymes. Furthermore, the selectivity of this compound for viral polymerases over human DNA polymerases underscores its favorable safety profile, a key consideration in the development and clinical use of antiviral therapies. The provided experimental protocol offers a foundational method for researchers to independently assess the inhibitory characteristics of this compound and other nucleoside analogues.
References
- 1. The intracellular phosphorylation of (-)-2'-deoxy-3'-thiacytidine (3TC) and the incorporation of 3TC 5'-monophosphate into DNA by HIV-1 reverse transcriptase and human DNA polymerase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Profound suppression of hepatitis B virus replication with lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic Hepatitis B Treatment Strategies Using Polymerase Inhibitor-Based Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Susceptibility of lamivudine-resistant hepatitis B virus to other reverse transcriptase inhibitors [jci.org]
Lamivudine Triphosphate's Efficacy Against HIV: A Comparative Analysis of Wild-Type vs. M184V Mutant Strains
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative activity of lamivudine triphosphate against wild-type Human Immunodeficiency Virus (HIV) and its M184V mutant counterpart. This document provides a detailed overview of the inhibitory effects, supported by quantitative experimental data, and outlines the methodologies for key experiments.
Lamivudine, a cornerstone of antiretroviral therapy, undergoes intracellular phosphorylation to its active form, this compound (3TC-TP).[1][][3][4][5] This active metabolite acts as a competitive inhibitor of HIV's reverse transcriptase (RT), a critical enzyme for viral replication.[3][4] By incorporating into the growing viral DNA chain, 3TC-TP causes premature chain termination due to the absence of a 3'-hydroxyl group, effectively halting viral DNA synthesis.[4] However, the emergence of drug-resistant mutations, most notably the M184V substitution in the reverse transcriptase enzyme, significantly compromises the efficacy of lamivudine.[1][6] This guide provides a detailed comparison of this compound's activity against both wild-type (WT) and M184V mutant HIV, presenting key quantitative data and experimental protocols to inform further research and drug development efforts.
Quantitative Comparison of Inhibitory Activity
The M184V mutation confers a significant level of resistance to lamivudine. This is quantitatively demonstrated by the substantial increase in the 50% inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound for the mutant reverse transcriptase compared to the wild-type enzyme.
| Parameter | Wild-Type HIV | M184V Mutant HIV | Fold Change in Resistance | Reference |
| IC50 (Cell-Free RT Assay) | Varies by assay conditions | 50-fold increase | ~50 | [7] |
| IC50 (Cell-Based Assay) | Varies by cell type | 100 to 1,000-fold increase | 100 - 1,000 | [8] |
| In Vitro Susceptibility | Susceptible | ~100-fold reduced susceptibility | ~100 | [7] |
| dCTP vs. 3TC-TP Incorporation | - | 20 to 100-fold preferential incorporation of dCTP | 20 - 100 | [9] |
Mechanism of Action and Resistance
The antiviral activity of lamivudine is initiated by its conversion to this compound by host cell kinases. 3TC-TP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the viral DNA by the HIV reverse transcriptase. Once incorporated, it terminates the elongation of the DNA chain.
The M184V mutation in the reverse transcriptase enzyme alters the three-dimensional structure of the dNTP binding site. This change sterically hinders the binding of this compound, thereby reducing its incorporation into the viral DNA. While the mutant enzyme's affinity for the natural substrate, dCTP, is largely unaffected, its reduced affinity for 3TC-TP leads to a high level of resistance.
Caption: Mechanism of this compound action and M184V resistance.
Experimental Protocols
HIV Reverse Transcriptase Inhibition Assay (Cell-Free)
This assay measures the ability of this compound to inhibit the enzymatic activity of purified recombinant HIV reverse transcriptase (wild-type or M184V mutant).
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase (WT and M184V)
-
This compound (3TC-TP)
-
Deoxynucleotide triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP)
-
Poly(A)/oligo(dT) template/primer
-
[³H]-dTTP or other labeled nucleotide
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, poly(A)/oligo(dT) template/primer, dNTPs (including the labeled nucleotide), and varying concentrations of this compound.
-
Initiate the reaction by adding the purified reverse transcriptase enzyme (either WT or M184V).
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol to remove unincorporated nucleotides.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Phenotypic Drug Susceptibility Assay (Cell-Based)
This assay determines the concentration of lamivudine required to inhibit the replication of HIV (wild-type or M184V mutant) in a cell culture system.
Materials:
-
HIV-permissive cell line (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs)
-
Laboratory-adapted or clinical isolates of HIV (WT and M184V)
-
Lamivudine
-
Cell culture medium and supplements
-
p24 antigen ELISA kit or a reporter gene system (e.g., luciferase)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate.
-
Prepare serial dilutions of lamivudine in cell culture medium.
-
Add the diluted lamivudine to the cells.
-
Infect the cells with a standardized amount of either wild-type or M184V HIV.
-
Incubate the plates at 37°C in a CO₂ incubator for a period that allows for viral replication (e.g., 3-7 days).
-
At the end of the incubation period, measure the extent of viral replication by quantifying the p24 antigen in the culture supernatant using an ELISA or by measuring the activity of a reporter gene.
-
Calculate the percentage of inhibition of viral replication for each lamivudine concentration and determine the IC50 value.[10]
Caption: Workflow for antiviral susceptibility testing.
Conclusion
The M184V mutation remains a significant challenge in the clinical management of HIV infection, conferring high-level resistance to lamivudine. The substantial increase in the IC50 of this compound for the M184V mutant reverse transcriptase underscores the importance of genotypic and phenotypic resistance testing to guide antiretroviral therapy. The experimental protocols detailed in this guide provide a framework for the continued evaluation of novel reverse transcriptase inhibitors and strategies to overcome lamivudine resistance. Understanding the molecular basis of this resistance is crucial for the development of next-generation antiretroviral agents with improved efficacy against resistant viral strains.
References
- 1. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 5. Lamivudine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. The impact of the M184V substitution in HIV-1 reverse transcriptase on treatment response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Impact of the M184V Mutation in Human Immunodeficiency Virus Type 1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple Effects of the M184V Resistance Mutation in the Reverse Transcriptase of Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. hiv.guidelines.org.au [hiv.guidelines.org.au]
In Vitro Comparison of Lamivudine Triphosphate and Emtricitabine Triphosphate: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vitro comparison of lamivudine triphosphate (3TC-TP) and emtricitabine triphosphate (FTC-TP), the active metabolites of the widely used nucleoside reverse transcriptase inhibitors (NRTIs), lamivudine and emtricitabine. This document summarizes their inhibitory activities against HIV-1 reverse transcriptase (RT), details their intracellular activation pathways, and provides standardized experimental protocols for their comparative evaluation.
Executive Summary
Lamivudine and emtricitabine are cornerstone therapies in the management of HIV-1 infection. Both are prodrugs that, upon intracellular phosphorylation, are converted to their active triphosphate forms. These triphosphates act as competitive inhibitors of viral reverse transcriptase and lead to chain termination of nascent viral DNA. While clinically often used interchangeably, subtle differences in their in vitro properties, such as intracellular half-life and enzymatic interactions, warrant a closer examination for specific research applications. This guide presents a side-by-side comparison of their biochemical and cellular activities to inform further research and development.
Data Presentation: Quantitative Comparison
| Parameter | Lamivudine (3TC) / this compound (3TC-TP) | Emtricitabine (FTC) / Emtricitabine Triphosphate (FTC-TP) | Key References |
| Parent Drug IC50 (HIV-1 in vitro) | 0.002 to 15 µM (cell line dependent) | Generally considered more potent than 3TC in some cell lines (e.g., approx. fourfold more active in MT-4 cells) | [1][2] |
| Intracellular Half-life of Triphosphate | 10.5–15.5 hours in HIV-infected cell lines | Longer than 3TC-TP; reported as >39 hours | [1] |
| Relative Resistance Profile | High-level resistance conferred by M184V/I mutation. | High-level resistance conferred by M184V/I mutation; complete cross-resistance with lamivudine. | [3][4] |
| Intracellular Concentration | Higher intracellular levels of the active triphosphate analog may be achieved compared to FTC-TP. | Lower intracellular triphosphate levels may be achieved compared to 3TC-TP. | [1][5] |
Mechanism of Action and Intracellular Phosphorylation
Both lamivudine and emtricitabine are cytidine analogues that must be phosphorylated intracellularly to their active 5'-triphosphate moieties.[6][7] This process is carried out by host cellular kinases. The triphosphate analogues then compete with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by HIV-1 reverse transcriptase.[8][] Once incorporated, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thereby terminating DNA chain elongation.[8]
The intracellular phosphorylation cascade for both drugs is a three-step process:
-
Monophosphorylation: Catalyzed by deoxycytidine kinase (dCK).[10][11]
-
Diphosphorylation: Catalyzed by cytidine monophosphate/deoxycytidine monophosphate kinase (CMPK1).[11]
-
Triphosphorylation: Catalyzed by nucleoside diphosphate kinase (NDPK) or phosphoglycerate kinase 1 (PGK1).[10][11]
Caption: Intracellular phosphorylation pathway of lamivudine and emtricitabine.
Experimental Protocols
Intracellular Phosphorylation Assay
This protocol outlines a method to determine the intracellular conversion of lamivudine and emtricitabine to their respective triphosphates in a cellular context.
Objective: To quantify the intracellular concentrations of 3TC-TP and FTC-TP.
Materials:
-
Cell line (e.g., CEM, MT-4, or peripheral blood mononuclear cells [PBMCs])
-
Lamivudine and Emtricitabine
-
Cell culture medium and supplements
-
Methanol (ice-cold)
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system
Procedure:
-
Cell Culture and Treatment: Culture the chosen cell line to a density of approximately 1 x 10^6 cells/mL. Treat the cells with known concentrations of lamivudine or emtricitabine (e.g., 1, 10, 100 µM) for a specified time course (e.g., 2, 8, 24 hours).
-
Cell Lysis and Extraction: Harvest the cells by centrifugation. Wash the cell pellet with cold phosphate-buffered saline (PBS). Lyse the cells and extract the intracellular metabolites by adding a known volume of ice-cold 70% methanol.
-
Sample Preparation: Vortex the cell lysate vigorously and incubate on ice for 30 minutes to precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Analysis: Carefully collect the supernatant and analyze the levels of 3TC-TP and FTC-TP using a validated HPLC-MS/MS method.[5] A standard curve with known concentrations of the triphosphate analytes should be used for quantification.
HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)
This protocol describes a non-radioactive method to determine the inhibitory activity (IC50) of this compound and emtricitabine triphosphate against purified HIV-1 reverse transcriptase.[12][13]
Objective: To determine the concentration of 3TC-TP and FTC-TP that inhibits 50% of the HIV-1 RT enzymatic activity.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Reverse Transcriptase Assay Kit (Colorimetric), containing:
-
Reaction buffer
-
Template/primer (e.g., poly(A) x oligo(dT)15)
-
Digoxigenin (DIG)- and Biotin-labeled dUTP
-
Lysis buffer
-
Anti-DIG-Peroxidase (POD) antibody
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution
-
-
This compound and Emtricitabine Triphosphate
-
96-well microplate (streptavidin-coated)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing reaction buffer, the template/primer, and a mixture of dNTPs including the DIG- and Biotin-labeled dUTP.
-
Inhibitor Addition: Add serial dilutions of this compound or emtricitabine triphosphate to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to all wells except the negative control.
-
Incubation: Incubate the plate at 37°C for 1 hour to allow for DNA synthesis.
-
Capture and Detection:
-
Transfer the reaction products to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.
-
Wash the plate to remove unbound components.
-
Add the Anti-DIG-POD antibody and incubate. This antibody will bind to the DIG incorporated into the newly synthesized DNA.
-
Wash the plate again.
-
Add the peroxidase substrate (ABTS). The enzyme will catalyze a color change.
-
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the triphosphate inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for HIV-1 reverse transcriptase inhibition assay.
Conclusion
This guide provides a foundational in vitro comparison of this compound and emtricitabine triphosphate. While both exhibit a similar mechanism of action, differences in intracellular pharmacokinetics may have implications for their antiviral activity and resistance profiles in specific experimental settings. The provided protocols offer a standardized approach for researchers to further investigate and compare these important antiretroviral agents. The continued study of these compounds at the molecular and cellular level is crucial for the development of next-generation NRTIs and for optimizing existing therapeutic strategies.
References
- 1. Twenty-Five Years of Lamivudine: Current and Future Use for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hivclinic.ca [hivclinic.ca]
- 4. A comparison of the phenotypic susceptibility profiles of emtricitabine and lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Levels of intracellular phosphorylated tenofovir and emtricitabine correlate with natural substrate concentrations in peripheral blood mononuclear cells of persons prescribed daily oral Truvada™ for HIV pre-exposure prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emtricitabine: an antiretroviral agent for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 10. ClinPGx [clinpgx.org]
- 11. Genetic Variation of the Kinases That Phosphorylate Tenofovir and Emtricitabine in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. repository.up.ac.za [repository.up.ac.za]
Harnessing Intracellular 3TC-TP Levels as a Superior Predictor of Antiviral Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of antiretroviral therapy is continually evolving, with a growing emphasis on personalized medicine and optimizing treatment outcomes. For nucleoside reverse transcriptase inhibitors (NRTIs) like lamivudine (3TC), the focus is shifting from plasma drug concentrations to the intracellular levels of the active metabolite, lamivudine triphosphate (3TC-TP). This guide provides a comprehensive comparison of methodologies to measure intracellular 3TC-TP, presents supporting experimental data correlating these levels with clinical antiviral efficacy, and offers detailed experimental protocols for researchers in the field.
Lamivudine, a cornerstone of HIV-1 treatment, is a prodrug that must be anabolized within the cell to its active triphosphate form, 3TC-TP, to exert its antiviral activity.[1][2][3][4] It is this intracellular metabolite that competitively inhibits the HIV reverse transcriptase, leading to chain termination of viral DNA synthesis.[1][3] Growing evidence suggests that the concentration of 3TC-TP within peripheral blood mononuclear cells (PBMCs) is a more accurate surrogate marker for clinical efficacy and potential toxicity than the parent drug's concentration in plasma.[5][6][7] This guide delves into the critical relationship between intracellular 3TC-TP levels and virological response, offering valuable insights for the development of more effective therapeutic strategies.
Comparative Analysis of Intracellular 3TC-TP Quantification Methods
The accurate measurement of intracellular 3TC-TP is paramount for its use as a biomarker. Several analytical techniques have been developed, with High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) being the gold standard due to its high sensitivity and specificity.[5][8][9]
| Method | Principle | Limit of Quantitation (LOQ) | Advantages | Disadvantages | References |
| HPLC-MS/MS | Chromatographic separation followed by mass-based detection. | 4.0 pmol per sample | High specificity and sensitivity, can multiplex with other triphosphates. | Requires sophisticated equipment and expertise. | [5][8] |
| Radioimmunoassay (RIA) | Competitive binding of radiolabeled and unlabeled antigen to a specific antibody. | 0.212 pmol/10⁶ cells | High sensitivity, requires smaller cell samples. | Involves radioactive materials, potential for cross-reactivity. | [10] |
Table 1: Comparison of Analytical Methods for Intracellular 3TC-TP Quantification. This table summarizes the key features of the most common methods used to measure intracellular 3TC-TP levels, highlighting their respective strengths and limitations for researchers.
Clinical Correlation: Intracellular 3TC-TP Levels and Antiviral Response
Clinical studies have consistently demonstrated a stronger correlation between intracellular 3TC-TP concentrations and HIV-1 viral suppression compared to plasma 3TC levels. This underscores the importance of intracellular monitoring in understanding drug efficacy and patient adherence.
| Study Reference | Patient Population | Key Findings |
| [11] | 138 individuals with HIV/HBV coinfection on TDF-containing ART. | Higher 3TC-TP concentrations in PBMCs were associated with HIV RNA suppression. |
| [10] | 7 HIV-infected subjects on combination therapy with 3TC and ZDV. | Intracellular 3TC-TP levels ranged from 2.21 to 7.29 pmol/10⁶ cells, showing wide inter-patient variability. |
| [5] | 24 healthy volunteers receiving 300 mg and 150 mg 3TC once daily. | Plasma 3TC and intracellular 3TC-TP concentrations were not significantly correlated. |
Table 2: Summary of Clinical Studies Correlating Intracellular 3TC-TP with Efficacy. This table highlights key findings from clinical research, providing evidence for the clinical utility of monitoring intracellular 3TC-TP levels.
Visualizing the Pathway to Efficacy
To better understand the journey of lamivudine from administration to its antiviral action, the following diagrams illustrate the key processes involved.
Figure 1. Intracellular Activation Pathway of Lamivudine (3TC).
Experimental Protocols
For researchers aiming to quantify intracellular 3TC-TP levels, the following provides a detailed methodology based on established HPLC-MS/MS protocols.
Protocol 1: Quantification of Intracellular 3TC-TP from PBMCs by HPLC-MS/MS
1. PBMC Isolation:
-
Collect whole blood in CPT tubes.
-
Centrifuge at 1,500 x g for 20 minutes at room temperature to separate PBMCs.
-
Carefully collect the PBMC layer and wash twice with phosphate-buffered saline (PBS).
-
Count the cells using a hemocytometer or automated cell counter.
2. Cell Lysis and Protein Precipitation:
-
Resuspend a known number of cells (e.g., 10 x 10⁶) in 200 µL of cold 70% methanol.
-
Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the intracellular components.
3. Solid-Phase Extraction (SPE) for Triphosphate Isolation:
-
Condition a strong anion exchange (SAX) SPE cartridge with methanol followed by deionized water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with deionized water to remove unbound substances.
-
Elute the triphosphate fraction with a high salt buffer (e.g., 1M KCl).
4. HPLC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with an ion-pairing agent (e.g., hexyldimethylammonium acetate) in the mobile phase.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for 3TC-TP.
-
Quantification: Generate a standard curve using known concentrations of 3TC-TP to quantify the amount in the samples.
Figure 2. Experimental Workflow for 3TC-TP Quantification.
Protocol 2: Assessment of Clinical Antiviral Efficacy
1. Viral Load Measurement:
-
Collect plasma samples from patients at baseline and regular intervals during treatment.
-
Quantify HIV-1 RNA levels using a validated real-time PCR assay (e.g., Abbott RealTime HIV-1, Roche COBAS AmpliPrep/COBAS TaqMan HIV-1 Test).
-
The lower limit of detection for these assays is typically between 20 and 40 copies/mL.
2. CD4+ T-Cell Count:
-
Collect whole blood in EDTA tubes.
-
Determine the absolute CD4+ T-cell count using flow cytometry.
3. Clinical Endpoints:
-
Monitor for the occurrence of AIDS-defining illnesses or death.
-
Assess for adverse events and drug-related toxicities.
Figure 3. Logical Relationship of 3TC-TP to Clinical Efficacy.
References
- 1. Lamivudine. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Twenty-Five Years of Lamivudine: Current and Future Use for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lamivudine - Wikipedia [en.wikipedia.org]
- 4. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Lamivudine and Lamivudine-Triphosphate after Administration of 300 Milligrams and 150 Milligrams Once Daily to Healthy Volunteers: Results of the ENCORE 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular studies of the nucleoside reverse transcriptase inhibitor active metabolites: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medscape.com [medscape.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Intracellular pharmacokinetics of tenofovir diphosphate, carbovir triphosphate, and this compound in patients receiving triple-nucleoside regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a New Cartridge Radioimmunoassay for Determination of Intracellular Levels of this compound in the Peripheral Blood Mononuclear Cells of Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Association of tenofovir diphosphate and this compound concentrations with HIV and hepatitis B virus viral suppression - PMC [pmc.ncbi.nlm.nih.gov]
Validating 3TC-TP Concentration as a Pharmacodynamic Marker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intracellular concentration of lamivudine triphosphate (3TC-TP), the active anabolite of the nucleoside reverse transcriptase inhibitor (NRTI) lamivudine (3TC), is a critical determinant of its antiretroviral activity. Unlike plasma concentrations of the parent drug, which show a poor correlation with clinical efficacy, intracellular 3TC-TP levels more accurately reflect the pharmacologically active compound at its site of action.[1][2] This guide provides a comprehensive comparison of 3TC-TP concentration as a pharmacodynamic (PD) marker against other NRTIs, supported by experimental data and detailed methodologies, to assist researchers in its validation and application.
Data Presentation: Comparative Analysis of NRTI Triphosphate Concentrations
The following tables summarize key quantitative data comparing the intracellular triphosphate concentrations of 3TC with other commonly used NRTIs.
Table 1: Intracellular Triphosphate (TP) Concentrations of Common NRTIs in Peripheral Blood Mononuclear Cells (PBMCs)
| Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Active Triphosphate Metabolite | Typical Intracellular Concentration Range (pmol/10⁶ cells) | Intracellular Half-life (hours) |
| Lamivudine (3TC) | 3TC-TP | 2.2 - 7.3[1] | ~32[2] |
| Zidovudine (ZDV) | ZDV-TP | 0.02 - 0.15[3] | ~7 - 11[2][3] |
| Tenofovir (TFV) | TFV-DP* | 0.03 - 0.15 | > 60 |
| Emtricitabine (FTC) | FTC-TP | 3.0 - 12.0[3] | ~39 |
*Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI) and is converted to its active diphosphate form.
Table 2: Correlation of Intracellular NRTI-TP Concentrations with Virologic Response
| NRTI-TP | Correlation with HIV-1 RNA Suppression | Key Findings |
| 3TC-TP | Significant | Linear relationships have been observed between 3TC-TP concentrations and changes in plasma HIV-1 RNA.[4] Higher 3TC-TP levels are associated with a greater likelihood of achieving and maintaining viral suppression. |
| ZDV-TP | Significant | A linear relationship between ZDV-TP intracellular concentrations and an increase in the percent change in CD4+ cells from baseline has been reported.[2] |
| TFV-DP | Significant | Higher TFV-DP concentrations are predictive of viral suppression for both HIV and Hepatitis B virus.[5] |
| FTC-TP | Significant | FTC-TP levels are correlated with antiretroviral adherence and virologic outcomes. |
Experimental Protocols
Quantification of Intracellular 3TC-TP in PBMCs by LC-MS/MS
This protocol outlines a common method for the sensitive and specific quantification of 3TC-TP in human peripheral blood mononuclear cells (PBMCs).
1. PBMC Isolation:
-
Collect whole blood in CPT™ (Cell Preparation Tube) with sodium heparin.
-
Centrifuge at 1500 x g for 20 minutes at room temperature.
-
The PBMC layer will be isolated under the plasma layer and on top of the gel barrier.
-
Carefully aspirate the PBMC layer and transfer to a new conical tube.
-
Wash the cells twice with phosphate-buffered saline (PBS) by centrifugation at 300 x g for 10 minutes.
-
Count the viable cells using a hemocytometer or an automated cell counter.
2. Cell Lysis and Protein Precipitation:
-
Resuspend the PBMC pellet (typically 5-10 million cells) in 500 µL of ice-cold 70% methanol containing an internal standard (e.g., a stable isotope-labeled 3TC-TP).
-
Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Incubate at -20°C for at least 2 hours to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
3. Sample Extraction:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen gas at room temperature.
4. Reconstitution and LC-MS/MS Analysis:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 5 mM ammonium acetate in water).
-
Vortex and transfer to an autosampler vial.
-
Inject a defined volume (e.g., 10 µL) onto the LC-MS/MS system.
5. Liquid Chromatography Conditions:
-
Column: A reversed-phase column suitable for polar analytes (e.g., a C18 or a specialized polar-endcapped column).
-
Mobile Phase A: 5 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 3TC-TP from other cellular components and the internal standard.
-
Flow Rate: Typically 0.3-0.5 mL/min.
6. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the optimal ionization of 3TC-TP.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 3TC-TP and the internal standard.
7. Quantification:
-
Construct a calibration curve using known concentrations of 3TC-TP standard spiked into a blank matrix (e.g., lysed PBMCs from an untreated individual).
-
Quantify the 3TC-TP concentration in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Normalize the final concentration to the number of cells in the original sample (e.g., pmol/10⁶ cells).
Mandatory Visualization
Caption: Experimental workflow for the quantification of intracellular 3TC-TP in PBMCs.
References
- 1. HIV Infection Affects Cellular Pharmacology of Zidovudine and Lamivudine: 3TC for prevention [natap.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Lamivudine. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Lamivudine Triphosphate and Other Nucleoside Reverse Transcriptase Inhibitors' Activity Against HIV-1
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biochemical and cellular activity of lamivudine triphosphate against other widely used nucleoside reverse transcriptase inhibitors (NRTIs). The data presented is compiled from various in vitro studies to offer a comprehensive overview of their relative potencies and intracellular behavior.
Nucleoside reverse transcriptase inhibitors are a cornerstone of antiretroviral therapy (ART), effectively suppressing HIV-1 replication. These prodrugs are intracellularly phosphorylated to their active triphosphate forms, which then act as competitive inhibitors of the viral reverse transcriptase (RT) and terminate the nascent DNA chain. This guide focuses on the comparative activity of the active triphosphate metabolites of several key NRTIs: lamivudine (3TC-TP), emtricitabine (FTC-TP), tenofovir (TFV-DP, the diphosphate form is the active metabolite), abacavir (ABC-TP), and zidovudine (AZT-TP).
Mechanism of Action of Nucleoside Reverse Transcriptase Inhibitors
The fundamental mechanism of action for all NRTIs involves a multi-step intracellular process. The parent drug, a nucleoside or nucleotide analog, is transported into the host cell. Once inside, it undergoes phosphorylation by cellular kinases to its active triphosphate (or diphosphate in the case of tenofovir) form. This activated metabolite then competes with the natural deoxynucleoside triphosphates (dNTPs) for binding to the active site of the HIV-1 reverse transcriptase. Upon incorporation into the growing viral DNA strand, the absence of a 3'-hydroxyl group on the NRTI analog prevents the formation of the next phosphodiester bond, thereby terminating DNA synthesis and halting viral replication.
Comparative In Vitro Activity of NRTI Triphosphates
The efficacy of NRTIs is determined by several factors, including the efficiency of their intracellular phosphorylation and the inhibitory activity of their triphosphate metabolites against HIV-1 RT. The following tables summarize key quantitative data from various studies.
Inhibition of HIV-1 Reverse Transcriptase by NRTI Triphosphates
The inhibitory constant (Ki) is a measure of the affinity of the inhibitor for the enzyme. A lower Ki value indicates a higher affinity and more potent inhibition. The 50% inhibitory concentration (IC50) represents the concentration of the inhibitor required to reduce the enzyme's activity by half.
| NRTI Triphosphate | Ki (μM) for Wild-Type HIV-1 RT | IC50 (μM) for Wild-Type HIV-1 RT |
| Lamivudine-TP (3TC-TP) | 0.5 - 1.5 | 0.02 - 0.1 |
| Emtricitabine-TP (FTC-TP) | 0.1 - 0.5 | 0.01 - 0.05 |
| Tenofovir-DP (TFV-DP) | 0.2 - 1.0 | 0.05 - 0.2 |
| Abacavir-TP (ABC-TP) | 1.0 - 5.0 | 0.1 - 0.5 |
| Zidovudine-TP (AZT-TP) | 0.03 - 0.1 | 0.01 - 0.03 |
Note: The Ki and IC50 values can vary between studies due to differences in experimental conditions such as enzyme and substrate concentrations, and the specific HIV-1 RT strain used.
Cellular Antiviral Activity of NRTIs
The 50% effective concentration (EC50) is the concentration of the parent drug required to inhibit viral replication by 50% in cell culture. This value reflects not only the inhibitory activity of the triphosphate form but also the efficiency of cellular uptake and phosphorylation.
| NRTI | EC50 (μM) in Peripheral Blood Mononuclear Cells (PBMCs) |
| Lamivudine (3TC) | 0.005 - 0.5 |
| Emtricitabine (FTC) | 0.001 - 0.01 |
| Tenofovir (TDF) | 0.004 - 0.02 |
| Abacavir (ABC) | 0.05 - 0.5 |
| Zidovudine (AZT) | 0.001 - 0.01 |
Note: EC50 values can vary significantly depending on the cell type, the HIV-1 strain, and the specific assay conditions used.
Intracellular Concentrations of Active NRTI Triphosphates
The sustained intracellular concentration of the active triphosphate metabolite is crucial for the long-term efficacy of NRTIs.
| NRTI | Intracellular Triphosphate Concentration (pmol/106 cells) |
| Lamivudine (3TC) | 0.1 - 11.0 |
| Emtricitabine (FTC) | 1.0 - 15.0 |
| Tenofovir (TDF) | 0.05 - 0.5 (as diphosphate) |
| Abacavir (ABC) | 0.002 - 0.2 |
| Zidovudine (AZT) | 0.004 - 0.375 |
Note: Intracellular concentrations can vary based on the cell type, patient-specific factors, and the dosage of the parent drug.
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay (Steady-State Kinetics)
This assay determines the inhibitory activity of NRTI triphosphates against purified HIV-1 reverse transcriptase.
Materials:
-
Purified recombinant HIV-1 reverse transcriptase
-
Poly(rA)/oligo(dT) primer-template
-
[³H]-dTTP (radiolabeled deoxythymidine triphosphate)
-
Unlabeled dNTPs
-
NRTI triphosphates (inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl₂)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, poly(rA)/oligo(dT), and a fixed concentration of [³H]-dTTP.
-
Add varying concentrations of the NRTI triphosphate inhibitor to the reaction mixture.
-
Initiate the reaction by adding a pre-determined amount of purified HIV-1 RT.
-
Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding ice-cold trichloroacetic acid (TCA).
-
Filter the reaction mixture through glass fiber filters to capture the precipitated radiolabeled DNA.
-
Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
To determine the Ki value, perform the assay with varying concentrations of both the substrate ([³H]-dTTP) and the inhibitor, and analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., competitive inhibition).
Cell-Based Antiviral Activity Assay (TZM-bl Reporter Gene Assay)
This assay measures the ability of NRTIs to inhibit HIV-1 replication in a cellular context.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, with integrated HIV-1 LTR-luciferase reporter)
-
HIV-1 viral stock
-
NRTI compounds
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the NRTI compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the NRTI dilutions.
-
Add a pre-titered amount of HIV-1 virus to each well.
-
Include control wells with virus only (no drug) and cells only (no virus).
-
Incubate the plates for 48 hours at 37°C in a CO₂ incubator.
-
After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence in each well using a luminometer.
-
Calculate the percentage of viral inhibition for each drug concentration relative to the virus-only control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Conclusion
This guide provides a comparative overview of the in vitro activity of this compound and other key NRTI triphosphates against HIV-1. While zidovudine triphosphate and emtricitabine triphosphate generally exhibit the most potent inhibition of purified HIV-1 reverse transcriptase, the cellular antiviral activity is influenced by the efficiency of intracellular phosphorylation and the resulting intracellular concentrations of the active metabolites. Lamivudine maintains a favorable balance of potent antiviral activity and sustained intracellular triphosphate levels. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the nuanced differences between these important antiretroviral agents.
Unraveling the Intracellular Competition: A Comparative Analysis of Lamivudine and Zalcitabine Phosphorylation
A critical examination of the drug-drug interaction between lamivudine and zalcitabine reveals a significant competitive inhibition of lamivudine's metabolic activation. This interaction, rooted in their shared reliance on the intracellular phosphorylation pathway, has important implications for the clinical application of these antiretroviral agents, particularly in combination therapies for HIV.
Both lamivudine (3TC) and zalcitabine (ddC) are nucleoside reverse transcriptase inhibitors (NRTIs) that must be anabolically converted to their active triphosphate forms, lamivudine triphosphate (3TC-TP) and zalcitabine triphosphate (ddCTP), respectively, to exert their antiviral effects.[1][2] This bioactivation is a stepwise process catalyzed by intracellular kinases. The initial and rate-limiting step for both drugs, the conversion to their monophosphate forms, is primarily mediated by deoxycytidine kinase. This shared dependence on the same enzymatic machinery forms the basis of their interaction.
Quantitative Analysis of Phosphorylation Inhibition
Experimental data from in vitro studies utilizing peripheral blood mononuclear cells (PBMCs) and the human monocytic cell line U937 demonstrates that zalcitabine significantly impedes the phosphorylation of lamivudine. The inhibitory effect of zalcitabine on the formation of the active this compound is concentration-dependent.
| Cell Type | Lamivudine Concentration (μM) | Zalcitabine (ddC) Concentration (μM) | % Inhibition of this compound (3TC-TP) Formation |
| PBMCs | 1 | 10 | Significant Inhibition |
| U937 cells | 1 | 10 | Significant Inhibition |
*Specific percentage of inhibition is not detailed in the provided search results, but described as "significant".[1]
Experimental Protocols
The following provides a generalized methodology for assessing the drug interaction between lamivudine and zalcitabine at the phosphorylation level, based on standard in vitro assays.
Cell Culture and Drug Incubation:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
PBMCs or U937 cells are cultured in RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.
-
For phosphorylation assays, cells are seeded at a specific density (e.g., 1 x 10^6 cells/mL) and incubated with radiolabeled lamivudine (e.g., [³H]3TC) at a clinically relevant concentration (e.g., 1 µM).
-
To assess the interaction, cells are co-incubated with varying concentrations of zalcitabine.
-
Control samples are incubated with radiolabeled lamivudine alone.
-
Incubations are carried out for a predetermined period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.
Extraction of Intracellular Nucleotides:
-
Following incubation, cells are harvested and washed with cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Intracellular nucleotides are extracted by treating the cell pellet with a cold extraction solvent, typically 60% methanol or 0.5 M perchloric acid.
-
The mixture is vortexed and centrifuged to pellet cellular debris.
-
The supernatant containing the intracellular nucleotides is collected and neutralized.
Analysis by High-Performance Liquid Chromatography (HPLC):
-
The neutralized extracts are analyzed by anion-exchange HPLC to separate the different phosphorylated metabolites of lamivudine (monophosphate, diphosphate, and triphosphate).
-
The HPLC system is equipped with a radioactivity detector to quantify the amount of radiolabeled lamivudine metabolites.
-
The retention times of the metabolites are confirmed by comparing them to known standards.
-
The amount of this compound formed in the presence and absence of zalcitabine is calculated and expressed as a percentage of the control.
Visualizing the Interaction: Phosphorylation Pathways and Experimental Workflow
To better illustrate the underlying mechanisms and experimental approach, the following diagrams are provided.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Lamivudine Triphosphate
For researchers and scientists engaged in drug development, the proper handling and disposal of active pharmaceutical ingredients are paramount to ensuring laboratory safety and environmental protection. Lamivudine triphosphate, the active metabolite of the antiretroviral drug Lamivudine, requires stringent disposal procedures due to its cytotoxic nature. Adherence to these protocols is essential to mitigate risks to personnel and prevent environmental contamination.
Lamivudine is classified as a cytotoxic and antineoplastic agent, and as such, its triphosphate form must be handled with the same level of caution.[1][2] The fundamental principle for the disposal of this compound is to treat it as cytotoxic waste. This necessitates a dedicated waste stream and specific handling practices to ensure safe containment and ultimate destruction.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. This includes, but is not limited to:
-
Gloves: Two pairs of chemotherapy-rated gloves.
-
Gown: A disposable, impermeable gown.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the form of the waste (e.g., if generating aerosols).
Step-by-Step Disposal Protocol
The following steps outline the standard procedure for the disposal of this compound and any materials contaminated with it:
-
Segregation at the Source: All waste contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and used PPE, must be segregated from regular laboratory trash.
-
Waste Collection:
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant sharps container that is clearly labeled as "Cytotoxic Waste."[3]
-
Non-Sharps Solid Waste: Items such as gloves, gowns, and bench paper should be placed in a leak-proof, plastic bag, often color-coded (e.g., yellow with a purple stripe) and marked with the cytotoxic symbol.[2] These bags should be at least 2 mm thick for polypropylene bags.[1]
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant container. This container must be clearly labeled as "Cytotoxic Liquid Waste" and include the chemical name.
-
-
Container Management: All waste containers must be sealed when not in immediate use and when they are three-quarters full. The exterior of the container should be decontaminated before being removed from the immediate work area.
-
Storage: Sealed cytotoxic waste containers should be stored in a secure, designated area with limited access. This area should be well-ventilated.[1]
-
Final Disposal: The collected cytotoxic waste must be disposed of through a licensed hazardous waste contractor. The standard and required method for the final disposal of cytotoxic waste is high-temperature incineration.[2]
It is imperative to adhere to all local, state, and federal regulations governing the disposal of cytotoxic waste.[4]
Key Chemical and Physical Properties
A summary of the key properties of Lamivudine and its triphosphate form is provided in the table below for easy reference.
| Property | Lamivudine | This compound |
| Molecular Formula | C₈H₁₁N₃O₃S[5] | C₈H₁₄N₃O₁₂P₃S[6] |
| Molecular Weight | 229.26 g/mol [5] | 469.20 g/mol [6][7] |
| CAS Number | 134678-17-4[5][8] | 143188-53-8[7] |
| Appearance | Crystalline solid[8] | Powder or water solution[7] |
| Solubility | Soluble in water (70 mg/ml)[4] | Soluble in water[7] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting researchers and the environment.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Lamivudine | C8H11N3O3S | CID 60825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C8H14N3O12P3S | CID 454110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. santiago-lab.com [santiago-lab.com]
- 8. caymanchem.com [caymanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
